7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
7-benzyl-4-chloro-5,6-diphenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3/c26-24-22-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)29(25(22)28-17-27-24)16-18-10-4-1-5-11-18/h1-15,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNUPXMPYFDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377472 | |
| Record name | 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173458-82-7 | |
| Record name | 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number: 173458-82-7
Abstract
This technical guide provides a comprehensive overview of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, a substituted pyrrolopyrimidine of significant interest in medicinal chemistry. While specific data for this exact molecule is limited, this document synthesizes information from structurally related compounds to present a plausible and scientifically grounded exploration of its synthesis, chemical properties, and potential applications. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the chemical space and therapeutic potential of this class of compounds.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the purine base of ATP allows derivatives to act as competitive inhibitors for a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] The versatility of the pyrrolo[2,3-d]pyrimidine ring system, with multiple sites for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] This has led to the development of several FDA-approved drugs and numerous clinical candidates for various malignancies and inflammatory conditions.[1][5]
The title compound, this compound, incorporates several key features that suggest its potential as a bioactive molecule. The benzyl group at the 7-position and the phenyl groups at the 5- and 6-positions introduce significant steric bulk and lipophilicity, which can influence binding affinity and cellular permeability. The chloro group at the 4-position serves as a versatile synthetic handle for further derivatization, often through nucleophilic substitution or cross-coupling reactions.
Physicochemical Properties and Characterization
While a comprehensive experimental characterization of this compound is not extensively documented in publicly available literature, some basic properties can be referenced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 173458-82-7 | [6][7][8] |
| Molecular Formula | C₂₅H₁₈ClN₃ | |
| Molecular Weight | 395.89 g/mol | [6] |
| Appearance | Solid | [8] |
| Melting Point | 190 - 192 °C | [8][9] |
Further characterization would typically involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the following key transformations:
-
Construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core: This is a common starting material and several synthetic routes have been reported.[10][11][12][13][14][15]
-
N-Benzylation at the 7-position: Introduction of the benzyl group onto the pyrrole nitrogen.
-
Palladium-catalyzed cross-coupling for diphenylation: Installation of the two phenyl groups at the 5- and 6-positions, likely via a double Suzuki-Miyaura coupling reaction on a di-halogenated precursor.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols (Exemplary)
The following protocols are representative examples based on literature procedures for similar transformations and should be optimized for the specific substrates.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This procedure is adapted from established methods for the chlorination of pyrrolo[2,3-d]pyrimidin-4-ones.[16]
-
To a dry round-bottom flask under an inert atmosphere, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, approximately 3 equivalents) and toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, approximately 1.5 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Benzylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is based on general procedures for the N-alkylation of pyrrolo[2,3-d]pyrimidines.[17]
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until TLC analysis shows complete conversion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the Suzuki-Miyaura coupling of aryl halides.[18] The specific conditions, including the palladium catalyst, ligand, and base, would require optimization.
-
In a reaction vessel, combine the 7-benzyl-4-chloro-5,6-dibromo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents).
-
Add a solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][19] Numerous derivatives have shown potent activity against a variety of kinases implicated in cancer and inflammatory diseases.[3][5][20]
Kinase Inhibition
Given its core structure, this compound is a prime candidate for investigation as a kinase inhibitor. The bulky hydrophobic substituents at the 5, 6, and 7-positions could potentially occupy the hydrophobic regions of the ATP-binding pocket of various kinases, leading to potent and selective inhibition.
Caption: Mechanism of competitive kinase inhibition.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold is guided by extensive structure-activity relationship (SAR) studies. The substitutions on the title compound suggest several avenues for SAR exploration:
-
4-Position: The chloro group can be replaced with various amines, a common strategy to enhance kinase binding and introduce vectors for further modification.
-
5- and 6-Positions: The phenyl groups can be substituted with different aryl or heteroaryl moieties to probe the steric and electronic requirements of the target kinase's active site.
-
7-Position: The benzyl group can be modified to alter solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the medicinally important class of pyrrolopyrimidines. Based on the extensive literature on related compounds, a viable synthetic strategy can be devised, and its potential as a kinase inhibitor is highly probable. Future research should focus on the definitive synthesis and characterization of this compound, followed by its evaluation in a panel of kinase assays to identify potential biological targets. Subsequent SAR studies, guided by molecular modeling, could then be employed to optimize its activity and drug-like properties, potentially leading to the development of novel therapeutic agents.
References
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- El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(40), 6883-6885.
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Arctom. (n.d.). CAS NO. 173458-82-7 | this compound. Retrieved from [Link]
- Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
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ResearchGate. (n.d.). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,3,4‐oxadiazole scaffolds. Retrieved from [Link]
- Rossi, S., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(17), 9645-9653.
- Tumkevicius, S. (2011). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 42(43).
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ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Prieur, V., et al. (2014). Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines. European Journal of Organic Chemistry, 2014(7), 1514-1524.
- Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
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Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]
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physicochemical properties of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
This technical guide provides a comprehensive analysis of the , a heterocyclic compound built upon the medicinally significant pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is the core of several approved kinase inhibitors, highlighting the therapeutic potential of its derivatives. This document details the compound's chemical identity, core physical properties, and spectroscopic signature. It further provides validated experimental protocols for determining critical parameters such as solubility and lipophilicity. By synthesizing available data with expert interpretation, this guide serves as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the compound's behavior in experimental systems and its potential challenges and opportunities in the drug discovery pipeline.
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, an analog of purine where the N7 nitrogen is replaced by a carbon, is a cornerstone of modern medicinal chemistry.[1] This "7-deazapurine" scaffold is a privileged structure, meaning it is a recurring motif in biologically active molecules, particularly as a "hinge-binding" element for protein kinase inhibitors.[2][3] The compound of interest, this compound, is a highly substituted derivative with distinct features that dictate its chemical behavior and therapeutic potential:
-
4-Chloro Group: This is the most critical feature for synthetic utility. The chlorine atom activates the C4 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, thiol, or alkoxy moieties to modulate biological activity and properties.[2]
-
7-Benzyl Group: The benzyl substituent at the N7 position of the pyrrole ring significantly increases the molecule's size and lipophilicity. This group can engage in hydrophobic or π-stacking interactions within a target protein's binding site and profoundly influences the compound's solubility profile.
-
5,6-Diphenyl Groups: These bulky aromatic substituents add further steric hindrance and lipophilicity, defining the molecule's three-dimensional shape and influencing its interaction with biological targets. Such substitutions have been explored in the development of antitumor agents.[4]
Understanding the physicochemical properties of this specific molecule is paramount for designing relevant biological assays, interpreting structure-activity relationships (SAR), and predicting its drug-like potential.
Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of all further research. The key identifiers and properties for this compound are summarized below.
| Parameter | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 173458-82-7 | [5][6] |
| Molecular Formula | C₂₅H₁₈ClN₃ | [5][6] |
| Molecular Weight | 395.9 g/mol | [5] |
| PubChem CID | 2764502 | [5] |
Core Physicochemical Properties
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and in vitro testing.
| Property | Value / Observation | Significance for Drug Development |
| Appearance | Crystalline Solid (predicted) | Indicates good solid-state stability; may require energy to dissolve. |
| Melting Point | 190-192 °C | [5] A high and sharp melting point suggests high purity and a stable crystalline lattice. |
| Solubility | Predicted to have low aqueous solubility but good solubility in organic solvents (DMSO, DMF, Ethyl Acetate). | [2][7] Poor aqueous solubility is a major hurdle for oral bioavailability. High solubility in DMSO is essential for in vitro screening. |
| Lipophilicity (LogP) | Predicted to be high (>4) due to extensive aromatic character. | High LogP facilitates membrane permeability but can lead to poor solubility, high plasma protein binding, and rapid metabolism. |
| pKa (Predicted) | Pyrrole N-H of parent scaffold: ~11.4.[7] Pyrimidine Nitrogens: Weakly basic. | The compound is expected to be neutral at physiological pH, which favors cell membrane crossing but does not aid aqueous solubility. |
In-Depth Analysis of Physicochemical Parameters
Melting Point and Solid-State Properties
The reported melting point of 190-192 °C is indicative of a thermodynamically stable crystalline solid.[5] This high degree of crystallinity arises from the planar, rigid core and the potential for efficient packing in the solid state. From a drug development perspective, a stable crystalline form is highly desirable as it ensures batch-to-batch consistency, predictable stability, and easier handling and formulation. However, the high lattice energy associated with such a stable crystal can negatively impact the dissolution rate, a key factor in oral absorption.
Solubility Profile
While experimental data for this specific molecule is not publicly available, a qualitative assessment can be made based on its structure and data from related compounds. The parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[2] The addition of three large, non-polar aromatic groups (one benzyl, two phenyl) to this core will drastically decrease its affinity for water.
Implication: The compound is expected to be practically insoluble in aqueous buffers. For in vitro assays, stock solutions must be prepared in 100% DMSO. Care must be taken to avoid precipitation when diluting the DMSO stock into aqueous assay media; the final DMSO concentration should be kept as low as possible while maintaining compound solubility.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of its drug-like properties. The extensive hydrocarbon structure of this compound suggests a high LogP value. A high LogP generally correlates with good membrane permeability but can also lead to several liabilities, including:
-
Poor aqueous solubility.
-
Increased metabolic clearance.
-
High plasma protein binding, reducing the free fraction of the drug available to act on its target.
-
Potential for off-target toxicities.
Spectroscopic and Structural Characterization
Characterization using spectroscopic methods is essential to confirm the identity and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different aromatic systems. Protons on the diphenyl and benzyl rings would likely appear as a complex multiplet in the 7.0-8.0 ppm range. A key diagnostic signal would be a singlet for the benzylic methylene (CH₂) protons, anticipated around 5.0-5.5 ppm. The lone proton on the pyrrole ring (C2-H) would also produce a singlet, likely downfield.
-
¹³C NMR Spectroscopy: The carbon spectrum will be complex, showing a large number of signals in the aromatic region (110-150 ppm) corresponding to the three phenyl rings and the heterocyclic core.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the compound would readily protonate to give a strong [M+H]⁺ ion at m/z 396.9. A crucial diagnostic feature would be the isotopic pattern of the chlorine atom: an [M+2+H]⁺ peak at m/z 398.9 with an intensity approximately one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C=C and C=N stretching vibrations from the aromatic and heterocyclic rings in the 1500-1620 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹.
Experimental Protocols for Physicochemical Determination
To move beyond prediction, robust experimental data is required. The following protocols describe standardized methods for determining key properties.
Workflow for Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of a compound in an aqueous buffer, a critical value for preclinical development.
Causality: The "shake-flask" method followed by HPLC quantification is the gold standard. A 24-hour incubation ensures that the solution reaches equilibrium between the dissolved and solid states, providing a true thermodynamic value rather than a kinetic one, which can be misleadingly high.
Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing 1 mL of phosphate-buffered saline (PBS), pH 7.4.
-
Equilibration: Seal the vial and place it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
Separation: After incubation, filter the suspension through a 0.45 µm PTFE filter to remove undissolved solid. This step is critical to ensure only the soluble fraction is measured.
-
Quantification: Prepare a calibration curve using known concentrations of the compound dissolved in a suitable organic solvent (e.g., 50:50 Acetonitrile:Water).
-
Analysis: Analyze the filtered aqueous sample by HPLC with UV detection. Quantify the concentration against the calibration curve.
Caption: Workflow for thermodynamic solubility determination.
Protocol for LogP Determination (Shake-Flask Method)
This method directly measures the partitioning of the compound between n-octanol and water.
Causality: Pre-saturating the solvents is essential to prevent volume changes during the experiment that would alter concentrations and lead to inaccurate results. Analyzing both phases provides a mass balance and validates the final calculated value.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Compound Addition: Prepare a stock solution of the compound in the n-octanol phase (e.g., 1 mg/mL).
-
Partitioning: Add 1 mL of the octanol stock solution to a vial containing 1 mL of the pre-saturated water.
-
Equilibration: Shake the vial vigorously for 1 hour to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 15 minutes to ensure a clean separation of the two phases.
-
Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase by HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
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7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, this compound. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] This document outlines a logical, multi-faceted analytical strategy, beginning with a proposed synthetic pathway to access the molecule. We then detail the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—that are essential for its unambiguous structural confirmation. For each technique, we provide not only a standardized protocol but also a detailed interpretation of the expected data, grounded in established chemical principles and data from structurally related analogues. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine system, an isostere of the purine ring system, is of significant interest in pharmaceutical research.[2] Its unique structure allows it to act as a versatile scaffold for designing molecules that can interact with a wide range of biological targets. Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The title compound, this compound (Molecular Formula: C₂₅H₁₈ClN₃, Molecular Weight: 395.9 g/mol ), incorporates several key structural features: a reactive chloro group at the 4-position suitable for further functionalization, bulky diphenyl groups at the 5 and 6-positions influencing conformation and target binding, and a benzyl group at the N7 position.[4] The precise and unequivocal confirmation of such a structure is paramount before its advancement in any research or development pipeline.
Proposed Synthetic Pathway
Caption: Proposed three-stage synthesis of the target compound.
Stage 1: Synthesis of 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol This key intermediate can be synthesized from the reaction of 4-amino-6-hydroxypyrimidine with an appropriate α-haloketone, in this case, desyl chloride (2-chloro-1,2-diphenylethanone), in a suitable solvent like DMF. This reaction constructs the fused pyrrole ring.
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃) The conversion of the hydroxyl group at the 4-position to a chloro group is a standard transformation for this class of heterocycles.[1] Refluxing the pyrimidin-4-ol intermediate in neat phosphorus oxychloride (POCl₃) effectively yields the 4-chloro derivative. This step is critical as it introduces a versatile handle for subsequent nucleophilic substitution reactions.
Stage 3: N-Benzylation of the Pyrrole Nitrogen The final step involves the alkylation of the pyrrole nitrogen (N7). This is typically achieved by deprotonating the N-H of the pyrrole ring with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF or DMF, followed by the addition of benzyl bromide. The N-benzyl group can play a significant role in modulating the biological activity of the final compound.[5]
A Synergistic Strategy for Structure Elucidation
The confirmation of the structure of this compound requires a coordinated analytical approach. No single technique is sufficient; instead, the synergy between Mass Spectrometry, NMR, and IR spectroscopy provides a self-validating system for unambiguous characterization.
Caption: Workflow for the synergistic structural elucidation process.
Mass Spectrometry: Determining Molecular Formula and Fragmentation
Mass spectrometry is the first critical step, providing the molecular weight and elemental composition, which directly validates the success of the synthesis.
Experimental Protocol (High-Resolution Mass Spectrometry - HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Scan over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe characteristic fragment ions.
Expected Results and Interpretation
-
Molecular Ion: The calculated exact mass of the neutral molecule C₂₅H₁₈ClN₃ is 395.1213. The protonated molecule [C₂₅H₁₉ClN₃]⁺ is expected at m/z 396.1291 .
-
Isotopic Pattern: A key validation is the isotopic pattern. Due to the presence of chlorine, two major peaks will be observed for the molecular ion cluster: one for the ³⁵Cl isotope ([M+H]⁺) and another for the ³⁷Cl isotope ([M+2+H]⁺), with a characteristic intensity ratio of approximately 3:1.
-
Fragmentation Pathway: The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentation events include:
-
Loss of the benzyl group (C₇H₇, 91 Da), leading to a fragment at m/z 305.05 .
-
Loss of a chlorine radical (Cl•, 35 Da) from the benzyl-loss fragment, giving a fragment at m/z 270.07 .
-
A prominent peak corresponding to the benzyl cation itself at m/z 91.05 .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the definitive connectivity map of the molecule, detailing the chemical environment of each proton and carbon atom.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will show distinct signals for the benzyl group and the two phenyl rings, along with the proton on the pyrimidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Singlet | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is deshielded by the adjacent nitrogen atoms. |
| ~7.2-7.4 | Multiplet | 15H | Aromatic H | Overlapping signals from the two phenyl rings at C5/C6 and the benzyl group's phenyl ring. |
| ~5.5 | Singlet | 2H | -CH₂- | The benzylic methylene protons are a characteristic singlet, deshielded by the adjacent nitrogen and phenyl ring. |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C4, C7a | Quaternary carbons in the pyrimidine and pyrrole rings bonded to nitrogen. |
| ~151 | C2 | Carbon at the 2-position of the pyrimidine ring. |
| ~125-136 | Aromatic C | A complex region containing signals for the 18 carbons of the three phenyl rings. |
| ~115-120 | C4a, C5, C6 | Quaternary carbons of the fused pyrrole ring system. |
| ~49 | -CH₂- | The benzylic carbon signal, typically found in this region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Expected Absorption Bands and Interpretation
The IR spectrum will be characterized by absorptions corresponding to the aromatic systems and the specific bonds within the heterocyclic core.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| ~1350 | Medium | C-N Stretch |
| ~800-700 | Strong | C-H Out-of-Plane Bending (Aromatic) |
| Below 800 | Medium | C-Cl Stretch |
The region from 1400-600 cm⁻¹ constitutes the fingerprint region, which is unique to this specific molecule and serves as a valuable identifier when compared against a reference.[6]
Conclusion: A Unified Structural Confirmation
The structural elucidation of this compound is achieved through the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry confirms the elemental composition (C₂₅H₁₈ClN₃) and the presence of a chlorine atom. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the specific arrangement of the benzyl and diphenyl substituents on the pyrrolo[2,3-d]pyrimidine core. Finally, IR spectroscopy validates the presence of the key functional groups. Together, these data points form a self-consistent and robust body of evidence that unequivocally confirms the proposed chemical structure.
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Synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines: imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine - PubMed. Available at: [Link]
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Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC - NIH. Available at: [Link]
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(7E)-5-Benzyl-7-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine - PMC - NIH. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, represents a "privileged structure" in modern medicinal chemistry.[1][2] Its derivatives are central to the development of targeted therapeutics, particularly kinase inhibitors, due to their ability to mimic the adenine core of ATP and engage with the hinge region of kinase active sites.[3][4] This guide provides an in-depth, scientifically grounded methodology for the synthesis of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, a highly functionalized and versatile intermediate for drug discovery. The synthetic strategy is built upon a robust and logical sequence: initial construction of the sterically demanding 5,6-diphenylpyrrolo[2,3-d]pyrimidine core, followed by strategic chlorination at the C4-position to install a reactive handle, and concluding with regioselective N-benzylation. Each step is detailed with both a comprehensive experimental protocol and a discussion of the underlying chemical principles and rationale, providing researchers with a self-validating and adaptable framework for its synthesis.
Part 1: The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Cornerstone of Modern Drug Discovery
The fusion of a pyrrole ring with a pyrimidine ring gives rise to the 7H-pyrrolo[2,3-d]pyrimidine system, an analog of purine where the N7 nitrogen is replaced by a carbon atom.[1] This seemingly minor structural alteration has profound implications for the molecule's physicochemical and pharmacological properties, offering improved metabolic stability and opportunities for substitution at the C7 position while retaining the essential hydrogen bonding capabilities of the pyrimidine ring.
This scaffold is the foundation for several blockbuster drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which have revolutionized the treatment of autoimmune diseases and myelofibrosis, respectively.[5][6] The success of these agents underscores the therapeutic potential of this heterocyclic system and fuels ongoing research into novel derivatives targeting a wide array of protein kinases and other enzymes.[7][8]
The target molecule of this guide, This compound , is a sophisticated intermediate designed for further elaboration.
-
The 4-chloro group is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) reactions to introduce diverse amine, ether, or thioether functionalities.
-
The 5,6-diphenyl moieties provide a rigid, lipophilic domain that can be used to probe deep hydrophobic pockets within a target protein's active site.
-
The 7-benzyl group serves a dual purpose: it protects the pyrrole nitrogen from unwanted side reactions and its aromatic ring can engage in additional π-stacking or hydrophobic interactions.
Part 2: Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis of the target compound requires careful planning of the reaction sequence. The chosen forward-synthetic approach is based on building complexity in a stepwise manner, ensuring high yields and minimizing purification challenges.
Retrosynthetic Logic: The target molecule (5) can be disconnected at the N7-benzyl bond, tracing back to the core intermediate 4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (4) . This key intermediate is accessed via chlorination of the corresponding 4-hydroxypyrrolopyrimidine (3) . The core heterocyclic system of (3) is constructed through the condensation of a suitably substituted pyrimidine, 4,5-diamino-6-hydroxypyrimidine (1) , with the α-diketone, benzil (2) . This approach is advantageous as it builds the complex, fused ring system early in the sequence from commercially available precursors.
Caption: Retrosynthetic pathway for the target compound.
Part 3: Detailed Synthetic Protocols and Workflow
The forward synthesis is executed in three distinct, high-yielding steps.
Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of 5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3)
This foundational step involves the acid-catalyzed condensation of 4,5-diamino-6-hydroxypyrimidine with benzil to construct the core heterocyclic scaffold.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4,5-diamino-6-hydroxypyrimidine sulfate (1.0 eq) and benzil (1.1 eq).
-
Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of pyrimidine).
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into a beaker of cold water (10x the volume of acetic acid used) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted benzil.
-
Dry the product under vacuum to yield compound (3) as a solid.
-
-
Expertise & Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization. Using a slight excess of benzil ensures the complete consumption of the diamine starting material. The precipitation in water followed by washing provides a simple and effective method for initial purification.
Step 2: Synthesis of 4-Chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (4)
This step converts the C4-hydroxyl group into a reactive chloro group, a critical transformation for enabling subsequent functionalization.
-
Protocol:
-
Caution: This procedure must be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.
-
Place the dried 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (3) (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 eq, serving as both reagent and solvent).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The solid will gradually dissolve.
-
After completion, cool the mixture to room temperature and then carefully pour it, portion-wise, onto crushed ice with vigorous stirring. An exothermic reaction will occur as the excess POCl₃ is quenched.
-
Continue stirring until all the ice has melted. A precipitate will form.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum to yield the chloro-derivative (4) .
-
-
Trustworthiness: The self-validating nature of this protocol lies in the work-up. The complete quenching of POCl₃ is visually confirmed, and the neutralization step ensures the product is isolated in its free base form, which is crucial for the subsequent N-alkylation step.
Step 3: Synthesis of this compound (5)
The final step is the regioselective alkylation of the pyrrole nitrogen with benzyl bromide.
-
Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with dry hexanes to remove the mineral oil, and then carefully add anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the chloro-intermediate (4) (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-45 minutes at 0 °C to allow for complete deprotonation of the pyrrole nitrogen.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any excess NaH.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final target compound (5) .
-
-
Authoritative Grounding: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF is a standard and highly effective method for the N-alkylation of pyrroles and related heterocycles.[9][10] This combination ensures rapid deprotonation, and the regioselectivity for the N7 position is generally high due to its greater accessibility and the electronic nature of the pyrrolo[2,3-d]pyrimidine system.
Part 4: Data Presentation and Characterization
The successful synthesis of each compound should be verified using standard analytical techniques.
| Compound | Structure | Mol. Formula | MW ( g/mol ) | Typical Yield | Key Analytical Data (Expected) |
| (3) | 5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | C₁₈H₁₃N₃O | 287.32 | 85-95% | ¹H NMR (DMSO-d₆): δ ~12.0 (br s, 1H, NH), ~8.0 (s, 1H, H2), 7.2-7.5 (m, 10H, Ar-H). |
| (4) | 4-Chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | C₁₈H₁₂ClN₃ | 317.77 | 80-90% | ¹H NMR (CDCl₃): δ ~10.0 (br s, 1H, NH), 8.65 (s, 1H, H2), 7.3-7.6 (m, 10H, Ar-H). |
| (5) | This compound | C₂₅H₁₈ClN₃ | 395.89 | 75-85% | ¹H NMR (CDCl₃): δ 8.70 (s, 1H, H2), 7.1-7.4 (m, 15H, Ar-H), 5.60 (s, 2H, CH₂Ph). |
Part 5: Mechanistic Discussion
A deeper understanding of the reaction mechanisms is critical for troubleshooting and optimization.
The key step in this synthesis is the formation of the heterocyclic core. The reaction proceeds via an initial condensation of one of the amino groups of the pyrimidine with one of the carbonyls of benzil to form a Schiff base. This is followed by a second intramolecular condensation, leading to a dihydropyrazine-like intermediate which then tautomerizes and aromatizes via loss of water to form the stable, fused pyrrolo[2,3-d]pyrimidine ring system. The acidic conditions catalyze both the initial imine formation and the subsequent dehydration steps.
Caption: High-level mechanism for the core-forming reaction.
Conclusion
This guide outlines a robust, logical, and well-documented three-step synthesis of This compound . By leveraging a classical condensation reaction to build the core followed by standard functional group manipulations, this protocol provides reliable access to a highly valuable intermediate. The final product is poised for diversification, enabling researchers and drug development professionals to generate libraries of novel compounds for screening against various biological targets, particularly protein kinases, thereby facilitating the discovery of next-generation therapeutics.
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Hao, B., et al. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. 2010. Available at: [Link]
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Spectroscopic Elucidation of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. As publicly available spectroscopic data for this specific molecule is scarce, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the theoretical principles and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. By drawing upon established spectroscopic principles and comparative data from structurally related analogs, this guide offers a robust framework for the structural verification and analysis of this compound, thereby supporting its potential role in medicinal chemistry and materials science.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to purine nucleobases. This structural analogy allows compounds based on this scaffold to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The title compound, this compound, incorporates several key pharmacophoric features: a reactive chloro-substituent at the 4-position, a lipophilic benzyl group at the 7-position, and bulky phenyl groups at the 5- and 6-positions. These modifications are anticipated to modulate its biological activity and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is a critical and indispensable step in the research and development of such novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2] It is based on the principle that many atomic nuclei possess an intrinsic spin, which generates a magnetic moment.[3][4] When placed in an external magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range at specific frequencies, which are dependent on their local chemical environment.[4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl and phenyl groups, as well as the pyrrolo[2,3-d]pyrimidine core.
-
Benzylic Protons (N-CH₂): The two protons of the methylene bridge in the benzyl group are expected to appear as a sharp singlet. In structurally similar 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidines, this signal is typically observed around δ 5.1-5.5 ppm.[5]
-
Aromatic Protons: The spectrum will be complex in the aromatic region (typically δ 7.0-8.0 ppm) due to the presence of three phenyl rings. The five protons of the benzyl group and the ten protons of the two phenyl substituents at positions 5 and 6 will likely result in a series of overlapping multiplets.
-
Pyrrolo[2,3-d]pyrimidine Core: The single proton on the pyrimidine ring is expected to appear as a singlet in the downfield region, likely above δ 8.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. For the parent 7H-pyrrolo[2,3-d]pyrimidine, the H2 proton appears at δ 8.55 ppm.[5]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH ₂ (Benzylic) | 5.1 - 5.5 | s (singlet) |
| Aromatic Protons | 7.0 - 8.0 | m (multiplet) |
| C2-H (Pyrimidine) | > 8.0 | s (singlet) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Benzylic Carbon (N-CH₂): The carbon of the benzylic methylene group is expected to resonate in the range of δ 45-55 ppm.
-
Aromatic Carbons: A number of signals are expected in the aromatic region (δ 120-140 ppm) corresponding to the carbons of the three phenyl rings and the pyrrolo[2,3-d]pyrimidine core. The exact chemical shifts will be influenced by the substitution pattern and the electronic effects of the nitrogen atoms and the chlorine substituent.
-
Pyrrolo[2,3-d]pyrimidine Carbons: The carbons of the heterocyclic core will appear at characteristic chemical shifts. The carbon bearing the chlorine atom (C4) is expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-C H₂ (Benzylic) | 45 - 55 |
| Aromatic Carbons | 120 - 140 |
| C4 (C-Cl) | > 150 |
| Other Heterocyclic Carbons | 100 - 160 |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] Ensure the solvent does not react with the sample.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Spectrometer Setup:
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal of carbon atoms.[7] A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For the structural elucidation of organic compounds, "soft" ionization techniques like Electrospray Ionization (ESI) are particularly useful as they typically produce the molecular ion with minimal fragmentation, allowing for the determination of the molecular weight.[10][11][12]
Predicted Mass Spectrum
Using a high-resolution mass spectrometer with ESI, the primary observation for this compound (C₂₅H₁₈ClN₃) would be the protonated molecular ion, [M+H]⁺.
-
Molecular Ion Peak: The calculated monoisotopic mass of the neutral molecule is 395.1240 g/mol . Therefore, the [M+H]⁺ ion is expected at an m/z of approximately 396.1318.
-
Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in an [M+H]⁺ peak and an [M+2+H]⁺ peak with an intensity ratio of approximately 3:1. This isotopic signature is a key diagnostic for the presence of a single chlorine atom in the molecule.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z ([³⁵Cl]) | Calculated m/z ([³⁷Cl]) | Relative Intensity Ratio |
| [M+H]⁺ | 396.1318 | 398.1289 | ~3:1 |
Experimental Protocol for ESI-MS Analysis
The following is a general procedure for obtaining an ESI-MS spectrum.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent that is compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Filter the solution to remove any particulate matter.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range to include the expected molecular ion.
-
If fragmentation information is desired, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequencies of these absorptions are characteristic of the types of chemical bonds and functional groups present in the molecule.
Predicted IR Spectrum
The IR spectrum of this compound will show a combination of absorptions from the aromatic rings and the heterocyclic core.
-
Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.[13]
-
Aliphatic C-H Stretching: The C-H stretching of the benzylic CH₂ group will likely appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bonds in the pyrimidine ring will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.[11]
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted phenyl rings will produce strong absorptions in the 900-690 cm⁻¹ range, the exact positions of which can be indicative of the substitution pattern.
Table 4: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C and C=N Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
| Aromatic C-H Bend | 900 - 690 |
Experimental Protocol for FT-IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
KBr Pellet Method:
-
Finely grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Caption: Workflow for FT-IR Spectroscopic Analysis (KBr Pellet Method).
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a self-validating system for its structural confirmation. The predicted data, based on established principles and comparative analysis with related structures, offers a reliable reference for researchers. The detailed experimental protocols ensure the acquisition of high-quality, reproducible data. This guide, by integrating theoretical understanding with practical methodology, empowers scientists in the fields of medicinal chemistry and drug development to confidently characterize this and other novel heterocyclic compounds, facilitating further investigation into their potential applications.
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Chan, T.-W. D., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Bernstein, M. P., et al. (2025). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. ResearchGate. [Link]
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Bernstein, M. P., et al. (n.d.). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. [Source not further specified]. [Link]
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Addie, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
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A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. [Link]
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Metwally, K. A. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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13-C NMR Protocol for beginners AV-400. [Source not further specified]. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Source not further specified]. [Link]
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ResearchGate. (2025, October 19). Practical approaches to the ESI-MS analysis of catalytic reactions. [Link]
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Addie, M., et al. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Source not further specified]. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Source not further specified]. [Link]
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Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. [Source not further specified]. [Link]
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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
Abstract
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of numerous enzymes, leading to the development of potent and selective inhibitors. This technical guide provides an in-depth exploration of the diverse biological activities of pyrrolo[2,3-d]pyrimidine derivatives, with a primary focus on their applications as kinase inhibitors for cancer therapy, as well as their significant antiviral and antibacterial properties. We will delve into the molecular mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is a heterocyclic ring system consisting of a fused pyrrole and pyrimidine ring. This core structure is of significant interest in drug discovery due to its structural analogy to purine, a fundamental component of nucleic acids and ATP.[1] This mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly ATP-dependent enzymes like kinases. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
This guide will explore three major areas of biological activity for pyrrolo[2,3-d]pyrimidine derivatives:
-
Kinase Inhibition in Oncology: A deep dive into their role as inhibitors of key kinases implicated in cancer, such as Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Antiviral Activity: An examination of their mechanism of action against various viruses, particularly as nucleoside analogs that interfere with viral replication.
-
Antibacterial Properties: An investigation into their ability to inhibit essential bacterial enzymes like DNA gyrase.
For each area, we will provide a detailed mechanistic overview, structure-activity relationship (SAR) analysis, quantitative data, and robust experimental protocols.
Kinase Inhibition: A Cornerstone of Anticancer Activity
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives have proven to be highly effective kinase inhibitors, with several compounds advancing to clinical trials and approved as drugs.[3]
Janus Kinase (JAK) Inhibition and the JAK-STAT Pathway
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cell proliferation, differentiation, and survival.[4] Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4][5] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib, have been successfully developed to treat these conditions.
Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JAKs and preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling effectively mitigates the effects of pro-inflammatory cytokines.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR):
-
4-Position: Substitution with a 1H-pyrazol-4-yl group is a common feature in potent JAK inhibitors.[6]
-
N-7 Position: The pyrrole nitrogen is often substituted with various side chains to enhance potency and selectivity. For instance, a cyano group on a piperidine ring has been shown to be crucial for the activity of Tofacitinib.
-
Linker: A hydrazinyl linker between the pyrrolo[2,3-d]pyrimidine core and other moieties has been explored to improve selectivity for JAK1 over other JAK isoforms.[7]
Quantitative Data: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| Tofacitinib | JAK2 | 5 | [4] |
| Compound 8m | JAK1 | 0.16 | [7] |
| Compound 8o | JAK1 | 0.3 | [7] |
| Compound 16c | JAK2 | 6 | [8] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[9] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[9] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as both reversible and irreversible EGFR inhibitors.
Mechanism of Action: These compounds typically bind to the ATP-binding site of the EGFR kinase domain. Irreversible inhibitors often contain a reactive group, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue (Cys797) in the active site, leading to prolonged inhibition.
Structure-Activity Relationship (SAR):
-
4-Position: Substitution with an anilino group is a key feature for high-affinity binding to the EGFR hinge region.[10]
-
5-Position: The presence of a hydrogen bond donor at this position can enhance activity.
-
7-Position: The pyrrole nitrogen is crucial for hinge-binding interactions.[11]
Quantitative Data: EGFR Inhibition and Antiproliferative Activity
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 46 | EGFR | 3.76 | - | - | [10] |
| Compound 53 | EGFR | 3.3 | HeLa | - | [10] |
| Compound 31r | EGFR (triple mutant) | <1 | - | - | [11] |
| Compound 10a | - | - | PC3 | 0.19 | [12] |
| Compound 10b | - | - | MCF-7 | 1.66 | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of a pyrrolo[2,3-d]pyrimidine derivative against a target kinase, such as JAK2.
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide with a tyrosine phosphorylation site)
-
Test compound (pyrrolo[2,3-d]pyrimidine derivative) dissolved in DMSO
-
Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for HTRF)
-
384-well microplates
-
Plate reader capable of detecting the chosen signal (e.g., HTRF)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the JAK2 enzyme solution in kinase buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a solution containing ATP and the substrate peptide in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent solution to stop the reaction and initiate the detection signal.
-
Signal Reading: Incubate the plate for 60 minutes at room temperature and then read the signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Antiviral Activity: Targeting Viral Replication
Pyrrolo[2,3-d]pyrimidine nucleosides are a class of compounds that have demonstrated significant antiviral activity.[13] Their structural similarity to natural purine nucleosides allows them to be recognized by viral polymerases.
Mechanism of Action: These nucleoside analogs are typically phosphorylated intracellularly to their active triphosphate form. The triphosphate analog then acts as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases, thereby halting viral replication.[13] Some derivatives have been shown to be potent inhibitors of viruses such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV).[14][15]
Structure-Activity Relationship (SAR):
-
Sugar Moiety: Modifications to the sugar ring, such as the introduction of a 2'-C-methyl group, have been shown to enhance anti-HCV activity.[13] Arabinosyl and deoxyribosyl analogs have shown selectivity against HCMV.[14]
-
4-Position: Substitution at this position can influence antiviral potency. For example, a 4-chloro substituent has been found to be active against several viruses.
-
5-Position: The introduction of a carboxamide or cyano group can impact activity and selectivity.
Quantitative Data: Antiviral Activity
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Ara-sangivamycin | HCMV | Plaque Reduction | <1 | [14] |
| Toyocamycin derivative 23 | HCV | Replicon | - | [15] |
| Toyocamycin derivative 27 | HCV | Replicon | - | [15] |
Experimental Protocol: Plaque Reduction Assay
This protocol describes a standard method for evaluating the antiviral activity of a pyrrolo[2,3-d]pyrimidine derivative against a lytic virus.
Principle: The assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a monolayer of host cells infected with a virus.
Materials:
-
Host cells susceptible to the virus of interest (e.g., MRC-5 for HCMV)
-
Cell culture medium and supplements
-
Virus stock of known titer
-
Test compound (pyrrolo[2,3-d]pyrimidine derivative)
-
Overlay medium (e.g., medium containing 0.4% agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.8% crystal violet)
-
24-well plates
Procedure:
-
Cell Seeding: Seed the 24-well plates with host cells to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus dilutions (typically 40-80 plaque-forming units per well).
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to attach to and enter the cells.
-
Compound Treatment: Prepare various concentrations of the test compound in the overlay medium.
-
Overlay: After the adsorption period, carefully remove the virus inoculum and add the overlay medium containing the test compound (or no compound for the virus control).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 7 days for HCMV).
-
Plaque Visualization:
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 (the concentration that reduces the plaque number by 50%) by plotting the percentage of plaque reduction against the compound concentration.
Antibacterial Activity: Inhibition of Essential Bacterial Processes
Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated as antibacterial agents, with some showing potent activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: A key target for these compounds is DNA gyrase (GyrB), an essential bacterial enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and repair.[16][17] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the proper functioning of DNA gyrase, leading to bacterial cell death.[17][18]
Structure-Activity Relationship (SAR):
-
Core Structure: The pyrrolo[2,3-d]pyrimidine core is essential for binding to the ATP-binding site of GyrB.
-
N-phenylacetamide Moiety: The incorporation of an N-phenylacetamide group at the N-7 position can significantly enhance antibacterial activity.[19]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the N-phenylacetamide moiety can modulate potency and spectrum of activity.
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6e | E. coli | 50 | [19] |
| Compound 6h | P. aeruginosa | 50 | [19] |
| TPP8 | M. abscessus | - | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the standard broth microdilution method to determine the MIC of a pyrrolo[2,3-d]pyrimidine derivative against a bacterial strain.
Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound (pyrrolo[2,3-d]pyrimidine derivative) dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a plate reader.
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold has unequivocally established its importance in modern drug discovery. Its versatility and ability to target a wide array of enzymes with high potency and selectivity have led to the development of successful therapeutics and a rich pipeline of promising clinical candidates. The continued exploration of this privileged heterocycle, driven by a deeper understanding of its structure-activity relationships and the application of rational drug design principles, will undoubtedly lead to the discovery of novel and effective treatments for a wide range of diseases. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, enhanced selectivity to overcome drug resistance, and the potential for multi-target inhibition to address complex diseases like cancer.
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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to mimic adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] This guide delves into the fundamental aspects of the pyrrolo[2,3-d]pyrimidine scaffold, offering an in-depth exploration of its synthesis, mechanism of action, and its role in the development of groundbreaking therapeutics. We will examine its structural features, provide detailed synthetic protocols, and analyze its interactions with key biological targets, supported by case studies of FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
Introduction: The Rise of a Privileged Scaffold
The search for selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. Within this pursuit, certain molecular frameworks, termed "privileged scaffolds," consistently appear in successful therapeutics across various disease areas. The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a prime example. Its structural resemblance to the natural purine core makes it an ideal starting point for designing inhibitors that target ATP-dependent enzymes.[1][3]
The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom alters the electronic properties of the five-membered ring, making it more electron-rich.[3] This modification also provides an additional vector for chemical substitution (at C7), allowing for fine-tuning of steric and electronic properties to enhance binding affinity, selectivity, and pharmacokinetic profiles.[3][4] Consequently, this scaffold is a recurring motif in drugs targeting protein kinases, which are central to cellular signaling pathways and frequently dysregulated in diseases like cancer and autoimmune disorders.[1][5][6]
Core Physicochemical and Structural Features
The therapeutic success of the pyrrolo[2,3-d]pyrimidine scaffold is rooted in its distinct structural and electronic characteristics:
-
ATP Mimicry: The defining feature is its role as a bioisostere of adenine.[1][2] The arrangement of nitrogen atoms in the pyrimidine ring allows it to form key hydrogen bonds within the hinge region of kinase ATP-binding pockets, a critical interaction for potent inhibition.
-
Structural Rigidity and Planarity: The fused bicyclic system provides a rigid and largely planar core, which reduces the entropic penalty upon binding to a target protein, thereby contributing to higher binding affinity.
-
Tunable Substitution Vectors: The scaffold offers multiple positions (C2, C4, C5, C6, and N7) for chemical modification.[4] This versatility is crucial for developing structure-activity relationships (SAR) to optimize potency, selectivity against off-target kinases, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, halogenation is a common strategy to improve metabolic stability and binding affinity.[6][7][8]
Strategic Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
A variety of synthetic routes to the pyrrolo[2,3-d]pyrimidine core have been developed, often categorized by the final ring closure step.[9] A common and effective strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine core.
Experimental Protocol: Synthesis of a 2,4-disubstituted-pyrrolo[2,3-d]pyrimidine intermediate
This protocol outlines a representative synthesis, often a precursor to many kinase inhibitors. The rationale behind each step is provided to illustrate the causality behind experimental choices.
Step 1: Synthesis of 2,4-dichloro-5-iodopyrimidine
-
Reaction: 2,4-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) followed by N-iodosuccinimide (NIS).
-
Rationale: POCl₃ is a powerful dehydrating and chlorinating agent used to convert the hydroxyl groups of the pyrimidine into more reactive chloro groups. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated. NIS is an electrophilic iodine source that regioselectively iodinates the electron-rich C5 position of the pyrimidine ring. The resulting di-chloro intermediate is a versatile building block.
Step 2: Selective Amination at C4
-
Reaction: The 2,4-dichloro-5-iodopyrimidine is reacted with a primary amine (e.g., cyclopentylamine) in a solvent like ethanol at reflux.
-
Rationale: The C4 position of the 2,4-dichloropyrimidine is more electrophilic and thus more reactive towards nucleophilic aromatic substitution than the C2 position. This allows for selective introduction of an amine at C4 while leaving the C2 chloro group available for subsequent cross-coupling reactions.
Step 3: Sonogashira Cross-Coupling
-
Reaction: The product from Step 2 is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Rationale: The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a vinyl or aryl halide (the C5-iodo group) and a terminal alkyne. This step introduces the first two carbons of the future pyrrole ring. The trimethylsilyl (TMS) group is a protecting group for the terminal alkyne.
Step 4: Deprotection and Intramolecular Cyclization
-
Reaction: The TMS group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol. The resulting terminal alkyne undergoes an intramolecular cyclization, often promoted by the same base or gentle heating.
-
Rationale: The fluoride ion selectively cleaves the silicon-carbon bond. Once deprotected, the terminal alkyne is positioned to undergo a 5-endo-dig cyclization. The amino group at C4 attacks the alkyne, forming the five-membered pyrrole ring and yielding the core pyrrolo[2,3-d]pyrimidine scaffold.[10]
This synthetic workflow is highly modular, allowing for the introduction of diverse substituents at various stages to build extensive compound libraries for screening. More recent methods include one-pot, multi-component reactions and cascade annulations to improve efficiency and yield.[11][12][13]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the pyrrolo[2,3-d]pyrimidine core.
Mechanism of Action & Target Landscape
The primary therapeutic value of the pyrrolo[2,3-d]pyrimidine scaffold lies in its function as a "hinge-binding" motif for protein kinase inhibition.[1]
Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. In many diseases, kinases become constitutively active, leading to uncontrolled cell growth or inflammation. Pyrrolo[2,3-d]pyrimidine-based inhibitors are designed to be ATP-competitive, binding to the same pocket as ATP and preventing phosphorylation.[2][14]
The N1 nitrogen and the exocyclic amino group at the C4 position of the scaffold typically form two critical hydrogen bonds with the "hinge" region of the kinase domain, mimicking the interaction of adenine. The rest of the molecule extends into other regions of the ATP-binding site, and modifications to the C5 and N7 positions are used to achieve selectivity for specific kinases.[15]
Case Study: Tofacitinib and the JAK-STAT Pathway
Tofacitinib (Xeljanz®) is a prominent FDA-approved drug for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis that is built upon the pyrrolo[2,3-d]pyrimidine core.[16][17] It functions as a Janus Kinase (JAK) inhibitor.[18]
The JAK-STAT signaling pathway is a key cascade used by cytokines to transmit signals from the cell membrane to the nucleus, driving inflammation and immune responses.[19]
-
Cytokine Binding: An inflammatory cytokine (e.g., Interleukin-6) binds to its receptor on the cell surface.
-
JAK Activation: This binding brings two JAK proteins into close proximity, allowing them to phosphorylate and activate each other.[19]
-
STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[19]
-
Dimerization and Translocation: Phosphorylated STATs form dimers, translocate into the nucleus, and bind to DNA to regulate the transcription of inflammatory genes.[19]
Tofacitinib competitively binds to the ATP pocket of JAKs (primarily JAK1 and JAK3), preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[18][19][20] This effectively dampens the inflammatory response.
JAK-STAT Signaling Pathway Inhibition
Caption: Tofacitinib inhibits JAK phosphorylation, blocking the downstream STAT signaling cascade.
Case Studies: Approved Drugs and Clinical Candidates
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is evident in the number of approved drugs and clinical candidates targeting a range of diseases.
| Drug Name (Brand Name) | Primary Target(s) | FDA-Approved Indications |
| Tofacitinib (Xeljanz®) | JAK1, JAK3 >> JAK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[16][17][18] |
| Ruxolitinib (Jakafi®) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Steroid-Refractory GVHD[21][22][23][24] |
| Baricitinib (Olumiant®) | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia Areata, COVID-19 |
| Abrocitinib (Cibinqo®) | JAK1 | Atopic Dermatitis |
| Oclacitinib (Apoquel®) | JAK1 | Allergic Dermatitis (Veterinary) |
This table is illustrative and not exhaustive of all approved drugs or indications.
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded key insights into the SAR of this scaffold, guiding the design of next-generation inhibitors:
-
C4 Position: An exocyclic amine at C4 is crucial for hinge binding. The nature of the substituent on this amine can modulate potency and selectivity.
-
N7 Position: Substitution at the pyrrole nitrogen (N7) is a common strategy to occupy the ribose-binding pocket. Large or flexible groups here can enhance potency and tune pharmacokinetic properties. For example, the cyanocyclopentylethyl group in Ruxolitinib is a key feature for its activity.[22]
-
C5 Position: This position points towards the solvent-exposed region of the ATP pocket. It is an ideal site for introducing solubilizing groups or vectors to target specific sub-pockets of a kinase, thereby increasing selectivity.
-
C2 Position: While often unsubstituted or bearing a simple amino group, modifications here can also influence selectivity and physical properties.
Future Directions and Emerging Applications
The exploration of the pyrrolo[2,3-d]pyrimidine scaffold is far from over. Current research is focused on several exciting areas:
-
Next-Generation Kinase Inhibitors: Designing inhibitors with improved selectivity profiles to minimize off-target effects, particularly for kinases like RET and EGFR where resistance mutations are a challenge.[25][26]
-
Targeting New Disease Areas: Beyond kinases, the scaffold is being investigated for its potential as an antibacterial, antiviral, and anti-neurodegenerative agent.[3][13][27]
-
Covalent Inhibitors: Developing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition and prolonged duration of action.[26]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ATP-mimicking ability, combined with its synthetic tractability, has made it an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. From the treatment of chronic inflammatory diseases with JAK inhibitors to targeted cancer therapies, this remarkable core continues to be a central element in the design of innovative medicines. As our understanding of cellular signaling deepens, the strategic application of the pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly lead to the next generation of life-changing therapeutics.
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FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. ResearchGate. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
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A Strategic Guide to Target Deconvolution for 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
The 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine represents a novel chemical entity with significant therapeutic potential, predicated on its core heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role as a hinge-binding motif in numerous protein kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, a mechanism leveraged by FDA-approved drugs.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the specific molecular targets of this compound. We eschew a one-size-fits-all approach, instead presenting a logical, multi-pronged strategy encompassing unbiased, proteome-wide screening and hypothesis-driven validation. The methodologies detailed herein are designed to be self-validating, progressing from broad target discovery to specific cellular engagement and functional impact, thereby building a robust and compelling target-to-phenotype narrative.
Structural Analysis and Initial Hypothesis Generation
Deconstruction of a Privileged Scaffold
The therapeutic potential of this compound can be inferred from its constituent chemical moieties:
-
Pyrrolo[2,3-d]pyrimidine Core: This 7-deazapurine isostere of adenine is the foundational pharmacophore.[2] It is designed to interact with the ATP-binding pocket of protein kinases, typically by forming critical hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[1]
-
C4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive handle. While it may contribute to binding, its primary utility in a discovery context is as an excellent leaving group for synthetic modification. It is also the logical point for attaching linkers for affinity-based target identification without disrupting the core's hinge-binding interactions.
-
N7-Benzyl Group: Substitution at the N7 position is common in pyrrolo[2,3-d]pyrimidine-based inhibitors and is known to influence selectivity and potency by extending into solvent-exposed regions or making additional contacts within the ATP pocket.[4] The benzyl group here can provide crucial hydrophobic interactions.
-
C5/C6-Diphenyl Groups: These bulky hydrophobic groups will significantly influence the compound's steric profile, likely dictating selectivity by preventing binding to kinases with smaller ATP pockets and promoting interactions with those that can accommodate such substitutions.
Primary Hypothesis: A Multi-Targeted Protein Kinase Inhibitor
Based on the structural analysis, the primary and most compelling hypothesis is that this compound functions as a protein kinase inhibitor . The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to target a wide array of kinases implicated in oncology and inflammation, including:
-
Receptor Tyrosine Kinases (RTKs) like VEGFR, PDGFR, and EGFR.[4][5][6]
-
Non-receptor Tyrosine Kinases such as the Janus kinases (JAKs).
-
Serine/Threonine Kinases like p21-activated kinase 4 (PAK4).[7]
The bulky diphenyl groups may confer selectivity or, conversely, enable the compound to act as a multi-targeted inhibitor, a desirable trait for complex diseases like cancer where pathway redundancy is common.[8]
A Multi-Pronged Strategy for Target Identification
A robust target identification campaign should not rely on a single method. We propose a parallel approach combining unbiased, proteome-wide discovery with hypothesis-driven validation. This ensures that while we pursue the most likely targets (kinases), we remain open to discovering novel or unexpected mechanisms of action.
Unbiased Proteome-Wide Target Identification Protocols
These methods survey the entire proteome for binding partners without pre-existing assumptions about the compound's targets.
Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Causality & Rationale: This classic technique immobilizes the small molecule (the "bait") to a solid support to "fish" for its binding partners from a complex protein mixture like a cell lysate.[9] It remains a cornerstone of target identification due to its directness.[9][10] The key to a successful experiment is the synthesis of an affinity probe where the linker attachment site does not disrupt the compound's native bioactivity. The C4-chloro position is the ideal attachment point for this molecule.
Experimental Protocol: On-Bead Affinity Pulldown
-
Probe Synthesis:
-
Synthesize an analogue of this compound where the C4-chloro is replaced by a linker (e.g., a polyethylene glycol, PEG, chain) terminating in a functional group (e.g., an amine or carboxylic acid).
-
Covalently attach this analogue to activated agarose beads (e.g., NHS-activated Sepharose).
-
Self-Validation: Synthesize a negative control probe using a structurally similar but biologically inactive analogue. If no such analogue exists, use beads that have been blocked without the compound attached.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line known to be driven by kinase signaling, like A549 or HT-29) to ~80-90% confluency.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate 1-5 mg of cell lysate with 50 µL of the affinity probe beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.
-
Competitive Elution (Optional but recommended): For one aliquot, pre-incubate the lysate with an excess of the free, unmodified parent compound before adding the affinity beads. True targets will show reduced binding to the beads in this sample.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins using an appropriate method (e.g., boiling in SDS-PAGE loading buffer, or on-bead digestion).
-
For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap).
-
Identify proteins by searching the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Sequest or Mascot.
-
Data Analysis: True binding partners should be significantly enriched in the experimental sample compared to the negative control and should show reduced abundance in the competitive elution sample.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: This label-free method operates on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[11] CETSA is powerful because it can be performed in living cells, confirming target engagement in a physiological context.
Experimental Protocol: CETSA with Western Blotting
-
Cell Treatment:
-
Culture cells of interest in multiple plates. Treat the cells with the compound at a fixed concentration (e.g., 10x the GI50 value from a proliferation assay) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant from each sample.
-
Analyze the abundance of a specific protein of interest at each temperature point using SDS-PAGE and Western Blotting with a specific antibody.
-
Interpretation: In the vehicle-treated samples, the protein signal will decrease as the temperature increases. In the compound-treated samples, a stabilized target protein will remain in the soluble fraction at higher temperatures, resulting in a rightward "shift" of the melting curve.
-
Hypothesis-Driven Target Validation
This approach leverages our primary hypothesis that the compound is a kinase inhibitor and directly tests it against a panel of purified enzymes.
Method 3: In Vitro Kinase Panel Screening
Causality & Rationale: This is the most direct way to test our hypothesis. The compound is screened against a large, commercially available panel of purified protein kinases at a fixed concentration (for initial hit identification) or at multiple concentrations (to determine IC50 values). This method provides rapid data on potency and selectivity.
Experimental Protocol: Broad Kinase Profiling
-
Compound Submission:
-
Prepare a high-concentration stock of the compound in 100% DMSO (e.g., 10 mM).
-
Submit the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology) for screening.
-
-
Initial Screen:
-
Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a broad panel of >400 kinases. The assay typically measures the remaining kinase activity after incubation with the compound.
-
Data Output: Results are usually provided as "% Inhibition" at the tested concentration.
-
-
Dose-Response and IC50 Determination:
-
For any kinases showing significant inhibition (e.g., >50%) in the initial screen, perform follow-up dose-response assays.
-
The compound is tested in a multi-point titration (e.g., 10 concentrations) to generate a curve from which the IC50 (the concentration required to inhibit 50% of the enzyme's activity) can be calculated.
-
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| VEGFR2 | 98% | 45 | RTK |
| PDGFRβ | 95% | 78 | RTK |
| c-KIT | 88% | 150 | RTK |
| SRC | 65% | 850 | Non-RTK |
| EGFR | 25% | >10,000 | RTK |
| CDK2 | 10% | >10,000 | CMGC |
This table presents hypothetical data for illustrative purposes.
Method 4: Cellular Target Engagement by Western Blot
Causality & Rationale: Once a primary kinase target is identified from in vitro screening (e.g., VEGFR2), it is crucial to confirm that the compound inhibits its activity inside a living cell. Kinase activation involves autophosphorylation. Therefore, a successful inhibitor should decrease the level of the phosphorylated (active) form of the kinase without affecting the total amount of the kinase protein.
Experimental Protocol: Phospho-Protein Analysis
-
Cell Culture and Stimulation:
-
Select a cell line that expresses the target of interest (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, for VEGFR2).
-
Serum-starve the cells overnight to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 5-10 minutes) to induce robust kinase phosphorylation.
-
-
Lysate Preparation:
-
Immediately wash the cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-VEGFR2 Tyr1175).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure that the observed decrease in phosphorylation is not due to a decrease in total protein levels or unequal sample loading.
-
References
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Y. Tabana, et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link][10]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link][12]
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Y. Tabana, et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link][11]
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Liau, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link][9]
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P. G. M. Reddy, et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link][3]
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S. L. P. Gade, et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link][1]
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S. Schenone, et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link][2]
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M. A. Ali, et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link][5]
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Chemspace. (2024). Target Identification and Validation in Drug Discovery. Chemspace. [Link][13]
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M. A. Ali, et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link][8]
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M. Mazeika, et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link][14]
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A. D. Ferguson, et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. [Link][15]
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A. Gangjee, et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubMed Central. [Link][6]
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A. Gangjee, et al. (2009). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. ACS Publications. [Link][4]
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A. M. El-Adl, et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports. [Link][16]
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A. Gangjee, et al. (2017). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. PubMed Central. [Link][17]
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H. M. Al-Sanea, et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link][18]
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H. Nagashima, et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link][19]
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H. M. Abdel-Aziz, et al. (2018). Design, synthesis, and in vitro/vivo anticancer activity of 4‐substituted 7‐(3‐fluoro‐4‐methoxybenzyl)‐ 7 H ‐pyrrolo[2,3‐ d ]pyrimidines. ResearchGate. [Link][20]
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Y. Zhang, et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link][7]
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P. W. S. K. Rathnayake, et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link][21]
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The Synthetic Chemist's Guide to Substituted Pyrrolo[2,3-d]pyrimidines: A Review of Core Methodologies and Modern Innovations
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine has made it a valuable template for designing molecules that can interact with a wide range of biological targets, leading to the development of potent kinase inhibitors, antiviral agents, and anticancer therapeutics.[3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing substituted pyrrolo[2,3-d]pyrimidines, offering insights into the rationale behind different methodological choices and providing practical, field-proven protocols.
Strategic Approaches to the Pyrrolo[2,3-d]pyrimidine Core
The construction of the pyrrolo[2,3-d]pyrimidine ring system can be broadly categorized into two primary strategies: the annulation of a pyrrole ring onto a pre-existing pyrimidine, and the formation of a pyrimidine ring from a functionalized pyrrole precursor. A third, and increasingly important, approach involves the direct functionalization of the parent heterocycle.
Building the Pyrrole Ring onto a Pyrimidine Scaffold
This convergent approach is one of the most common and versatile methods for synthesizing a wide array of substituted pyrrolo[2,3-d]pyrimidines. The general strategy involves the reaction of a substituted 6-aminopyrimidine with a three-carbon synthon that undergoes cyclization to form the fused pyrrole ring.
A prominent example of this strategy is the sequential Michael addition and reductive cyclization.[5] In this method, a 6-aminopyrimidine is reacted with a β-nitrostyrene derivative under basic conditions to form a Michael adduct. Subsequent reduction of the nitro group, often with sodium dithionite, triggers an intramolecular condensation to furnish the pyrrolo[2,3-d]pyrimidine core.[5] The choice of substituents on both the pyrimidine and the nitrostyrene allows for significant diversification.
Experimental Protocol: One-Pot, Two-Step Synthesis of 5-Arylpyrrolo[2,3-d]pyrimidines [5]
-
Michael Addition: To a solution of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equiv.) and an appropriate (E)-β-nitrostyrene (1.0 equiv.) in ethanol, add sodium hydroxide (catalytic amount) and stir at room temperature for 2 hours.
-
Reductive Cyclization: To the reaction mixture, add a solution of sodium dithionite (Na₂S₂O₄) (3.0 equiv.) and sodium hydroxide (4.0 equiv.) in ethanol. Heat the mixture at 60 °C for 1 hour.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel.
Another powerful technique within this category is the use of transition metal-catalyzed cross-coupling reactions. For instance, a 5-halopyrimidine can be coupled with a terminal alkyne via a Sonogashira reaction, followed by an intramolecular cyclization to construct the pyrrole ring. This approach offers a high degree of control over the substitution pattern.
Constructing the Pyrimidine Ring from a Pyrrole Precursor
An alternative and equally important strategy involves the annulation of a pyrimidine ring onto a pre-existing, suitably functionalized pyrrole. This approach is particularly useful when the desired substitution pattern on the pyrrole ring is complex or not readily accessible from pyrimidine starting materials.
Typically, this involves the use of a 2-amino-3-cyanopyrrole or a related β-enaminonitrile derivative. Cyclization with various one-carbon reagents, such as formamide, formic acid, or isothiocyanates, can then be employed to construct the fused pyrimidine ring.[7] The choice of the cyclizing agent directly determines the nature of the substituent at the 4-position of the resulting pyrrolo[2,3-d]pyrimidine.
Workflow for Pyrimidine Ring Annulation
Caption: Pyrimidine ring formation from a pyrrole precursor.
Post-Synthetic Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
The direct functionalization of the pre-formed pyrrolo[2,3-d]pyrimidine scaffold is a highly efficient strategy for late-stage diversification, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Key positions for functionalization include the C4, C5, C6, and N7 positions.
Regioselective C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis. For the pyrrolo[2,3-d]pyrimidine core, palladium-catalyzed C-H arylation has been shown to be effective, with the regioselectivity being highly dependent on the reaction conditions.[8] For instance, the use of Pd(OAc)₂ with TEMPO as an oxidant in trifluoroacetic acid can favor arylation at the C6 position.[8] The choice of protecting group on the pyrrole nitrogen (N7) can also influence the electronic properties of the ring and thus the regioselectivity of the reaction.[8]
Cross-Coupling Reactions
Halogenated pyrrolo[2,3-d]pyrimidines are versatile intermediates for a variety of transition metal-catalyzed cross-coupling reactions. The differential reactivity of the halogen atoms in di- or tri-halogenated substrates allows for selective functionalization.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl substituents by coupling a halo-pyrrolo[2,3-d]pyrimidine with a boronic acid or ester.[8][9] The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.
-
Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of nitrogen-based nucleophiles at halogenated positions of the pyrrolo[2,3-d]pyrimidine core, providing access to a diverse set of amino-substituted derivatives.[3]
-
Sonogashira Coupling: This reaction is employed to install alkyne moieties, which can serve as handles for further transformations.
Decision-Making Guide for Suzuki-Miyaura Regioselectivity
Caption: Regioselectivity in Suzuki-Miyaura coupling.
Table 1: Comparison of Common Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages | Representative Reaction |
| Pyrrole Annulation onto Pyrimidine | Convergent; builds the 5-membered ring last. | High diversity from readily available pyrimidines. | Substituents on the pyrrole ring are introduced early. | Michael Addition/Reductive Cyclization |
| Pyrimidine Annulation onto Pyrrole | Convergent; builds the 6-membered ring last. | Allows for complex pyrrole substitution patterns. | Requires synthesis of functionalized pyrrole precursors. | Cyclocondensation of 2-amino-3-cyanopyrroles |
| Post-Synthetic Functionalization | Late-stage diversification of the core scaffold. | Rapid generation of analogs for SAR studies. | Regioselectivity can be challenging to control. | Suzuki-Miyaura Cross-Coupling |
Glycosylation
The synthesis of pyrrolo[2,3-d]pyrimidine nucleosides is of significant interest due to their potential as antiviral and anticancer agents.[10][11] Glycosylation of the 7-deazapurine core can lead to a mixture of regioisomers, with the sugar moiety attaching at different nitrogen atoms (N1, N3, or N7).[12][13] The outcome of the glycosylation reaction is highly dependent on the reaction conditions, the protecting groups on the sugar, and the substituents on the heterocyclic base.[12][14] Silylation of the pyrrolo[2,3-d]pyrimidine prior to glycosylation is a common strategy to influence the N7/N1 regioselectivity.[12]
Modern Synthetic Innovations
Recent advances in synthetic methodology have further expanded the toolbox for accessing substituted pyrrolo[2,3-d]pyrimidines. These include:
-
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions offer a highly efficient and atom-economical approach to constructing the pyrrolo[2,3-d]pyrimidine scaffold.[15] For example, a three-component reaction of an arylglyoxal, 6-aminouracil, and a barbituric acid derivative can directly yield polyfunctionalized pyrrolo[2,3-d]pyrimidines.[15]
-
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.
-
Photoredox Catalysis: This emerging area of synthesis allows for novel bond formations under mild conditions and has the potential to enable previously challenging transformations on the pyrrolo[2,3-d]pyrimidine core.
Conclusion
The synthesis of substituted pyrrolo[2,3-d]pyrimidines is a rich and evolving field. The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the need for either focused synthesis or library generation. A thorough understanding of the classical annulation strategies, coupled with the strategic application of modern functionalization techniques, provides the synthetic chemist with a powerful arsenal for the design and creation of novel 7-deazapurine derivatives with significant potential in drug discovery and development.
References
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 2021.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core. Benchchem, 2025.
- Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PubMed Central, 2023.
- Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. PubMed, 2009.
- Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation.
- 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed, 2023.
- Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle.
- Synthesis of pyrrolo[2,3-d]pyrimidines using the Diels–Alder reaction.
- Studies on the Glycosylation of Pyrrolo[2,3-d] Pyrimidines with 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-β-D-Ribofuranose: The Formation of Regioisomers During Toyocamycin and 7-Deazainosine Syntheses. Semantic Scholar, 2009.
- Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis.
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 2021.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 2024.
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed, 2024.
- Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. Journal of Organic Chemistry, 2018.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. OUCI, 2024.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 2018.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
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- 12. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
Methodological & Application
Application Note & Protocol: Biochemical Kinase Assay for 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as an ATP mimetic due to its deazapurine core.[1] This application note provides a detailed, field-proven protocol for determining the inhibitory potency of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, a representative of this class, against a target kinase. While derivatives of this scaffold have shown activity against various kinases, including p21-activated kinase 4 (PAK4) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this protocol is designed to be broadly applicable.[2][3] We present a luminescence-based kinase assay that quantifies enzyme activity by measuring ATP consumption. This homogeneous, high-throughput compatible method is robust, reproducible, and provides a reliable means to calculate key inhibitor parameters such as the half-maximal inhibitory concentration (IC50). The protocol emphasizes critical optimization steps and data validation to ensure scientific integrity.
Introduction: The Scientific Rationale
The 7H-pyrrolo[2,3-d]pyrimidine core is structurally analogous to adenine, the nitrogenous base in ATP. This allows compounds built on this scaffold to competitively bind within the highly conserved ATP-binding pocket of protein kinases, thereby inhibiting the phosphotransferase reaction that is central to cellular signaling.[1] The specific compound, this compound, features bulky hydrophobic groups (benzyl, diphenyl) that can engage in favorable interactions within the kinase active site, and a 4-chloro substituent which is a common synthetic handle for creating diverse chemical libraries.[3][4][5]
Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[6] Therefore, accurately quantifying the inhibitory potential of novel compounds is a cornerstone of modern drug discovery. This guide details a protocol using the Kinase-Glo® Luminescent Kinase Assay platform, which measures the amount of ATP remaining after a kinase reaction. The amount of light produced by the luciferase-driven reaction is inversely proportional to the kinase activity.[7][8] This method is selected for its high sensitivity, broad applicability to different kinases without the need for specific antibodies, and amenability to high-throughput screening (HTS).[6][9]
Principle of the Luminescence-Based Kinase Assay
The assay quantifies kinase activity by measuring the depletion of ATP from the reaction mixture. The process occurs in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate. The more active the kinase, the more ATP is consumed.
-
Signal Detection: The Kinase-Glo® Reagent is added, which contains Ultra-Glo™ Luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to produce a stable, "glow-type" luminescent signal.
Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).
Caption: Principle of the luminescence-based kinase assay.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo... | In-house/Vendor | Prepare a 10 mM stock solution in 100% DMSO. Purity should be >95%. |
| Recombinant Human Kinase (e.g., VEGFR-2) | Promega, Reaction Bio. | Ensure high purity (>90%) and validated activity.[10] Store at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. |
| Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) | Sigma-Aldrich | Substrate choice is kinase-dependent. Use a generic substrate for initial screening if the specific substrate is unknown. |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | Prepare a 10 mM stock solution in water, pH 7.4. Store at -20°C. |
| Kinase-Glo® Max Luminescent Kinase Assay | Promega | Contains Kinase-Glo® Buffer and Substrate. Prepare reagent according to the manufacturer's protocol.[7] |
| Kinase Assay Buffer (1X) | Varies | A typical buffer is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Buffer composition may need optimization for the specific kinase. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Used as the solvent for the test compound. |
| Staurosporine | Tocris Bioscience | A potent, non-selective kinase inhibitor used as a positive control. Prepare a 1 mM stock in 100% DMSO. |
| Microplates | Corning, Greiner | Solid white, low-volume, 384-well plates are recommended to maximize luminescent signal and minimize reagent usage. |
| Multichannel Pipettes & Plate Luminometer | Various | A plate reader capable of measuring glow luminescence is required (e.g., BMG LABTECH, Molecular Devices).[11] |
Experimental Protocol: A Self-Validating Workflow
This protocol is structured to first optimize assay conditions and then proceed to inhibitor potency determination. This ensures the assay window is robust and the results are reliable.
Caption: A comprehensive workflow for the kinase inhibition assay.
Part A: Reagent Preparation
-
Test Compound: Prepare a serial dilution series of this compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from a 1 mM concentration is recommended for an initial IC50 determination.
-
Kinase: Thaw the recombinant kinase on ice. Prepare a working solution of the kinase in 1X Kinase Assay Buffer at 2X the final desired concentration. Keep on ice.
-
Substrate + ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in 1X Kinase Assay Buffer. The final ATP concentration should be equal to the apparent Michaelis constant (Km,app) determined in Part B. This is critical for accurately assessing ATP-competitive inhibitors.[12]
Part B: Assay Optimization (Crucial for Data Integrity)
Causality: Before testing an inhibitor, the assay must be optimized to operate in the linear range of the enzyme and substrate kinetics. This ensures that the measured inhibition is a true reflection of the compound's potency and not an artifact of suboptimal conditions.[13]
-
Kinase Titration:
-
Perform a kinase reaction with a serial dilution of the kinase enzyme while keeping the ATP concentration high (e.g., 100 µM) and substrate concentration fixed.
-
Goal: Identify the enzyme concentration that yields approximately 50-80% ATP consumption in the desired reaction time (e.g., 60 minutes). This provides a robust signal window for detecting inhibition.
-
-
ATP Titration:
-
Using the optimal kinase concentration from the previous step, perform kinase reactions across a range of ATP concentrations (e.g., 0.1 µM to 500 µM).
-
Goal: Determine the apparent ATP Michaelis constant (Km,app). Plot kinase activity (or ATP consumption) versus ATP concentration and fit the data to the Michaelis-Menten equation. For subsequent inhibitor screening, use an ATP concentration equal to this determined Km,app.
-
Part C: IC50 Determination Protocol
This protocol assumes a 10 µL final reaction volume in a 384-well plate.
-
Plate Layout: Design the plate to include all necessary controls.
| Well Contents | Description |
| Test Compound | Kinase + Substrate/ATP + Test Compound dilutions |
| Positive Control (Max Inhibition) | Kinase + Substrate/ATP + High concentration of Staurosporine (e.g., 10 µM) |
| Negative Control (No Inhibition / 100% Activity) | Kinase + Substrate/ATP + DMSO (at the same final % as the test compound wells) |
| Background (No Kinase) | Substrate/ATP + DMSO (No enzyme control) |
-
Assay Procedure:
-
Add 2.5 µL of 4X test compound dilutions in 1X Kinase Assay Buffer containing 4% DMSO to the appropriate wells. For control wells, add buffer with 4% DMSO only.
-
Add 2.5 µL of 1X Kinase Assay Buffer to the "Background" wells. To all other wells, add 2.5 µL of the 4X Kinase working solution.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 10 µL, and the final DMSO concentration is 1%.
-
Mix the plate gently (e.g., shake at 300 rpm for 30 seconds).
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for the predetermined time (e.g., 60 minutes).
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Mix the plate gently for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate luminometer.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, subtract the background luminescence value from all other readings.
-
Use the following formula: % Inhibition = 100 * (RLU_Inhibitor - RLU_NegativeControl) / (RLU_PositiveControl - RLU_NegativeControl) Where RLU is the Relative Luminescent Unit.
-
-
Generate Dose-Response Curve and IC50:
-
Validate Assay Performance with Z'-Factor:
-
The Z'-factor is a statistical measure of the quality of an assay, indicating the separation between the positive and negative controls.[13]
-
Z' = 1 - [ (3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative| ]
-
An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.
-
Example Data Presentation
Table 1: IC50 Determination for this compound against VEGFR-2
| Compound Conc. (nM) | % Inhibition |
| 1000 | 98.5 |
| 333 | 95.2 |
| 111 | 88.1 |
| 37 | 75.4 |
| 12.3 | 52.1 |
| 4.1 | 28.3 |
| 1.37 | 10.5 |
| 0.46 | 2.1 |
| IC50 (nM) | 11.5 |
| Z'-Factor | 0.82 |
(Note: Data are for illustrative purposes only.)
Conclusion
This application note provides a robust and validated protocol for assessing the inhibitory activity of this compound. By following the outlined steps for assay optimization, execution, and data analysis, researchers can reliably determine the potency of this and other related kinase inhibitors. The luminescence-based ATP-depletion method is a powerful tool in the drug discovery pipeline, enabling the efficient screening and characterization of novel therapeutic candidates.
References
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubMed Central (PMC) - NIH. Available at: [Link]
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Semantic Scholar. Available at: [Link]
-
Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. PubMed Central (PMC) - NIH. Available at: [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed Central (PMC) - NIH. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC) - NIH. Available at: [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI) - NIH. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central (PMC) - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH). Available at: [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. Available at: [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com [promega.com]
- 10. Validation of Kinases | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell-Based Assays with 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Authored by a Senior Application Scientist
Introduction: Unveiling the Bioactivity of a Novel Pyrrolo[2,3-d]pyrimidine Compound
The compound 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP)[1][2]. Given that ATP is the universal phosphate donor for kinase-mediated phosphorylation, compounds with this core structure are frequently investigated as competitive inhibitors of a wide range of protein kinases[2][3]. The pyrrolo[2,3-d]pyrimidine nucleus is a key feature in several FDA-approved kinase inhibitors, highlighting its therapeutic relevance[4][5].
Protein kinases are pivotal regulators of numerous cellular processes, including signal transduction, cell growth, differentiation, and apoptosis[6][7]. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug discovery[8][9]. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of various tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Src family of kinases[1][10].
Therefore, it is highly probable that this compound functions as a kinase inhibitor. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The following protocols are designed to first assess its general cytotoxicity and then to dissect its specific effects on cell proliferation, apoptosis, and cell cycle progression—hallmark cellular processes modulated by kinase activity.
I. Preliminary Compound Handling and Stock Preparation
Prior to initiating any cell-based assay, proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.
A. Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
B. Protocol:
-
Safety Precautions: Always handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of the compound is 395.9 g/mol [11].
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
II. Foundational Assay: Determining Cytotoxicity and IC50
The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is a critical parameter for subsequent mechanistic studies.
A. Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[12].
B. Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
C. Detailed Protocol:
-
Cell Seeding: Seed a cancer cell line known to be sensitive to kinase inhibitors (e.g., A549, HCT116, MCF7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Treatment Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
D. Expected Data:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 0.95 | 76 |
| 5 | 0.63 | 50.4 |
| 10 | 0.40 | 32 |
| 50 | 0.15 | 12 |
| 100 | 0.10 | 8 |
III. Mechanistic Assays: Investigating the Mode of Action
Once the IC50 value is established, the next step is to investigate the cellular mechanisms through which the compound exerts its effects. As a suspected kinase inhibitor, its impact on cell cycle progression and apoptosis are key areas of investigation.
A. Cell Cycle Analysis by Flow Cytometry
Kinase inhibitors often induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) by inhibiting kinases crucial for cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content[13][14].
1. Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. By measuring the fluorescence intensity of PI-stained cells, a DNA content histogram can be generated to quantify the percentage of cells in each phase[14][15].
2. Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
3. Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing[16]. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS[16]. The RNase is crucial to prevent staining of double-stranded RNA[13].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000-20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.
4. Expected Data:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| Compound (0.5x IC50) | 65 | 25 | 10 |
| Compound (1x IC50) | 75 | 15 | 10 |
| Compound (2x IC50) | 80 | 10 | 10 |
This hypothetical data suggests a G1 phase arrest.
B. Apoptosis Assay by Annexin V Staining
Inhibition of critical survival kinases can trigger programmed cell death, or apoptosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells[17]. Co-staining with a viability dye like propidium iodide allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells[18].
1. Principle:
-
Viable cells: Annexin V negative / PI negative.
-
Early apoptotic cells: Annexin V positive / PI negative (intact membrane)[18].
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive (compromised membrane)[18].
2. Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
3. Detailed Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included[18]. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark[19].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).
-
Data Analysis: Create quadrant plots to distinguish the four populations: viable (lower-left), early apoptotic (lower-right), late apoptotic (upper-right), and necrotic (upper-left).
4. Expected Data:
| Treatment | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 90 | 5 | 3 |
| Compound (1x IC50) | 60 | 25 | 10 |
| Compound (2x IC50) | 30 | 45 | 20 |
IV. Target-Specific Assay: Cellular Kinase Phosphorylation Assay
To provide more direct evidence that the compound inhibits a specific kinase pathway, a cell-based kinase phosphorylation assay can be performed. This often involves measuring the phosphorylation level of a direct downstream substrate of the suspected target kinase.
A. Principle: This assay measures the phosphorylation status of a specific kinase substrate within the cell. A decrease in the phosphorylation of the substrate upon treatment with the compound indicates inhibition of the upstream kinase[8][20]. Western blotting or cell-based ELISA are common methods for this analysis.
B. Example Protocol (Western Blot for p-Src): If Src kinase is a suspected target, one can measure the phosphorylation of Src at Tyrosine 416 (an activating phosphorylation site).
-
Cell Treatment and Lysis:
-
Treat cells with the compound for a short duration (e.g., 1-4 hours).
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phospho-Src (Tyr416).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry. A decrease in the ratio of p-Src to total Src indicates inhibition.
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain significant insights into its potential as a therapeutic agent. A positive result in these assays, particularly the induction of cell cycle arrest and apoptosis, strongly supports the hypothesis that this compound functions as a kinase inhibitor.
Further investigations could involve broader kinase profiling assays to identify the specific kinase(s) targeted, in vivo studies in animal models to assess efficacy and safety, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity[1].
References
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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Ingenta Connect. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
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PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
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PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
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University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
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PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
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Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]
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Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Retrieved from [Link]
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PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]
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NIH. (n.d.). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]
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Springer. (n.d.). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Evaluation of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine as a Potent VEGFR-2 Inhibitor
Abstract
This document provides a comprehensive technical guide for the in vitro evaluation of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, a novel compound designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, VEGFR-2 is a critical target in oncology.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibition, known for being an isostere of adenine and thus capable of competing for the ATP-binding site.[3] This guide details the scientific rationale and step-by-step protocols for assessing the compound's inhibitory potency through biochemical kinase assays and its anti-proliferative effects in a cell-based context.
Introduction: The Rationale for Targeting VEGFR-2
Angiogenesis, the formation of new blood vessels, is a fundamental process for tumor growth, invasion, and metastasis.[4] Tumors recruit their own blood supply by secreting growth factors, primarily Vascular Endothelial Growth Factor (VEGF-A).[5][6] VEGF-A binds to VEGFR-2, a receptor tyrosine kinase (RTK) expressed on endothelial cells, triggering its dimerization and autophosphorylation.[1][6][7] This activation initiates a cascade of downstream signaling pathways, including the PI3K-AKT and PLCγ-MAPK pathways, which drive endothelial cell proliferation, migration, and survival.[5][7][8][9]
The compound, this compound, belongs to a class of compounds recognized for their potential as multi-targeted RTK inhibitors.[4] The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, while the N7-benzyl group can be oriented to interact with other regions of the kinase domain, enhancing potency and selectivity.[4][10] This guide outlines the essential in vitro assays to quantify the compound's efficacy in disrupting this critical oncogenic pathway.
VEGFR-2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the critical signaling cascade initiated by VEGF-A binding to VEGFR-2 and the intended point of action for ATP-competitive inhibitors like the subject compound.
Caption: VEGFR-2 signaling cascade and inhibitor's mechanism.
Biochemical Evaluation: Direct Kinase Inhibition Assay
The primary evaluation step is to determine if the compound directly inhibits the enzymatic activity of VEGFR-2. A luminescence-based kinase assay is a robust, high-throughput method for this purpose. The principle relies on quantifying the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase domain. Lower luminescence indicates higher kinase activity (more ATP consumed), while a strong signal indicates inhibition.[1]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the luminescence-based VEGFR-2 kinase assay.
Protocol 2.1: VEGFR-2 Kinase Activity/Inhibition Assay (Luminescence-Based)
This protocol is adapted from standard, commercially available kinase assay kits (e.g., BPS Bioscience, Promega).[11][12][13]
A. Materials & Reagents
-
Compound: this compound
-
Enzyme: Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, #40301)[11][14]
-
Substrate: Poly (Glu, Tyr) 4:1 (e.g., BPS Bioscience, #40217)[11][14]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, #V9101) or similar
-
Buffer: 5x Kinase Buffer (e.g., BPS Bioscience, #79334)[14]
-
ATP: 500 µM ATP solution (e.g., BPS Bioscience, #79686)[14]
-
Control Inhibitor: Sorafenib or Sunitinib (known VEGFR-2 inhibitors)
-
Solvent: 100% DMSO
-
Plates: Solid white, flat-bottom 96-well plates
-
Equipment: Multichannel pipettes, 30°C incubator, plate reader with luminescence detection
B. Reagent Preparation
-
1x Kinase Buffer: Prepare by diluting the 5x stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.[1][14]
-
Compound Dilution:
-
Prepare a 10 mM stock of the test compound and control inhibitor in 100% DMSO.
-
Create a 10-fold serial dilution series of the compound in 100% DMSO.
-
Further dilute each stock 10-fold in 1x Kinase Buffer to create a 10x working solution series (the DMSO concentration is now 10%).[11]
-
The final DMSO concentration in the assay must not exceed 1%.[2][11]
-
-
Enzyme Dilution: On ice, dilute recombinant VEGFR-2 to 1-2 ng/µL in 1x Kinase Buffer. Prepare only the amount needed, as the enzyme is sensitive to freeze-thaw cycles.[11][12]
-
Master Mix (per reaction): Prepare a mix containing 6 µL 5x Kinase Buffer, 0.5 µL 500 µM ATP, 0.5 µL substrate, and 5.5 µL water.[13]
C. Assay Procedure
-
Plate Setup:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the 10x compound dilutions to the "Test Inhibitor" wells.
-
Add 2.5 µL of 10% DMSO in 1x Kinase Buffer to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[13]
-
-
Initiate Reaction:
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[11][13][14]
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.[13]
-
Generate Luminescence: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 30-45 minutes to stabilize the signal.[1][13]
-
Data Acquisition: Read luminescence using a microplate reader.
D. Data Analysis & Expected Results
-
Subtract the average "Blank" luminescence from all other readings.
-
Calculate the percentage of kinase inhibition relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition against the log concentration of the compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Description | Expected Outcome for an Active Compound |
| IC50 Value | The concentration of inhibitor that reduces enzyme activity by 50%. | A low nanomolar to sub-micromolar IC50 value indicates potent inhibition.[15][16][17] |
| Dose-Response Curve | A graphical representation of the relationship between inhibitor concentration and enzyme inhibition. | A clear sigmoidal curve demonstrating concentration-dependent inhibition. |
| Maximum Inhibition | The highest percentage of inhibition achieved at saturating inhibitor concentrations. | Should approach 100% for a potent and specific inhibitor. |
Cell-Based Evaluation: Inhibition of Endothelial Cell Proliferation
To be therapeutically relevant, the compound must not only inhibit the isolated enzyme but also exert an anti-proliferative effect on endothelial cells, the primary target of VEGFR-2 signaling. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model for this assessment.[18]
Protocol 3.1: HUVEC Anti-Proliferation Assay
This protocol measures the metabolic activity of HUVECs as a surrogate for cell proliferation and viability.[18] A reduction in metabolic activity in the presence of the compound indicates a cytotoxic or cytostatic effect.
A. Materials & Reagents
-
Cells: Low-passage (P3-P7) Human Umbilical Vein Endothelial Cells (HUVECs).[18]
-
Media:
-
Compound: this compound
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, WST-8).[18]
-
Equipment: Humidified incubator (37°C, 5% CO2), microplate reader.
B. Assay Procedure
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete EGM-2 medium.[19][20]
-
Attachment: Incubate for 24 hours to allow for cell attachment.[18]
-
Serum Starvation: Replace the medium with 100 µL of starvation medium and incubate for 4-6 hours to synchronize the cells.[18][19]
-
Treatment:
-
Prepare serial dilutions of the test compound in the assay medium (containing VEGF-A).
-
Include controls: Vehicle control (DMSO in assay medium) and a negative control (starvation medium without VEGF-A).
-
Remove the starvation medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[18]
-
Viability Measurement: Add the cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation, measure luminescence or absorbance with a microplate reader.
C. Data Analysis & Expected Results The data analysis is analogous to the kinase assay, resulting in a cellular IC50 value. This value reflects the compound's potency in a biological system, accounting for cell permeability and off-target effects. A potent compound is expected to inhibit VEGF-stimulated proliferation without significantly affecting basal cell viability (the no-VEGF control).
| Parameter | Description | Expected Outcome for an Active Compound |
| Cellular IC50 | The concentration of inhibitor that reduces VEGF-stimulated cell proliferation by 50%. | A potent compound will have an IC50 in the low micromolar to nanomolar range. |
| Selectivity | Comparison of IC50 in VEGF-stimulated vs. basal (no VEGF) conditions. | High activity against VEGF-stimulated cells with minimal impact on basal proliferation suggests specific targeting of the VEGFR-2 pathway. |
Advanced Cellular Assays: Target Engagement
To confirm that the observed anti-proliferative effects are due to the inhibition of VEGFR-2, a target engagement assay is crucial. This typically involves measuring the phosphorylation status of VEGFR-2 in treated cells.
Protocol 4.1: VEGFR-2 Phosphorylation Assay (ELISA-based)
This assay quantifies the level of phosphorylated VEGFR-2 in cell lysates.
-
Cell Treatment: Seed and serum-starve HUVECs as described in Protocol 3.1.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (5-10 minutes) to induce robust VEGFR-2 phosphorylation.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Quantification: Use a sandwich ELISA kit specific for phosphorylated VEGFR-2 (pY1175) to quantify the level of receptor activation in each lysate.[21]
-
Analysis: Normalize the phospho-VEGFR-2 signal to the total protein concentration in each lysate. Calculate the IC50 for the inhibition of receptor phosphorylation. A potent and specific compound should inhibit VEGFR-2 phosphorylation at concentrations consistent with its biochemical and anti-proliferative IC50 values.[21]
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of this compound as a VEGFR-2 inhibitor. Successful outcomes from these assays—namely, a potent biochemical IC50, selective inhibition of endothelial cell proliferation, and confirmed target engagement via phosphorylation inhibition—would provide strong evidence to advance the compound into more complex studies. These could include angiogenesis assays (e.g., tube formation or sprouting assays)[22] and subsequent in vivo evaluation in tumor models.[4] The described protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for critical decision-making in the drug development pipeline.
References
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ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
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Frontiers in Molecular Biosciences. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
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Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
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PubMed Central. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]
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Ingenta Connect. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Retrieved from [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
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Bio-protocol. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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PubMed Central. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][8][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]
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MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Uracil Derivatives as Novel VEGFR-2 Inhibitors. Retrieved from [Link]
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Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]
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ResearchGate. (2025). Discovery of novel VEGFR-2 inhibitors through virtual screening, synthesis and bioactivity evaluation. Retrieved from [Link]
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ACS Publications. (n.d.). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit Product Page. Retrieved from [Link]
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NIH. (n.d.). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Retrieved from [Link]
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ResearchGate. (n.d.). HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate and.... Retrieved from [Link]
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PubMed Central. (2022). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. Retrieved from [Link]
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Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Retrieved from [Link]
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MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
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ARVO Journals. (2003). A Selective Inhibitor of VEGFR Inhibits Angiogenesis and Vascular Permeability: In vitro and In vivo Evidence. Retrieved from [Link]
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- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Biological Evaluation of Uracil Derivatives as Novel VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols for Measuring the Anti-Angiogenic Effects of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: A Strategic Approach to Characterizing a Novel Anti-Angiogenic Agent
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathologies, most notably cancer.[1][2][3] Tumors, to grow beyond a minimal size, require a dedicated blood supply, a process driven by pro-angiogenic signals that create an imbalance between natural activators and inhibitors.[4] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal regulator of this process, making it a critical target for anti-cancer therapies.[5][6][7]
The compound 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolopyrimidine class of molecules. This structural scaffold is a deaza-isostere of adenine, the core component of ATP, making it an excellent platform for designing kinase inhibitors.[8][9] Indeed, various pyrrolopyrimidine derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, including p21-activated kinase 4 (PAK4) and, crucially, Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11]
This document provides a comprehensive, multi-tiered strategy for rigorously evaluating the anti-angiogenic potential of this specific compound. We will proceed from foundational in vitro assays that assess core endothelial cell functions to mechanistic studies targeting the probable VEGF signaling axis, and finally to more complex ex vivo and in vivo models that validate the compound's efficacy in a physiological context. This structured workflow is designed to build a robust data package, elucidating not only if the compound works, but how it works.
High-Level Experimental Workflow
A systematic evaluation is critical for progressing a candidate compound. The following workflow outlines a logical progression from high-throughput screening and basic functional assessment to detailed mechanistic analysis and validation in living systems.
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- 2. Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
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- 7. VEGF signaling pathway | Abcam [abcam.com]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 10. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in Cancer Cell Line Studies
A Note to the Researcher
The compound 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine represents a novel chemical entity. As of this publication, specific biological data for this exact structure is not extensively available in peer-reviewed literature. However, its core structure, the pyrrolo[2,3-d]pyrimidine scaffold, is a well-established "privileged structure" in medicinal chemistry. This scaffold is a deaza-isostere of adenine, the core of ATP, making it an ideal framework for designing inhibitors that target the ATP-binding sites of protein kinases.[1][2] Many derivatives have been developed as potent inhibitors of kinases crucial to cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[2][3][4][5]
This document, therefore, provides a comprehensive guide for the initial in vitro evaluation of this novel compound. The protocols are based on established methodologies for characterizing potential kinase inhibitors and are designed to be robust, reproducible, and informative. The mechanistic insights are hypothesized based on the known activities of structurally related molecules.
Hypothesized Mechanism of Action: Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core strongly suggests that this compound functions as an ATP-competitive kinase inhibitor.[1] Key kinases implicated in a vast number of solid tumors include non-receptor tyrosine kinases like Src and receptor tyrosine kinases like EGFR.[3][6] Deregulation of these kinases can drive uncontrolled cell proliferation, survival, migration, and angiogenesis.[3][7][8]
An inhibitor targeting these pathways would block the transfer of phosphate from ATP to substrate proteins, effectively shutting down the downstream signaling cascades that promote malignant phenotypes.[7] The specific cellular effects anticipated from such inhibition include cell cycle arrest, induction of apoptosis, and decreased cell migration.[8][9]
Figure 1: Hypothesized mechanism of action. The compound likely inhibits receptor tyrosine kinases (RTKs) like EGFR and non-receptor kinases like Src, blocking downstream pro-survival and proliferative signaling pathways such as PI3K/Akt and Ras/MAPK.
Compound Handling and Preparation
Proper handling and preparation are critical for obtaining reliable and reproducible data.
-
Solubility: Based on its structure, the compound is expected to be hydrophobic. The recommended primary solvent is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% cell culture grade DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the DMSO stock in complete cell culture medium.
-
Expertise & Experience: The final concentration of DMSO in the culture medium should never exceed 0.5% (v/v) , as higher concentrations can induce cytotoxicity or alter cell physiology, confounding the results. It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of the compound. This ensures that any observed effects are due to the compound itself and not the solvent.
-
Experimental Workflow: From Viability to Mechanism
A logical progression of experiments is essential for a thorough evaluation. The initial step is to determine the compound's cytotoxic or anti-proliferative potential. Subsequent assays should then be used to elucidate the mechanism of cell death or growth arrest.
Figure 2: A logical experimental workflow for characterizing a novel anti-cancer compound.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This initial assay quantifies the compound's effect on cell metabolic activity, which is a proxy for cell viability and proliferation.[10][11][12] The goal is to determine the half-maximal inhibitory concentration (IC50).[13][14]
Materials
-
Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Trypsin-EDTA
-
Compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[11][12]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium.[13][15] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of the compound in complete medium from a high starting concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM).[16]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Trustworthiness (Controls):
-
Vehicle Control: Wells with cells treated with medium containing the same final DMSO concentration as the highest compound dose.
-
Untreated Control: Wells with cells in medium only.
-
Blank: Wells with medium only (no cells) to serve as a background control for the reader.
-
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[13][17] Incubate for an additional 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[10][11]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50: Plot Percent Viability versus the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |
| A549 | Lung Carcinoma | 72 | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 72 | 15.2 |
| HCT116 | Colorectal Carcinoma | 72 | 5.1 |
| PC-3 | Prostate Adenocarcinoma | 72 | 22.8 |
| Table 1: Example presentation of IC50 values for the compound across various cancer cell lines. |
Protocol 2: Apoptosis Analysis (Annexin V-FITC / Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[19]
Background
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]
Materials
-
Cells treated with the compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology
-
Cell Collection: Induce apoptosis by treating cells with the compound for the desired time. Collect both floating and adherent cells.[21] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Expertise & Experience: It is crucial to analyze samples within one hour of staining.[19] Delayed analysis can lead to an overestimation of late apoptotic/necrotic populations as cells degrade ex vivo. Proper compensation controls (unstained cells, Annexin V-FITC only, PI only) must be run to set up the flow cytometer correctly.
-
Data Interpretation
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells or nuclear debris.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression. Many kinase inhibitors induce cell cycle arrest at the G1/S or G2/M checkpoints.[8]
Background
Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[23] The fluorescence intensity of PI is directly proportional to the DNA content within a cell.[23] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Because PI cannot cross the membrane of live cells, cells must be fixed and permeabilized prior to staining.[23]
Materials
-
Cells treated with the compound (e.g., at IC50 concentration) for 24 hours.
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[23]
-
Flow cytometer
Step-by-Step Methodology
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[23][24] Incubate on ice for at least 30 minutes or at -20°C overnight.[21]
-
Expertise & Experience: Dropwise addition of ethanol while vortexing is a critical step. Adding ethanol too quickly will cause massive cell aggregation, rendering the sample unusable for flow cytometry.
-
-
Washing: Centrifuge the fixed cells (e.g., at 500 x g for 5 minutes) and discard the ethanol. Wash the pellet twice with PBS.[23]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[24]
-
Trustworthiness: The inclusion of RNase A is essential to degrade any double-stranded RNA, ensuring that PI fluorescence is specific to DNA content.[23]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21][24]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.[23] Use a low flow rate for better resolution.[23]
Data Interpretation
A histogram of cell count versus PI fluorescence intensity will be generated.
-
First Peak (2n DNA content): Cells in the G0/G1 phase.
-
Region between peaks: Cells in the S phase (DNA synthesis).
-
Second Peak (4n DNA content): Cells in the G2/M phase. An accumulation of cells in a specific phase compared to the vehicle control indicates compound-induced cell cycle arrest.
References
-
Annexin V-FITC Staining Protocol for Apoptosis Detection . Creative Diagnostics. [Link]
-
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph . National Institutes of Health (NIH). [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review . PubMed. [Link]
-
What are SRC inhibitors and how do they work? . Patsnap Synapse. [Link]
-
EGFR Inhibitors . Williams Cancer Institute. [Link]
-
Novel EGFR Inhibitors for Non-Small Cell Lung Cancer . Department of Defense Congressionally Directed Medical Research Programs. [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications . MDPI. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining . University of Padua. [Link]
-
New Inhibitors of a Cancer-Causing Protein May Lead to Targeted Therapeutics . Stony Brook University. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers . Bio-protocol. [Link]
-
Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far . MDPI. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis . Flow Cytometry Facility. [Link]
-
Current Status of Src Inhibitors in Solid Tumor Malignancies . National Institutes of Health (NIH). [Link]
-
List of EGFR inhibitors (anti-EGFR) . Drugs.com. [Link]
-
Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment . LinkedIn. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit . iGEM. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . MDPI. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation . PubMed. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review . Bentham Science. [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase . ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual . National Institutes of Health (NIH). [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability . Creative Diagnostics. [Link]
-
Three Steps for Setting up a Drug Screening Assay . Bitesize Bio. [Link]
-
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors . National Institutes of Health (NIH). [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures . National Institutes of Health (NIH). [Link]
-
Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives . SpringerLink. [Link]
-
Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents . National Institutes of Health (NIH). [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation . National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents . National Institutes of Health (NIH). [Link]
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- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 24. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Topic: Preparation of Stock Solutions of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine for Preclinical Research
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 173458-82-7). The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often investigated for its potential as a kinase inhibitor.[1][2] The accuracy of downstream experimental results in biochemical and cell-based assays is critically dependent on the precise concentration and stability of the compound solutions used. This guide details the necessary materials, safety precautions, and step-by-step protocols for creating primary high-concentration stocks, intermediate dilutions, and final working solutions, while emphasizing the scientific rationale behind each step to ensure experimental integrity and validity.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in designing a robust solubilization and storage strategy. This compound is a solid, crystalline compound with a high molecular weight and significant aromatic character, suggesting low aqueous solubility.[3][4]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 173458-82-7 | [3][4] |
| Molecular Formula | C₂₅H₁₈ClN₃ | [3][4] |
| Molecular Weight | 395.9 g/mol | [3] |
| Physical Form | Solid | [4][5] |
| Melting Point | 190 - 192 °C | [3][4] |
| Purity | ≥95% (typical) | [4][5] |
| Solubility Profile | Poorly soluble in water. Soluble in organic solvents like DMSO and DMF.[6][7] |
Health and Safety Precautions
As the toxicological properties of this specific compound have not been thoroughly investigated, it must be handled with care, assuming it is potentially hazardous.[8] The presence of a chlorinated heterocyclic ring warrants specific precautions.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[11] Gloves must be inspected before use and disposed of properly after handling the compound.[8][11]
-
Handling: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[8][11] Avoid contact with skin and eyes.[11] In case of contact, wash skin with soap and plenty of water, and rinse eyes thoroughly for at least 15 minutes.[8][11]
-
Hazardous Decomposition: Avoid exposure to extreme heat, which can cause decomposition of chlorinated compounds into toxic gases such as hydrogen chloride, phosgene, and carbon monoxide.[9][10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[8][11]
Required Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber glass vials or polypropylene cryovials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated positive displacement micropipettes (P20, P200, P1000)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
-20°C and -80°C freezers for storage
Protocol 1: Preparation of a 10 mM Primary Stock Solution
The primary stock solution is the cornerstone of your experiments. Using a high-purity, anhydrous solvent like DMSO is critical to prevent compound degradation and ensure long-term stability. DMSO is selected for its high solvating power for complex organic molecules and its miscibility with most aqueous assay buffers.
Step-by-Step Methodology:
-
Pre-Calculation: Determine the mass of the compound required. For a 10 mM stock solution (which is 0.010 mol/L), the calculation is as follows:
-
Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass = 1 mL × 10 mM × 395.9 g/mol / 1000 = 3.959 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry amber vial on the analytical balance.
-
Carefully add approximately 4 mg of the compound directly into the tared vial. Record the exact mass to at least four decimal places (e.g., 4.01 mg). Precision is paramount.
-
-
Solvent Addition:
-
Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume of DMSO (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 1,000,000
-
Example for an actual mass of 4.01 mg:
-
Volume = [4.01 mg / 395.9 g/mol ] × 1,000,000 = 1012.88 µL
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, place the vial in a room temperature water bath sonicator for 5-10 minutes.
-
Repeat vortexing and sonication until the solution is completely clear. Causality Note: Incomplete dissolution is a major source of concentration error. The combination of mechanical (vortex) and energy-based (sonication) agitation ensures that the compound is fully solvated.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability. A working aliquot can be kept at -20°C for short-term use (1-2 weeks).
-
Protocol 2: Preparation of Working Solutions (Serial Dilutions)
Working solutions are prepared by diluting the primary stock just before an experiment. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Step-by-Step Methodology:
-
Thawing: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the entire volume at the bottom.
-
Intermediate Dilution (Optional but Recommended): Preparing a 1 mM intermediate stock in DMSO or the final assay buffer can make subsequent dilutions more accurate.
-
To make a 1 mM stock, perform a 1:10 dilution of the 10 mM primary stock (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
-
Final Working Solution: Dilute the intermediate or primary stock into the final assay buffer to achieve the desired experimental concentrations.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM primary stock (a 1:1000 dilution):
-
Add 1 µL of the 10 mM primary stock to 999 µL of the final assay buffer.
-
-
Always add the concentrated stock to the larger volume of buffer and mix thoroughly by gentle vortexing or inversion.
-
Quality Control and Validation
A protocol is only trustworthy if it is self-validating. The following checks are recommended to ensure the quality of your stock solutions.
-
Visual Inspection: Before each use, visually inspect thawed aliquots for any signs of precipitation or crystallization. If observed, warm the solution to 37°C for a few minutes and sonicate to redissolve. If precipitation persists, the solution should be discarded.
-
Spectrophotometry (Optional): If the molar extinction coefficient (ε) is known, the concentration can be verified using a UV-Vis spectrophotometer and the Beer-Lambert law (A = εcl). This requires a significant dilution into a UV-transparent solvent.
-
LC-MS/HPLC: For critical applications, the identity and purity of the compound in solution can be periodically confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). This can also detect potential degradation products over time.
Storage and Stability
The stability of the compound in solution is critical for reproducibility over time.
-
Primary Stock (-80°C): At -80°C in anhydrous DMSO, the stock is expected to be stable for at least 6-12 months. Protect from light by using amber vials. The presence of the chloro-substituent makes the compound susceptible to slow hydrolysis if moisture is present.[9]
-
Working Aliquots (-20°C): For frequent use, a working aliquot can be stored at -20°C for up to one month.
-
Aqueous Working Solutions: Solutions diluted in aqueous buffers are significantly less stable and should be prepared fresh for each experiment and used within a few hours. Do not store aqueous dilutions.
Workflow Visualization
The following diagrams illustrate the logical flow of the stock preparation process.
Caption: Workflow for preparing stock solutions from solid compound.
References
-
Vertex AI Search Result, Document[3]. 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo-[2,3-d]pyrimidine. Available at:
-
Vertex AI Search Result, Document[9]. Guidance on Storage and Handling of Chlorinated Solvents. Available at:
-
Vertex AI Search Result, Document[8]. MSDS of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine - Capot Chemical. Available at:
-
Vertex AI Search Result, Document. SAFETY DATA SHEET - Sigma-Aldrich. Available at:
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Vertex AI Search Result, Document[6]. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. Available at:
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Vertex AI Search Result, Document[12]. 4 - SAFETY DATA SHEET. Available at:
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Vertex AI Search Result, Document[11]. Safety Data Sheet - Aaron Chemicals. Available at:
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Vertex AI Search Result, Document[1]. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at:
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Vertex AI Search Result, Document[7]. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem. Available at:
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Vertex AI Search Result, Document[4]. This compound | 173458-82-7 - Sigma-Aldrich. Available at:
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Vertex AI Search Result, Document[10]. Guidance on Storage and Handling of Chlorinated Solvents. Available at:
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Vertex AI Search Result, Document[2]. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. Available at:
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Vertex AI Search Result, Document[5]. 7-BENZYL-4-CHLORO-7H-PYRROLO[2,3-D] PYRIMIDINE - Sigma-Aldrich. Available at:
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Application Notes & Protocols: Assessing the Solubility and Stability of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in Culture Media
Introduction: The Imperative of Solubility and Stability in Preclinical Research
In the realm of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical, yet often underestimated, are the fundamental physicochemical properties of solubility and stability. For any in vitro cell-based assay to yield meaningful and reproducible data, the test compound must remain in a dissolved state and be chemically stable throughout the experiment's duration.[1][2] Poor aqueous solubility can lead to compound precipitation, causing a discrepancy between the nominal and actual concentration in the assay, which often results in underestimated potency and misleading structure-activity relationships (SAR).[1][3] Similarly, compound degradation in the complex milieu of culture media can lead to a loss of the active molecule, again skewing the perceived biological effect.[4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the solubility and stability of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine , a heterocyclic compound whose structure—characterized by multiple aromatic rings and a chloro-substituent—suggests significant lipophilicity and a high potential for poor aqueous solubility.[5][6] The protocols herein are designed to be self-validating systems, providing the necessary data to inform optimal experimental design and ensure the integrity of subsequent biological assays.
Part 1: Solubility Assessment—Kinetic vs. Thermodynamic Realities
Understanding a compound's solubility is not a monolithic concept; it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer or medium.[7][8] This scenario directly mimics the procedure used in most high-throughput screening (HTS) and cell-based assays, making it a highly relevant, albeit metastable, measurement for predicting a compound's behavior in an experimental setting.[3][8] The precipitate formed in these assays is often amorphous, leading to solubility values that can be considerably higher than the true equilibrium solubility.[9]
-
Thermodynamic Solubility: Often considered the "gold standard," this is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours).[3] This value is indispensable for lead optimization, formulation development, and predicting in vivo absorption.[8]
The workflow below outlines the process for determining both forms of solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol 1: Kinetic Solubility by Turbidimetry
Principle: This high-throughput method determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous medium. The formation of precipitate is detected as an increase in the turbidity of the solution, measured by light scattering.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Culture Media (e.g., DMEM, RPMI-1640)
-
Culture Media supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well clear-bottom microplates
-
Microplate reader with turbidimetric or nephelometric capability (or a spectrophotometer set to ~620 nm)
-
Positive Control: Nicardipine (known low solubility)[2]
-
Negative Control: Metformin (known high solubility)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Serial Dilution: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the 10 mM stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Addition to Media: Using a multichannel pipette, transfer 2 µL from each well of the DMSO source plate to corresponding wells of three new 96-well plates, each pre-filled with 198 µL of a different medium (e.g., Media alone, Media + 10% FBS, and a simple Phosphate-Buffered Saline (PBS) for comparison). This results in a final DMSO concentration of 1% and a starting compound concentration of 100 µM, serially diluted downwards.
-
Expert Insight: Keeping the final DMSO concentration low (≤1%) is critical to minimize solvent-induced toxicity in subsequent cell-based assays.[10] The direct addition of DMSO stock to the final media mimics standard assay procedures and accounts for the solubilizing effects of media components.[1]
-
-
Incubation: Seal the plates and incubate for 2 hours at 37°C with gentle shaking. This allows time for precipitation to occur under assay-relevant thermal conditions.[8]
-
Measurement: Measure the turbidity of each well using a plate reader.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the control wells containing only media and DMSO.
Protocol 2: Thermodynamic Solubility by Shake-Flask/HPLC
Principle: This method quantifies the maximum concentration of a compound that can be dissolved in a medium at thermodynamic equilibrium. An excess of solid compound is incubated long enough to saturate the solution, after which the dissolved fraction is quantified by a validated analytical method.
Materials:
-
Solid this compound
-
Culture Media (with and without 10% FBS)
-
Micro-centrifuge tubes or glass vials
-
Orbital shaker/agitator in a 37°C incubator
-
Syringe filters (0.22 µm, PVDF or similar low-binding material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Sample Preparation: Add an excess of the solid compound (e.g., 1-2 mg) to 1 mL of culture medium in a vial. The key is to have visible undissolved solid material throughout the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to 37°C for 24 to 48 hours.[3] This extended period is crucial to ensure the system reaches equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Expert Insight: It is critical to ensure that no solid material is carried over into the analytical sample, as this would falsely inflate the solubility measurement.
-
-
Quantification:
-
Develop a validated HPLC-UV or LC-MS method capable of quantifying the compound.[3][8]
-
Prepare a calibration curve using known concentrations of the compound in the same medium.
-
Analyze the collected supernatant and determine the concentration using the calibration curve. This concentration is the thermodynamic solubility.
-
Data Presentation: Hypothetical Solubility Results
| Medium | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| PBS, pH 7.4 | 5.2 | 1.8 |
| DMEM | 7.5 | 2.3 |
| DMEM + 10% FBS | 45.8 | 15.6 |
Causality: The significantly higher solubility in the presence of FBS is likely due to the binding of the lipophilic compound to serum proteins, particularly albumin, which act as carriers and increase its apparent concentration in the aqueous phase.[11]
Part 2: Stability Assessment in Culture Media
The chemical stability of a compound in culture media is as important as its solubility. Cell culture media are complex, buffered aqueous solutions containing salts, amino acids, vitamins, and often serum proteins, which can catalyze degradation reactions.[12] An assessment of stability ensures that the compound's concentration remains constant over the time course of a biological experiment.
Sources
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protocol for Western blot analysis of downstream signaling pathways affected by 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Application Note & Protocol
Elucidating Kinase Inhibition: A Western Blot Protocol for Analyzing Signaling Pathways Modulated by 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Targeting Cellular Signaling with Pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its capacity to inhibit protein kinases, a class of enzymes that are central regulators of cellular signal transduction. Misregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has led to the development of small molecule inhibitors that can selectively target these enzymes. Compounds based on this scaffold have been developed as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and PDGFRβ, which are critical drivers of tumor angiogenesis.[1][2]
This application note focuses on This compound , a specific derivative designed to function as a multi-kinase inhibitor.[1][3] To characterize the mechanism of action for such a compound, it is essential to quantify its impact on the downstream signaling cascades that are regulated by its target kinases. Western blot analysis is a powerful and widely used immunoassay that enables the detection and relative quantification of specific proteins, including their post-translational modifications like phosphorylation, which is the direct readout of kinase activity.[4][5]
This document provides a comprehensive, field-proven protocol for utilizing Western blot to investigate the effects of this compound on three critical and interconnected signaling pathways: PI3K/Akt/mTOR , MAPK/ERK , and JAK/STAT . By measuring the phosphorylation status of key nodes within these pathways, researchers can effectively map the compound's inhibitory footprint within the cell.
Principle of the Assay: Probing Phosphorylation as a Readout of Kinase Activity
The fundamental principle of this protocol is to compare the phosphorylation levels of key signaling proteins in cells treated with the compound versus untreated (vehicle) controls. Kinase inhibitors, by blocking the enzymatic activity of an upstream kinase, prevent the phosphorylation of its downstream substrates.
This change is detected using highly specific primary antibodies: one set that recognizes a specific phosphorylation site on the target protein (e.g., Phospho-Akt at Ser473) and another set that recognizes the total amount of that protein, irrespective of its phosphorylation state.[6] A decrease in the ratio of the phosphorylated protein to the total protein upon treatment provides direct evidence of pathway inhibition. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all lanes for accurate comparison. The final detection is achieved using a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP), which, in the presence of a chemiluminescent substrate, emits light that can be captured by a digital imager.[7][8][9]
Experimental Design and Workflow
A robust experimental design is critical for generating reproducible and unambiguous data. The overall workflow involves cell culture, compound treatment, protein extraction, quantification, and immunodetection.
Caption: High-level experimental workflow for Western blot analysis.
Cell Line Selection
The choice of cell line is paramount. Select a line known to have active signaling through the pathways of interest. For example, cancer cell lines with known mutations that activate RTKs (e.g., A431 for EGFR) or downstream components (e.g., PTEN-null lines for hyperactive PI3K/Akt signaling) are excellent models.
Controls
-
Vehicle Control: Treat cells with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the compound used. This is the baseline for pathway activity.
-
Positive Control: If the basal pathway activity is low, a positive control (e.g., treatment with a growth factor like EGF or IGF-1) can be used to confirm that the pathway can be activated and detected in your system.
-
Loading Control: An antibody against a stable, ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, α-tubulin) is essential to normalize for any variations in protein loading between lanes.
Detailed Step-by-Step Protocol
Phase 1: Cell Lysis and Protein Quantification
Rationale: The goal of this phase is to efficiently rupture the cells while preserving the phosphorylation state of proteins. This is achieved by using a lysis buffer containing detergents, protease inhibitors (to prevent protein degradation), and phosphatase inhibitors (to prevent dephosphorylation). Protein concentration must then be accurately measured to ensure equal amounts are loaded for electrophoresis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer or specialized kinase lysis buffer)[10][11]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit[12]
-
Microplate reader
Protocol:
-
After treating cells in a 6-well or 10 cm plate, aspirate the culture medium.
-
Wash the cells once with 1-2 mL of ice-cold PBS to remove any residual media.[13]
-
Aspirate the PBS completely. Place the plate on ice.
-
Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the base buffer immediately before use, following the manufacturer's instructions. A typical formulation is 1X Cell Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100) supplemented with 1 mM PMSF, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, and 1 mM Na3VO4.[13][14]
-
Add an appropriate volume of ice-cold complete lysis buffer to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Incubate the plate on ice for 5-10 minutes, agitating gently.[15]
-
Using a cell scraper, scrape the adherent cells into the lysis buffer and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis and shear genomic DNA, sonicate the lysate briefly on ice (e.g., three 5-second pulses).[13]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your protein sample. Store at -80°C or proceed directly to quantification.
-
Determine the protein concentration of each sample using the Bicinchoninic Acid (BCA) assay according to the manufacturer's protocol.[16][17] This involves creating a standard curve with known concentrations of a standard protein like Bovine Serum Albumin (BSA).[18]
Phase 2: SDS-PAGE and Protein Transfer
Rationale: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates the denatured proteins from the lysate based on their molecular weight.[5] These separated proteins are then transferred from the gel to a solid support membrane (PVDF or nitrocellulose) via an electrical current, making them accessible for antibody detection.[19]
Materials:
-
Laemmli Sample Buffer (4X or 6X, with a reducing agent like DTT or β-mercaptoethanol)
-
Precast or hand-cast polyacrylamide gels
-
Electrophoresis chamber and power supply
-
Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or Nitrocellulose membrane
-
Wet or semi-dry transfer apparatus
Protocol:
-
Calculate the volume of protein lysate needed to load 20-40 µg of total protein per lane.
-
In a fresh tube, mix the calculated volume of lysate with the appropriate volume of Laemmli sample buffer (e.g., add 10 µL of 4X buffer to 30 µL of lysate).
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[15]
-
Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
While the gel is running, prepare for the transfer. If using a PVDF membrane, it must be activated by briefly soaking it in methanol (1-2 minutes), followed by equilibration in transfer buffer.[5] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and a final sponge, ensuring no air bubbles are trapped between the gel and the membrane.[19]
-
Place the sandwich into the transfer apparatus, ensuring the membrane is positioned between the gel and the positive electrode (anode).[15]
-
Perform the transfer according to the manufacturer's guidelines (e.g., wet transfer at 100V for 60-90 minutes in an ice bath).[19]
Phase 3: Immunodetection
Rationale: This phase uses the specificity of antibodies to detect the target protein. The membrane is first "blocked" to prevent non-specific antibody binding. It is then incubated with a primary antibody that specifically binds to the protein of interest. Finally, a secondary antibody, which recognizes the primary antibody and is conjugated to HRP, is added to enable subsequent detection.
Materials:
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Expert Tip: For phospho-specific antibodies, 5% BSA is generally preferred as milk contains phosphoproteins that can increase background.[20]
-
Validated primary antibodies (total and phospho-specific for Akt, ERK, STAT3, etc.)
-
HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG, HRP-linked)
Protocol:
-
After transfer, rinse the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[21]
-
Prepare the primary antibody solution by diluting the antibody in fresh blocking buffer at the concentration recommended by the manufacturer (optimization may be required).
-
Discard the blocking buffer and incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[22]
-
The next day, remove the primary antibody solution (it can often be stored at 4°C and reused).
-
Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.[21]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[21]
-
Wash the membrane again, three times for 10 minutes each with TBST, to remove unbound secondary antibody.
Phase 4: Signal Detection and Analysis
Rationale: The HRP enzyme on the secondary antibody catalyzes a reaction with an Enhanced Chemiluminescence (ECL) substrate, producing light.[23] This light is captured by a CCD camera-based digital imaging system, which offers a wider dynamic range and easier quantification than traditional X-ray film.[7] Densitometry software is then used to measure the intensity of the bands.
Materials:
-
ECL (Enhanced Chemiluminescence) substrate kit
-
CCD digital imaging system
Protocol:
-
Prepare the ECL working solution by mixing the components according to the manufacturer's instructions.
-
Place the membrane, protein side up, on a clean surface. Pipette the ECL solution evenly over the entire surface of the membrane.
-
Incubate for 1-5 minutes.[15]
-
Carefully dab the edge of the membrane to remove excess substrate and place it in the digital imaging system.
-
Capture the image, adjusting the exposure time to obtain a strong signal without saturation (i.e., no white, "blown-out" bands). Multiple exposures may be necessary.[24]
-
Using image analysis software (e.g., ImageJ), perform densitometry to measure the intensity of each band.
-
Data Normalization:
-
For each lane, calculate the ratio of the phospho-protein signal to the total protein signal (e.g., p-Akt intensity / Total Akt intensity). This accounts for any changes in total protein expression.
-
Normalize this ratio to the corresponding ratio for the loading control (e.g., GAPDH intensity) to correct for loading inaccuracies.
-
Finally, express the results for treated samples as a fold change relative to the vehicle-treated control.
-
Data Interpretation and Expected Results
Successful inhibition of a kinase pathway by this compound will result in a dose-dependent decrease in the phosphorylation of downstream targets, while the total protein levels and the loading control remain relatively constant.
Key Signaling Pathways and Targets
The diagram below illustrates potential points of inhibition within the PI3K/Akt pathway. A similar logic applies to the MAPK/ERK and JAK/STAT pathways.
Caption: PI3K/Akt pathway showing the point of inhibition by the compound.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical outcome for a dose-response experiment analyzing the effect of the compound on Akt phosphorylation.
| Treatment | Compound (µM) | p-Akt (S473) Intensity | Total Akt Intensity | GAPDH Intensity | Normalized p-Akt Ratio* | Fold Change vs. Vehicle |
| Vehicle | 0 | 15,200 | 16,000 | 25,000 | 1.00 | 1.00 |
| Compound | 0.1 | 11,500 | 16,100 | 24,800 | 0.75 | 0.75 |
| Compound | 1.0 | 6,400 | 15,900 | 25,100 | 0.42 | 0.42 |
| Compound | 10.0 | 1,650 | 16,050 | 24,900 | 0.11 | 0.11 |
*Normalized p-Akt Ratio = (p-Akt / Total Akt) / (GAPDH / Average GAPDH)
References
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Synaptic Systems. (2025). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Retrieved from [Link][25]
-
Azure Biosystems. (n.d.). Chemiluminescent Western blots: Everything You Need to Know. Retrieved from [Link][8]
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Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link][16]
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University of Arizona. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved from [Link][18]
-
LI-COR Biosciences. (2013). Which Western Blot Detection Method Should You Use?. Retrieved from [Link][24]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
-
Bio-Rad Laboratories. (2021). Quick Tips: Selecting a Primary Antibody to Get the Best Results in Western Blotting. Retrieved from [Link][26]
-
Pratilas, C. A., & Solit, D. B. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 135–145.[6]
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Bitesize Bio. (2024). How to Choose Quality Antibodies for Successful Western Blotting. Retrieved from [Link][27]
-
Novus Biologicals. (2012). Western Blot Visual Protocol: Phase 3: Membrane Transfer. Retrieved from [Link][19]
-
ResearchGate. (2013). How do you choose a good antibody for western blot?. Retrieved from [Link][20]
-
eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. Retrieved from [Link][28]
-
ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components. Retrieved from [Link][29]
-
NIH National Center for Biotechnology Information. (n.d.). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Retrieved from [Link][14]
-
ResearchGate. (n.d.). Western blot analysis of JAK2-STAT3-5 pathway protein levels. Retrieved from [Link][30]
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link][31]
-
NIH National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers. Retrieved from [Link][32]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link][33]
-
ResearchGate. (n.d.). Western blot analysis of Jak-Stat signaling. Retrieved from [Link][34]
-
NIH National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link][35]
-
Gangjee, A., et al. (2010). N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 53(4), 1563–1574.[1]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines. Retrieved from [Link][2]
-
NIH National Center for Biotechnology Information. (n.d.). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines. Retrieved from [Link][36]
-
ResearchGate. (n.d.). Western blotting time-course dataset for the MAPK/ERK pathway. Retrieved from [Link][37]
-
PubChem. (n.d.). 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo-[2,3-d]pyrimidine. Retrieved from [Link][3]
-
NIH National Center for Biotechnology Information. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. Retrieved from [Link][38]
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Gut. (n.d.). SMYD2-mediated methylation of STAT1 protects against hepatic ischaemia/reperfusion injury. Retrieved from [Link][39]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link][40]
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- 2. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemiluminescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Chemiluminescent Western blotting [jacksonimmuno.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. Cell Lysis Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Pierce BCA Protein Assay Protocol [protocols.io]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. novusbio.com [novusbio.com]
- 22. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 23. Chemiluminescence in western blot | Abcam [abcam.com]
- 24. licorbio.com [licorbio.com]
- 25. bosterbio.com [bosterbio.com]
- 26. youtube.com [youtube.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 39. gut.bmj.com [gut.bmj.com]
- 40. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Combination Studies
The landscape of modern therapeutics, particularly in oncology, is increasingly dominated by combination strategies. The rationale is clear: combining agents that act on distinct or complementary cellular pathways can lead to synergistic effects, overcome intrinsic or acquired drug resistance, and potentially reduce individual drug doses, thereby mitigating toxicity[1][2].
The compound 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class of molecules. This scaffold is a deaza-isostere of adenine, a fundamental component of ATP, making it a privileged structure for targeting the ATP-binding sites of protein kinases[3][4]. Numerous pyrrolo[2,3-d]pyrimidine derivatives have been investigated and developed as inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, as well as non-receptor tyrosine kinases[5][6][7][8][9]. Dysregulation of kinase signaling is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis.
Given this background, this compound is a prime candidate for investigation as a kinase inhibitor. This application note provides a comprehensive guide for designing and executing preclinical combination therapy studies to evaluate its potential synergy with other therapeutic agents. We will detail the necessary in vitro and in vivo experimental workflows, from initial cell viability screening to mechanistic apoptosis and cell cycle analyses.
Hypothesized Mechanism of Action and Combination Strategy
While the specific targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may interfere with one or more pro-survival signaling pathways. A plausible hypothesis is the inhibition of a key RTK, such as VEGFR or PDGFR, which are critical for tumor angiogenesis[9].
Hypothetical Signaling Pathway Targeted by a Pyrrolo[2,3-d]pyrimidine Derivative
Caption: Hypothesized inhibition of a receptor tyrosine kinase by the compound.
This leads to a logical combination strategy: pair this compound with a cytotoxic agent (e.g., a taxane or platinum-based drug) or an inhibitor of a parallel survival pathway (e.g., a PI3K/mTOR inhibitor). The goal is to induce synthetic lethality by blocking multiple nodes essential for tumor cell survival and proliferation.
Part 1: In Vitro Combination Studies
The initial phase of testing involves a systematic in vitro evaluation to identify synergistic interactions, determine optimal dose ratios, and elucidate the underlying mechanisms of action.
Workflow for In Vitro Combination Screening
Caption: Workflow for in vitro combination therapy studies.
Protocol 1: Cell Viability and Synergy Analysis
This protocol combines cell viability measurement with the Chou-Talalay method to quantify drug interactions. The XTT assay is recommended over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and thereby reducing variability and streamlining the workflow[10][11].
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the interaction (synergy, additivity, or antagonism) of the combination.
Materials:
-
Selected cancer cell lines
-
This compound (Compound A)
-
Partner drug (Drug B)
-
96-well cell culture plates
-
Complete cell culture medium
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of Compound A and Drug B separately.
-
Treat cells with a range of concentrations for each drug and incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Include untreated (vehicle) controls.
-
-
Combination Treatment (Matrix Design):
-
Based on the IC50 values, design a dose matrix. A common approach is a 5x5 matrix where concentrations range from sub-IC50 to supra-IC50 levels for both drugs.
-
Treat cells with single agents and their combinations at various concentrations.
-
-
XTT Assay:
-
At the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions[10].
-
Add 50 µL of the activated XTT solution to each well[10].
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator[10].
-
Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm[10].
-
-
Data Analysis (Chou-Talalay Method):
Data Interpretation:
| Combination Index (CI) Value | Interpretation |
| < 1 | Synergism |
| = 1 | Additive Effect |
| > 1 | Antagonism |
A CI value less than 1 indicates that the drugs are working together to produce an effect greater than their individual sum, which is the desired outcome in combination therapy[14]. The analysis also provides a Dose-Reduction Index (DRI), which quantifies how much the dose of each drug can be reduced in a synergistic combination to achieve a given effect level[15].
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells[16]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA[16][17]. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Compound A, Drug B, and the synergistic combination for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells. The floating population often contains a higher percentage of apoptotic cells[17].
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes)[17].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. (Note: volumes may vary by kit manufacturer).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
| Annexin V Staining | PI Staining | Cell Population |
| Negative | Negative | Live, healthy cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
An increase in the percentage of Annexin V positive cells (both early and late apoptotic) in the combination treatment group compared to single agents and controls would confirm that the synergy is mediated through enhanced induction of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To investigate if the drug combination affects cell cycle progression, potentially causing arrest at specific checkpoints.
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content[18][19]. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content)[18][19].
Materials:
-
Cells treated with Compound A, Drug B, and the synergistic combination for 24-48 hours.
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)[20]
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells by trypsinization.
-
Fixation:
-
Staining:
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2)[21].
Data Interpretation: The output is a histogram of DNA content. Analyze the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in a particular phase (e.g., G2/M arrest) in the combination-treated group compared to single agents suggests a synergistic effect on cell cycle machinery.
Part 2: In Vivo Combination Studies
After demonstrating in vitro synergy, the next critical step is to validate these findings in a relevant animal model. In vivo studies provide insights into the therapeutic efficacy, pharmacodynamics, and potential toxicity of the combination in a complex biological system[22][23].
Workflow for In Vivo Combination Studies
Sources
- 1. criver.com [criver.com]
- 2. In Vitro Combination - Kyinno Bio [kyinno.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the synthesis of this complex heterocyclic compound. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in many biologically active molecules, including kinase inhibitors, making its efficient synthesis crucial for drug discovery and development.[1][2][3][4]
General Synthetic Pathway
The synthesis of this compound is a multi-step process. A plausible and common synthetic route is outlined below. This guide is structured to address potential issues at each key transformation.
Caption: A general synthetic workflow for this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Part 1: Formation of the 5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one Core
Question 1: I am experiencing very low yields during the cyclization step to form the pyrrolo[2,3-d]pyrimidine core, with a significant amount of starting material unreacted and some polymeric side products.
-
Potential Causes & Solutions:
-
Inadequate Reaction Conditions: The cyclization to form the pyrrole ring fused to the pyrimidine is often the most challenging step.[5] Reaction temperature and time are critical. A temperature that is too low may lead to an incomplete reaction, while excessive heat can promote polymerization or decomposition.
-
Recommendation: Systematically screen the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for promoting the desired cyclization pathway. An inappropriate base may not be strong enough to facilitate the key deprotonation steps, or it could lead to undesired side reactions.
-
Recommendation: If using a common base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The solvent should be anhydrous and high-boiling (e.g., DMF, DMSO, or dioxane) to allow for sufficient thermal energy.
-
-
Purity of Starting Materials: Impurities in the starting pyrimidine precursor can interfere with the cyclization.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or chromatographically purify the precursors if necessary.
-
-
Part 2: Chlorination of the 4-Position
Question 2: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish, and after workup, I recover mostly the starting material (the 4-oxo precursor). What is going wrong?
-
Potential Causes & Solutions:
-
Hydrolysis of the Product: This is a very common issue. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product is highly susceptible to hydrolysis, readily converting back to the 4-oxo starting material during aqueous workup.[6] The quenching of excess POCl₃ is a critical step where this reversion often occurs.[6]
-
Recommendation: Before the aqueous quench, remove excess POCl₃ under reduced pressure.[6] Then, perform a "reverse quench" by adding the reaction mixture slowly to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate. This helps to control the exotherm and neutralize the generated HCl rapidly.
-
-
Deactivated Chlorinating Agent: Phosphorus oxychloride is sensitive to moisture and can degrade over time.
-
Recommendation: Use a fresh bottle of POCl₃ or distill it before use to ensure high reactivity.
-
-
Insufficient Temperature or Reaction Time: The conversion of the 4-oxo group to the 4-chloro group often requires heating.
-
Recommendation: The reaction is typically performed at reflux in neat POCl₃ or with a high-boiling solvent. Ensure the reaction is heated sufficiently and for an adequate duration, monitoring by TLC until the starting material is consumed.
-
-
Catalyst Addition: The addition of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can accelerate the reaction.[6] These bases can neutralize the HCl generated in situ and may act as catalysts.[6]
-
Question 3: The chlorination reaction mixture turns dark, and I observe multiple byproducts on my TLC plate.
-
Potential Causes & Solutions:
-
Decomposition: The starting material or the product may be unstable under the harsh, acidic conditions of the POCl₃ reaction, leading to decomposition and the formation of tarry materials.[6]
-
Recommendation: Carefully control the reaction temperature and time. Using a co-solvent like toluene might mitigate decomposition by allowing for lower reaction temperatures.[6]
-
-
Side Reactions: POCl₃ is a powerful reagent that can sometimes lead to undesired chlorination at other positions or other side reactions.[7][8]
-
Recommendation: Lowering the reaction temperature and slowly adding the POCl₃ might improve selectivity.
-
-
Part 3: N-Benzylation at the 7-Position
Question 4: The N-benzylation reaction is not proceeding to completion, and I see both my starting material and the desired product, which are difficult to separate.
-
Potential Causes & Solutions:
-
Insufficient Deprotonation: The acidity of the N-H proton on the pyrrole ring is crucial for this reaction. A base that is not strong enough will result in an equilibrium between the deprotonated and protonated forms, leading to incomplete reaction.
-
Recommendation: Sodium hydride (NaH) is a common and effective base for this transformation.[1] Ensure the NaH is fresh (a 60% dispersion in mineral oil is standard) and that the reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere).
-
-
Solvent Effects: The choice of solvent can influence the reactivity. While DMF is common, it can sometimes react with NaH, leading to side reactions.[9]
-
Recommendation: Anhydrous tetrahydrofuran (THF) is an excellent alternative solvent for NaH-mediated alkylations.
-
-
Steric Hindrance: The bulky 5,6-diphenyl groups may sterically hinder the approach of the benzyl bromide to the N-7 position.
-
Recommendation: Ensure the reaction is given sufficient time to proceed. Gentle heating (e.g., to 40-50 °C) can sometimes overcome this kinetic barrier, but monitor for potential side reactions.
-
-
Question 5: I am observing O-benzylation in addition to the desired N-benzylation.
-
Potential Causes & Solutions:
-
Tautomerization: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can exist in tautomeric forms, and under certain conditions, O-alkylation can compete with N-alkylation.
-
Recommendation: This is less common for the 4-chloro derivative compared to the 4-oxo precursor. However, ensuring complete conversion to the 4-chloro intermediate before attempting benzylation is critical. Using a strong, non-nucleophilic base like NaH generally favors N-alkylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)? A1: POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas.[10][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere, and quenching should be performed with extreme caution, preferably by adding the reaction mixture to ice.[10]
Q2: How can I confirm the final structure of this compound? A2: A combination of analytical techniques is essential.
-
¹H NMR: Look for the characteristic signals of the benzyl group (a singlet for the CH₂ protons and multiplets for the aromatic protons), in addition to the signals from the diphenyl and pyrrolopyrimidine core.
-
¹³C NMR: Confirm the presence of all expected carbon signals.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Q3: Are there alternative chlorinating agents to POCl₃? A3: While POCl₃ is the most common reagent for this transformation, other deoxychlorination agents exist, such as thionyl chloride (SOCl₂) or oxalyl chloride in combination with a catalytic amount of DMF (Vilsmeier-Haack conditions).[10] However, these may require significant optimization for this specific substrate.
Q4: My final compound is difficult to purify by standard column chromatography. What are my options? A4:
-
Recrystallization: This is often the best method for obtaining highly pure crystalline solids. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes).
-
Chromatography Optimization: If chromatography is necessary, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A shallow gradient during elution can also improve separation.
-
Preparative HPLC: For small quantities of highly pure material, preparative reverse-phase HPLC can be an effective, albeit more costly, option.
Exemplary Protocol: Chlorination of 5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
This protocol provides a detailed, step-by-step methodology for the critical chlorination step.
Caption: A step-by-step workflow for the chlorination reaction.
Quantitative Data Summary
| Step | Reagent | Equivalents | Typical Yield Range | Key Parameters |
| Chlorination | POCl₃ | 5 - 10 | 60 - 85% | Anhydrous conditions, reflux temperature, careful workup |
| N-Benzylation | Benzyl Bromide | 1.1 - 1.5 | 70 - 95% | Anhydrous THF, NaH (1.2-1.5 eq.), inert atmosphere |
References
- Benchchem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Current Organic Chemistry.
- Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega.
- Deoxychlorination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules.
- Phosphoryl chloride. Wikipedia.
- Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry.
- POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Achieving high yield and purity can be challenging due to the multi-step nature of the synthesis and the reactivity of the intermediates. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate common experimental hurdles.
Synthetic Overview
The synthesis of the target compound typically involves three key transformations: the construction of the core 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine ring system, N-alkylation at the pyrrole nitrogen (N-7), and chlorination at the C-4 position of the pyrimidine ring. The order of these steps can significantly impact the overall yield and purity. A common and effective strategy is outlined below, starting from the 4-hydroxy (pyrimidinone) precursor.
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield or Incomplete Chlorination of the Pyrimidinone
Question: My chlorination of 7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃) is giving a low yield. TLC analysis shows significant starting material even after prolonged heating. What's going wrong?
Answer: This is a common bottleneck. The conversion of a pyrimidinone to a 4-chloropyrimidine can be challenging due to the substrate's reactivity and potential side reactions. Here are the primary causes and their solutions:
-
Cause 1: Reagent Quality & Stoichiometry: Phosphorus oxychloride is sensitive to moisture and can decompose over time, reducing its efficacy. Using an insufficient amount will also lead to incomplete conversion.
-
Solution: Always use a fresh, unopened bottle of POCl₃ or distill older reagent before use. Ensure you are using a sufficient excess of the reagent (typically 3-10 equivalents).
-
-
Cause 2: Insufficient Reaction Temperature or Time: The chlorination reaction requires significant thermal energy to proceed to completion.
-
Solution: The reaction is typically performed at reflux in neat POCl₃ (boiling point ~107°C) or in a high-boiling inert solvent like toluene.[4] Monitor the reaction by TLC or LCMS until the starting material is fully consumed. This can take several hours.
-
-
Cause 3: Formation of Inactive Intermediates: Incomplete reaction can sometimes lead to stable phosphorylated intermediates that are difficult to convert to the final product and complicate the workup.[4]
-
Solution: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can act as a catalyst and neutralize the HCl generated, driving the reaction forward.[4] Adding the base at a low temperature before heating can prevent unwanted side reactions.
-
-
Cause 4: Degradation: The pyrrolopyrimidine core can be sensitive to the harsh, acidic conditions of the chlorination reaction, especially at high temperatures for extended periods, leading to the formation of tarry materials.
-
Solution: Carefully control the reaction temperature and time. Do not overheat or prolong the reaction unnecessarily once the starting material is consumed. Using a co-solvent can sometimes help mitigate decomposition by allowing for lower reaction temperatures.[4]
-
Caption: Troubleshooting workflow for the chlorination step.
Issue 2: Product Hydrolysis During Workup
Question: I see the formation of my desired 4-chloro product on TLC, but after workup and purification, I isolate mainly the starting 4-hydroxy compound. How can I prevent this?
Answer: The 4-chloro group on the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic substitution, especially hydrolysis. The workup procedure is critical to preserving the product.
-
Cause: The workup often involves quenching the reaction mixture with ice or water, followed by neutralization with an aqueous base. The presence of water, especially under neutral or slightly basic pH at elevated temperatures (from the heat of neutralization), can rapidly hydrolyze the product back to the starting material.
-
Solution 1 (Careful Quenching): Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and a non-nucleophilic base like sodium bicarbonate or into a cold, saturated aqueous NaHCO₃ solution. This keeps the temperature and pH controlled. Avoid strong bases like NaOH or KOH.
-
Solution 2 (Aqueous-Free Workup): After the reaction, cool the mixture and remove the excess POCl₃ under high vacuum (use a trap!). Dissolve the residue in an inert solvent like dichloromethane (DCM) or ethyl acetate and wash carefully with cold, saturated NaHCO₃ solution and brine. This minimizes the product's contact time with water.
-
Issue 3: Poor Regioselectivity in N-Benzylation
Question: When I perform the N-benzylation, I get a mixture of products, likely from alkylation at different nitrogen atoms. How do I ensure the reaction occurs only at the N-7 position?
Answer: Regioselectivity is governed by the choice of base and reaction conditions, which can favor either the kinetic or thermodynamic product. For the pyrrolo[2,3-d]pyrimidine system, the N-7 position is generally the desired site.
-
Cause: The pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms that can potentially be alkylated. The N-H of the pyrrole ring (N-7) is the most acidic proton.
-
Solution (Kinetic Control): Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF at a low temperature (e.g., 0 °C).[5] NaH will irreversibly deprotonate the most acidic proton (N-7), forming the N-7 anion. Subsequent addition of benzyl bromide or chloride will lead to selective alkylation at this position.
-
Solution (Thermodynamic Control Considerations): Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile or DMF at higher temperatures can sometimes lead to mixtures. While often effective, these conditions can allow for proton exchange and potential migration of the alkyl group, leading to the thermodynamically more stable isomer, which may not be the desired N-7 product. For selective N-7 benzylation, the kinetic control offered by NaH is generally more reliable.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal order for the chlorination and N-benzylation steps? A1: Performing N-benzylation before chlorination is generally recommended. The N-H proton of the pyrrole ring is acidic and can interfere with the chlorination reaction, potentially leading to side products. Protecting the N-7 position with the benzyl group first provides a cleaner substrate for the subsequent chlorination with POCl₃.
Q2: Are there alternative chlorinating agents to POCl₃? A2: While POCl₃ is the most common and cost-effective reagent, other systems can be used, although they may be more expensive or require different conditions. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more powerful for very unreactive substrates.[4] Other reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are sometimes used for chlorinating heterocycles, but their effectiveness on this specific scaffold would require empirical testing.[7][8]
Q3: How can I improve the solubility of my pyrrolopyrimidine intermediates? A3: Pyrrolopyrimidine derivatives, especially the 4-hydroxy precursors, often have poor solubility in common organic solvents due to intermolecular hydrogen bonding. For reactions, high-boiling polar aprotic solvents like DMF, DMAc, or NMP can be effective. For purification by chromatography, you may need to add a polar co-solvent like methanol to your eluent (e.g., DCM/MeOH mixtures).
Q4: What are the key safety precautions when working with POCl₃? A4: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield). Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. Quenching should be done slowly and carefully into an ice-water mixture. An explosion has been reported from an unexpected reaction between POCl₃ and acetone, so avoid using acetone for cleaning glassware that has contained POCl₃.[9]
Optimized Experimental Protocols
Protocol 1: N-Benzylation of 5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Setup: To a dry round-bottom flask under an argon atmosphere, add 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Solvent: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Be cautious with foaming.
-
Activation: Allow the mixture to stir at 0 °C for 30-45 minutes. The suspension should become a clearer solution as the sodium salt forms.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Chlorination of 7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq). The reaction can be run neat or with toluene as a co-solvent.
-
Base (Optional but Recommended): Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq).[4]
-
Reaction: Heat the mixture to reflux (100-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and sodium bicarbonate. Ensure the pH of the aqueous layer remains basic (pH 8-9).
-
Extraction: Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product, this compound.[10]
Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Time | Expected Yield |
| N-Benzylation | Benzyl Bromide, NaH | DMF | 0 °C to RT | 4-6 h | 80-95% |
| Chlorination | POCl₃, DIPEA | Neat or Toluene | 100-110 °C | 3-6 h | 75-90% |
References
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
-
Shi, D., et al. (2013). Synthesis of 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine and 2,4-Dichloro-7H-pyrrolo(2,3-d)pyrimidine. Semantic Scholar. [Link]
-
Bjørnstad, F., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(3), 932. [Link]
-
ResearchGate (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
-
OUCI (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI. [Link]
-
Li, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]
- Google Patents (2019). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Nakashima, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6934-6944. [Link]
-
Gangjee, A., et al. (2011). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 54(10), 3465-3477. [Link]
- Google Patents (2016). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Google Patents (1994). Debrominative chlorination of pyrroles.
-
ACS Green Chemistry Institute (n.d.). Specific Solvent Issues with Chlorination. American Chemical Society. [Link]
-
Sudimack, J., et al. (2016). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of Medicinal Chemistry, 59(17), 7934-7953. [Link]
Sources
- 1. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 9. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 10. labsolu.ca [labsolu.ca]
troubleshooting guide for 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine insolubility issues
A Guide to Overcoming Insolubility Challenges
Welcome to the technical support center for 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex insolubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and extensive field experience with challenging compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will begin with foundational questions about stock solution preparation and progress to more advanced troubleshooting strategies.
Q1: I am preparing a stock solution of this compound for the first time. What is the recommended starting point?
A1: Due to the large hydrophobic surface area conferred by the benzyl and diphenyl groups, this compound is expected to have low aqueous solubility.[1][2] For initial experiments, we recommend using a high-purity, anhydrous polar aprotic solvent.
Recommended Starting Solvents:
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of organic molecules. Common choice for initial stock solutions in biological assays.[3][4] |
| N,N-Dimethylformamide (DMF) | Similar to DMSO in its ability to dissolve polar and nonpolar compounds. |
Initial Stock Solution Protocol:
-
Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a target concentration. We suggest starting with a concentration of 10 mM.
-
Mechanical Agitation: Vortex the vial for 2-3 minutes to facilitate dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix this?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution in the aqueous environment. The key is to maintain a delicate balance between the organic co-solvent and the aqueous buffer.
Troubleshooting Workflow for Aqueous Buffer Precipitation:
Caption: Advanced troubleshooting for persistent insolubility.
1. Determine Thermodynamic Solubility:
This is the equilibrium solubility of the compound in a given solvent and represents the true solubility limit. The "shake-flask" method is the gold standard for this measurement. [5][6] Protocol for Thermodynamic Solubility Determination:
-
Add an excess of the solid compound to your solvent of choice in a sealed vial.
-
Agitate the slurry at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
2. pH Modification:
The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. [7]Modifying the pH can significantly impact solubility.
-
For Basic Compounds: Lowering the pH with a suitable buffer (e.g., citrate buffer, pH 3-5) can increase solubility by forming a more soluble salt.
-
For Acidic Compounds: Increasing the pH with a buffer (e.g., phosphate or borate buffer, pH 8-10) can enhance solubility.
3. Investigate Solid-State Properties:
The crystalline form (polymorph) of a compound can have a profound effect on its solubility. [1][8]An amorphous form is generally more soluble than a stable crystalline form. Techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can help characterize the solid state of your compound. If you are consistently facing solubility issues, it may be beneficial to explore methods for generating an amorphous solid dispersion.
References
-
Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]
-
Phenyl Group vs Benzyl Group. Oreate AI Blog. Available at: [Link]
-
In-vitro Thermodynamic Solubility. protocols.io. Available at: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
Sonication, a Potential Technique for Extraction of Phytoconstituents: A Systematic Review. Processes. Available at: [Link]
-
Synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. European Journal of Medicinal Chemistry. Available at: [Link]
-
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]
-
Power of Sonication in Pharma Industry. Veeprho. Available at: [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
What Is Sonication In Biochemistry?. YouTube. Available at: [Link]
-
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics. Available at: [Link]
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PLOS ONE. Available at: [Link]
-
Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for SomeP[6]henacenes andP[3]henacenes. The Journal of Organic Chemistry. Available at: [Link]
-
Benzyl 4-methyl-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. Pharmaffiliates. Available at: [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues. STAR Protocols. Available at: [Link]
-
Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics. Available at: [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Russian Journal of Organic Chemistry. Available at: [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. srinichem.com [srinichem.com]
- 7. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Pyrrolo[2,3-d]pyrimidine Analogs
Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome common challenges and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of pyrrolo[2,3-d]pyrimidines, providing concise answers and directing you to more detailed troubleshooting sections where appropriate.
Q1: I am planning a multi-step synthesis. Which protecting group is most suitable for the pyrrole nitrogen (N-7)?
The choice of protecting group for the N-7 position is critical and depends on the downstream reaction conditions. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a popular choice due to its stability under a wide range of conditions, including palladium-catalyzed cross-coupling reactions.[1] However, its removal can be challenging. For simpler sequences, a tosyl (Ts) or Boc group can be employed, but their stability towards certain reagents should be carefully considered.
Q2: My pyrrolo[2,3-d]pyrimidine product has very poor solubility in common organic solvents. How can I improve its solubility for purification and biological testing?
Poor solubility is a known challenge with this heterocyclic scaffold.[2][3] Several strategies can be employed to mitigate this:
-
Structural Modification: Introducing polar functional groups or flexible alkyl chains into the structure can significantly enhance solubility. Exchanging carbo-aromatic rings with heteroaromatic rings, such as pyridyl groups, is also a beneficial strategy.[3]
-
Formulation: For biological assays, creating solid dispersions with polymers can improve apparent water solubility.[4]
-
Purification: For purification of poorly soluble compounds, consider reverse-phase chromatography or trituration with a solvent in which the impurities are soluble.
Q3: I am performing a Suzuki-Miyaura coupling on a di-halogenated pyrrolo[2,3-d]pyrimidine. How can I control the regioselectivity?
Regioselectivity in Suzuki-Miyaura couplings on di-halogenated pyrrolo[2,3-d]pyrimidines is influenced by the electronic properties of the halogen positions and the reaction conditions. Generally, the C4 position is more electron-deficient and thus more reactive towards oxidative addition than the C2 or C6 positions.[5][6] To favor monosubstitution at C4, you can use a slight excess (1.1-1.2 equivalents) of the boronic acid and maintain a lower reaction temperature (e.g., 60-70 °C).[5] Driving the reaction to completion with a larger excess of boronic acid and higher temperatures will favor disubstitution.
Q4: How can I effectively remove residual palladium from my final product after a cross-coupling reaction?
Residual palladium is a major concern, especially for compounds intended for biological testing. Several methods can be employed for its removal:
-
Silica Gel Chromatography: While standard silica gel chromatography can remove some palladium, specialized scavengers are often more effective.
-
Thiol-functionalized Silica: These scavengers show high affinity for palladium and can be used to treat the reaction mixture or the crude product solution.[7]
-
Activated Carbon: Treatment with activated carbon can also effectively reduce palladium levels.
-
Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for removing palladium and other impurities.
Part 2: Troubleshooting Guide
This section is organized by common experimental problems. For each issue, we explore the potential causes and provide actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Low or no yield in these crucial C-C and C-N bond-forming reactions is a frequent frustration. The flowchart below provides a systematic approach to troubleshooting.
Figure 1: Troubleshooting workflow for low-yield cross-coupling reactions.
In-depth Analysis:
-
Catalyst Inhibition: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[8][9] This is particularly problematic with less electron-rich and sterically unhindered ligands. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this by favoring the desired catalytic cycle.[8]
-
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source.[8] Ensure your base is sufficiently strong and your solvent is anhydrous if the reaction is moisture-sensitive.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by using less sterically hindered bases and ensuring a truly inert atmosphere.[10]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[8] Thoroughly degassing your reaction mixture is crucial.
-
Experimental Protocol: Optimization of a Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried microwave vial, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol%; SPhos, 5 mol%).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | SPhos is a more electron-rich and bulky ligand, which can overcome catalyst inhibition by the heterocyclic substrate.[8] |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base and can be more effective in promoting transmetalation, especially with challenging substrates. |
| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O | Dioxane is often a better solvent for Suzuki-Miyaura reactions, and a carefully controlled amount of water can be beneficial. |
| Temperature | 80 °C | 100 °C | A higher temperature can increase the rate of oxidative addition, particularly for less reactive aryl chlorides. |
Issue 2: Side Product Formation in SEM-Deprotection
The removal of the SEM protecting group is notorious for generating side products, primarily due to the release of formaldehyde during the reaction.[1][11]
Q: I am observing an unexpected product with a mass corresponding to my desired product + CH₂. What is happening?
This is a classic side reaction in SEM deprotection. The liberated formaldehyde can react with the deprotected pyrrole and another nucleophile present in the reaction mixture (e.g., an amine) to form a methylene-bridged dimer or other adducts.[1][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in the synthesis of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
Welcome to the technical support guide for the synthesis of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a key intermediate in the development of various kinase inhibitors and other pharmacologically active agents.[1][2][3][4] The critical step in its synthesis is the conversion of the corresponding pyrrolo[2,3-d]pyrimidin-4-one to the 4-chloro derivative, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5] This transformation, while routine, can be fraught with challenges related to byproduct formation.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during this synthesis. We will delve into the root causes of these problems and provide validated, field-proven strategies for their mitigation and resolution.
Troubleshooting Guide & FAQs
Q1: I'm analyzing my crude reaction by TLC and see a major spot that has a lower Rf value (more polar) than my product. Is this the unreacted starting material?
A1: Yes, this is almost certainly the unreacted starting material, 7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one . The hydroxyl group (in its tautomeric form as a lactam) makes the starting material significantly more polar than the 4-chloro product. Incomplete conversion is the most common issue in this synthesis.
Causality:
-
Insufficient Chlorinating Agent: The stoichiometry of the reaction requires at least one equivalent of POCl₃, but often an excess is used to drive the reaction and act as a solvent. Insufficient reagent will lead to incomplete conversion.
-
Low Reaction Temperature: The activation energy for this chlorination can be high. Temperatures that are too low will result in a sluggish or stalled reaction.
-
Insufficient Reaction Time: Like temperature, time is a critical parameter. The reaction may simply not have been allowed to proceed to completion.
-
Poor Solubility: The starting pyrrolopyrimidinone may have poor solubility in the reaction medium, especially if a co-solvent is not used with the chlorinating agent.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Increase the excess of POCl₃. Using POCl₃ as the solvent is a common and effective strategy.
-
Increase Reaction Temperature: The reaction is typically performed at reflux (~100-110 °C for POCl₃). Ensure your heating apparatus is maintaining a consistent and appropriate temperature.
-
Extend Reaction Time: Monitor the reaction by TLC every 1-2 hours. Continue heating until the starting material spot is no longer visible or is diminished to an acceptable level.
-
Consider Additives: In some cases, adding a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[5] The addition of a tertiary amine base like N,N-diethylaniline can also be used to scavenge the HCl generated, pushing the equilibrium toward the product.
Q2: My reaction appeared to go to completion by TLC, but after my aqueous workup, the polar starting material spot has reappeared. What happened?
A2: You are observing hydrolysis of the product. The 4-chloro position on the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic substitution.[6] During the aqueous workup, water acts as a nucleophile, attacking the C4 position and converting your desired product back into the starting material.
Mechanism: The electron-withdrawing pyrimidine ring activates the C-Cl bond, making it an excellent leaving group for nucleophilic aromatic substitution.
Prevention & Mitigation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Water Contact During Workup:
-
Instead of quenching the reaction by pouring it into water, first remove the excess POCl₃ under reduced pressure.
-
Dissolve the residue in an inert solvent like dichloromethane (DCM) or ethyl acetate.
-
Quench by pouring the reaction mixture slowly onto crushed ice or into an ice-cold saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the acidic environment quickly and keeps the temperature low to minimize hydrolysis.
-
-
Rapid Extraction: Do not allow the organic/aqueous mixture to sit for extended periods. Separate the layers promptly, wash the organic layer with brine to remove residual water, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.
Q3: I have an impurity with a mass that is ~90 Da less than my product. What is this byproduct and how can I avoid it?
A3: This mass difference (approx. 91 Da for C₇H₇) strongly suggests the loss of the N7-benzyl group, resulting in 4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine .
Causality: The N-benzyl group, while generally stable, can be cleaved under harsh acidic conditions and elevated temperatures. Prolonged heating in neat POCl₃ can sometimes lead to this de-benzylation as a minor side reaction.
Troubleshooting Steps:
-
Use the Mildest Effective Conditions: If de-benzylation is a significant issue, avoid excessively long reaction times. Once TLC indicates the consumption of starting material, proceed with the workup.
-
Alternative Chlorinating Agents: Consider using a milder chlorinating agent. A mixture of SOCl₂ with a catalytic amount of DMF in a solvent like toluene or acetonitrile can sometimes be effective at lower temperatures.
-
Re-evaluate Synthetic Route: If the problem persists, consider if the benzyl protecting group is appropriate. Other N-protecting groups, such as the SEM group (2-(trimethylsilyl)ethoxymethyl), are known to be stable to these chlorination conditions and can be removed later.[7]
Summary of Potential Byproducts
| Byproduct Name | Molecular Weight ( g/mol ) | Mass Difference from Product | TLC Characteristics (vs. Product) | Identification Method |
| 7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | 377.44 | -18.46 (O vs. Cl) | More Polar (Lower Rf) | LC-MS, ¹H NMR |
| 4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | 305.76 | -90.14 | Similar or slightly more polar | LC-MS |
Visualizing the Synthetic Pathway and Byproducts
The following diagram illustrates the primary reaction and the formation pathways of the most common byproducts discussed.
Caption: Reaction scheme showing byproduct formation.
Troubleshooting Workflow
If you encounter an unexpected result, follow this logical workflow to diagnose and solve the issue.
Caption: Step-by-step troubleshooting flowchart.
Recommended Experimental Protocols
Protocol 1: Chlorination of 7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Materials:
-
7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 eq, or as solvent)
-
N,N-Diethylaniline (optional, 1.5 eq)
-
-
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the starting pyrrolopyrimidinone (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) via cannula. If using an optional base, add N,N-diethylaniline.
-
Slowly heat the reaction mixture to reflux (approximately 105 °C) using an oil bath.
-
Maintain the reflux and monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). Take aliquots carefully, quench with ice/bicarbonate, extract into ethyl acetate, and spot on the TLC plate.
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Workup: Slowly pour the cooled reaction mixture onto a vigorously stirred beaker of crushed ice. Caution: This is a highly exothermic and gas-evolving quench.
-
Once the ice has melted, basify the aqueous solution to pH 8-9 using a saturated sodium bicarbonate solution or solid NaOH.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Dry-pack a silica gel column appropriately sized for the amount of crude material.
-
Load the Sample: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The less polar product will elute before any residual starting material.
-
Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, This compound .[8]
References
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo-[2,3-d]pyrimidine. Retrieved from [Link]
-
International Journal of Scientific Research and Engineering Development. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
-
Revista de la Sociedad Química de México. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
SpringerLink. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved from [Link]
-
PubMed. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
Sources
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- 2. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 8. labsolu.ca [labsolu.ca]
Technical Support Center: Interpreting Kinase Assay Results for 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in kinase assays. The unique structural features of this compound, a member of the pyrrolo[2,3-d]pyrimidine class known for its kinase inhibitory potential, can present specific challenges in data interpretation.[1][2] This guide provides a structured approach to troubleshooting common issues and offers insights into the underlying scientific principles to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly different from what I expected. What are the potential causes?
Discrepancies in IC50 values are a common challenge in kinase inhibitor studies and can arise from a variety of factors.[3] For a molecule like this compound, with its extensive aromatic system, several possibilities should be considered:
-
Assay Format and Conditions: Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities to compound interference.[4][5][6] The concentration of ATP used in the assay is particularly critical for ATP-competitive inhibitors; a high ATP concentration can lead to an artificially high IC50.[7][8]
-
Compound-Specific Artifacts: The compound itself may be interfering with the assay readout. This can include intrinsic fluorescence, light scattering due to poor solubility, or quenching of the assay signal.[9][10]
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit kinases, leading to misleadingly potent but ultimately artifactual results.[11][12][13]
Q2: I am observing a high background signal in my kinase assay when I include the test compound. What could be the reason?
A high background signal can be a significant source of error. For this compound, potential causes include:
-
Intrinsic Fluorescence: The compound's aromatic structure may cause it to fluoresce at the excitation and/or emission wavelengths of your assay, leading to a high background reading in fluorescence-based assays.[9][14]
-
Light Scattering: If the compound has limited solubility in your assay buffer, it may precipitate and cause light scattering, which can be detected by plate readers and misinterpreted as a signal.[9][10]
-
Interference with Detection Reagents: The compound might directly interact with the detection reagents, such as luciferase in luminescence-based assays, causing a false signal.[5]
Q3: How can I determine if my compound is an ATP-competitive inhibitor?
For pyrrolo[2,3-d]pyrimidine derivatives, which often mimic the adenine structure of ATP, determining the mechanism of inhibition is crucial.[1] An ATP competition assay is a standard method to investigate this.
-
Principle: If the compound is ATP-competitive, its apparent inhibitory potency (IC50) will increase as the concentration of ATP in the assay increases.[7]
-
Procedure: A simple approach is to determine the IC50 of the compound at two different ATP concentrations: one at or below the Km for ATP of the kinase, and another at a significantly higher concentration (e.g., 10-fold higher).[15] A rightward shift in the IC50 curve at the higher ATP concentration is indicative of ATP-competitive inhibition.[15]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Compound Interference in Fluorescence-Based Assays
Fluorescence-based assays are popular for their high-throughput capabilities, but they are also prone to interference from test compounds.[9][10] Given the aromatic nature of this compound, fluorescence interference is a primary concern.
-
High background fluorescence in wells containing the compound but no enzyme.
-
Non-linear or "U-shaped" dose-response curves.
-
Inconsistent results between different fluorescence-based assay platforms (e.g., Fluorescence Polarization vs. TR-FRET).
Caption: Workflow to diagnose and mitigate fluorescence interference.
Protocol 1: Compound-Only Control for Fluorescence Interference
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the compound dilutions to the wells of your assay plate.
-
Add all other assay components except for the kinase enzyme.
-
Incubate the plate under the same conditions as your main experiment.
-
Read the fluorescence signal on the plate reader.
-
Interpretation: A significant signal that increases with compound concentration indicates intrinsic fluorescence or light scattering.
Protocol 2: Switching to a Non-Fluorescence-Based Assay
If fluorescence interference is confirmed and cannot be mitigated by changing probes, consider an alternative assay format.
-
Luminescence-based assays: These assays, such as ADP-Glo™, measure ATP consumption by detecting the amount of ADP produced.[4][16] They are generally less susceptible to interference from fluorescent compounds.[4]
-
Radiometric assays: These traditional assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and are considered the gold standard for their robustness and lack of interference from colored or fluorescent compounds.[17]
Guide 2: Detecting and Addressing Compound Aggregation
Compound aggregation is a common artifact in high-throughput screening, where small molecules form colloidal particles that non-specifically inhibit enzymes.[11][13] The hydrophobic nature of this compound makes it a candidate for this behavior.
-
Steep dose-response curves.
-
Inhibition is observed across multiple, unrelated kinases.
-
Inhibition is time-dependent, increasing with pre-incubation time.
-
High variability in results.
Caption: Workflow to diagnose compound aggregation.
Protocol 3: Detergent-Based Assay for Aggregation
-
Prepare your standard kinase assay setup.
-
Create a parallel setup where a small amount of a non-ionic detergent, such as Triton X-100 (final concentration of 0.01-0.1%), is included in the assay buffer.[11]
-
Determine the IC50 of this compound in both the standard and detergent-containing conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent strongly suggests that the observed inhibition is, at least in part, due to aggregation.[11] The detergent helps to disrupt the aggregates, revealing the true potency of the monomeric compound.
Data Summary Table
| Potential Issue | Key Diagnostic Test | Expected Outcome if Issue is Present | Recommended Solution |
| Fluorescence Interference | Compound-only control | High signal in the absence of enzyme | Switch to a red-shifted fluorescent probe or a non-fluorescence-based assay (e.g., luminescence, radiometric).[9][10] |
| Compound Aggregation | Detergent sensitivity assay (e.g., with 0.01% Triton X-100) | Significant increase in IC50 with detergent | Include detergent in routine assays; consider medicinal chemistry efforts to improve solubility.[11][13] |
| ATP Competition | IC50 determination at low and high ATP concentrations | Rightward shift in IC50 at high ATP | Confirms ATP-competitive mechanism; report Ki values for better comparison across studies.[7] |
| Off-Target Effects | Kinome-wide profiling | Inhibition of multiple, unrelated kinases | Assess the selectivity profile to understand potential for off-target effects in cellular contexts.[18] |
Concluding Remarks
Interpreting kinase assay data for novel compounds like this compound requires a careful and systematic approach to de-risk potential artifacts. By employing the appropriate controls and orthogonal assays outlined in this guide, researchers can build confidence in their results and make more informed decisions in their drug discovery programs. It is crucial to remember that in vitro kinase assays are a simplified system, and promising results should always be validated in cellular and in vivo models.[19]
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
PubMed. (n.d.). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. [Link]
-
Scilit. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]
-
National Institutes of Health. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
MDPI. (n.d.). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. [Link]
-
Semantic Scholar. (n.d.). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. [Link]
-
National Institutes of Health. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
National Institutes of Health. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. [Link]
-
National Institutes of Health. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
-
National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
National Institutes of Health. (2021, November 6). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. [Link]
-
MDPI. (2024, June 2). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
-
ACS Publications. (n.d.). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. [Link]
-
PNAS. (n.d.). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. [Link]
-
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. [Link]
-
Scientist Live. (2026, January 16). SwiftFluo TR-FRET kinase kits by Sino Biological. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
ResearchGate. (2025, October 12). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Cambridge MedChem Consulting. (2017, March 29). Aggregation. [Link]
-
National Institutes of Health. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. [Link]
-
National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]
-
PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
-
National Institutes of Health. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]
-
ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
-
Semantic Scholar. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
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- 19. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance to 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in Cancer Cells
Welcome to the technical support center for researchers utilizing 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, a potent kinase inhibitor. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this compound in cancer cell lines. Our goal is to equip you with the scientific rationale and experimental workflows to investigate, understand, and ultimately overcome resistance, thereby advancing your research in cancer therapeutics.
Introduction to this compound and the Challenge of Resistance
This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are recognized as versatile scaffolds for the development of kinase inhibitors.[1][2][3] This structural class often targets key players in cancer progression, including receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases such as those in the Src family (SFKs).[4][5][6] While initially effective, the development of resistance is a significant hurdle in cancer therapy.[7][8] This resistance can be intrinsic (pre-existing) or acquired during treatment and arises from a variety of molecular mechanisms within the cancer cell.[7]
This guide will walk you through a logical, evidence-based approach to dissecting and addressing resistance to this compound in your experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the most common mechanisms of resistance to this class of inhibitors?
Answer: Resistance to kinase inhibitors, including those with a pyrrolo[2,3-d]pyrimidine core, is a multifaceted issue.[8] The most prevalent mechanisms can be broadly categorized as follows:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the primary target kinase by upregulating alternative survival pathways. For inhibitors targeting Src family kinases, the activation of pathways like the EGFR-SFK-STAT3 axis or the Src/FAK pathway is a common escape mechanism.[9][10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, thereby reducing its intracellular concentration and efficacy.[12][13]
-
Alterations in the Drug Target: While less common for non-covalent inhibitors without a known specific mutational hotspot, mutations in the kinase domain of the target protein can reduce the binding affinity of the inhibitor.
-
Phenotypic Changes: Processes like the Epithelial to Mesenchymal Transition (EMT) have been strongly associated with acquired resistance to kinase inhibitors.[9]
To begin your investigation, we recommend a systematic approach to evaluate these potential mechanisms.
Troubleshooting Guide 1: Investigating Bypass Signaling Pathways
Issue: You suspect that your resistant cells have activated a compensatory signaling pathway.
Rationale: Cancer cells exhibit remarkable plasticity and can rewire their signaling networks to survive therapeutic insults. When a key kinase is inhibited, cells may upregulate parallel pathways to maintain pro-survival and proliferative signals. For SFK inhibitors, this often involves other receptor or non-receptor tyrosine kinases.
Experimental Workflow:
Caption: Workflow for investigating bypass signaling pathways.
Step-by-Step Protocol:
-
Protein Lysate Preparation:
-
Culture both the parental (sensitive) and resistant cell lines to 70-80% confluency.
-
Treat both cell lines with an IC50 concentration of this compound for a relevant time course (e.g., 2, 6, 24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Phospho-Kinase Array:
-
Utilize a commercial phospho-kinase array to simultaneously screen the phosphorylation levels of multiple kinases.
-
Compare the array results from the resistant and parental cell lines. Look for kinases that are hyperphosphorylated in the resistant line, especially after treatment with your compound. Common upregulated pathways involve EGFR, HER2, MET, and FAK.[4][14]
-
-
Western Blot Validation:
-
Based on the array results, validate the hyperactivation of specific kinases and their downstream effectors using western blotting.
-
For example, if the array suggests Src/FAK activation, probe for phosphorylated Src (p-Src Tyr416), total Src, phosphorylated FAK (p-FAK Tyr397), and total FAK.
-
-
Functional Validation:
-
Use siRNA or shRNA to knockdown the expression of the suspected bypass kinase in the resistant cells.
-
Alternatively, use a specific inhibitor for the identified bypass kinase.
-
Assess whether inhibiting the bypass pathway re-sensitizes the resistant cells to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Combinatorial Drug Treatment:
-
Based on the functional validation, design a combinatorial treatment strategy. Combine this compound with an inhibitor of the identified bypass pathway.
-
Evaluate for synergistic effects using methods such as the Chou-Talalay method to calculate a combination index. A combination of a Src inhibitor with an EGFR or MEK inhibitor has shown promise in overcoming resistance in other models.[10][15]
-
Data Presentation:
| Kinase | Parental (Fold Change) | Resistant (Fold Change) | Downstream Effector |
| p-EGFR | 1.2 | 4.5 | p-STAT3 |
| p-Src | 1.5 | 5.0 | p-FAK, p-paxillin |
| p-AKT | 1.1 | 1.3 | p-mTOR |
Troubleshooting Guide 2: Assessing the Role of Drug Efflux Pumps
Issue: You hypothesize that increased drug efflux is mediating resistance.
Rationale: The overexpression of ABC transporters is a common mechanism of multidrug resistance (MDR).[12][13] These pumps use ATP to actively transport a wide range of substrates, including kinase inhibitors, out of the cell.
Experimental Workflow:
Caption: Workflow for investigating drug efflux pump-mediated resistance.
Step-by-Step Protocol:
-
Gene and Protein Expression Analysis:
-
qRT-PCR: Measure the mRNA levels of common ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP)) in both parental and resistant cells.
-
Western Blot/Flow Cytometry: Determine the protein levels of the corresponding transporters (P-gp, MRP1, BCRP).
-
-
Functional Efflux Assay:
-
Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 or Calcein-AM for P-gp).
-
Incubate both parental and resistant cells with the fluorescent substrate in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).
-
Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader. Reduced fluorescence in resistant cells that is restored by the inhibitor indicates increased pump activity.
-
-
Co-treatment with an Efflux Pump Inhibitor:
-
Perform a cell viability assay with this compound in the resistant cell line, both with and without a non-toxic concentration of a relevant efflux pump inhibitor.
-
A significant shift in the IC50 value, indicating re-sensitization, confirms the role of the efflux pump in the resistance mechanism. Some kinase inhibitors themselves can also inhibit ABC transporters.[16]
-
Data Presentation:
| Treatment | Parental Cells (Intracellular Fluorescence) | Resistant Cells (Intracellular Fluorescence) |
| Rhodamine 123 | 100% | 35% |
| Rhodamine 123 + Verapamil | 105% | 95% |
| Cell Line | IC50 of Compound (µM) | IC50 with Verapamil (µM) | Fold Re-sensitization |
| Resistant | 10.2 | 1.5 | 6.8 |
FAQ 2: Could mutations in the target kinase be responsible for the observed resistance?
Answer: Yes, this is a possibility, although it is more common with covalent inhibitors or inhibitors that target kinases with known "gatekeeper" mutations. To investigate this, you would need to perform sequencing of the kinase domain of the primary target(s) of this compound in both your parental and resistant cell lines.
Experimental Approach:
-
Identify the Primary Target(s): If the primary target is not definitively known, you may need to perform kinome profiling or use a chemical proteomics approach to identify the binding partners of your compound.
-
Sanger Sequencing: Once the target is identified, design primers to amplify the kinase domain from cDNA derived from both parental and resistant cells. Sequence the PCR products and look for mutations in the resistant line.
-
Functional Validation of Mutations: If a mutation is identified, you can validate its role in resistance by introducing it into the parental cells via site-directed mutagenesis and assessing their sensitivity to the compound.[17]
Concluding Remarks
Overcoming drug resistance is a critical challenge in cancer research. The troubleshooting guides provided here offer a structured approach to dissecting the mechanisms of resistance to this compound. By systematically investigating bypass pathways, drug efflux, and target alterations, you can gain valuable insights into the biology of your resistant cancer cell models and develop rational strategies to restore therapeutic efficacy. Remember that resistance is often multifactorial, and a combination of these mechanisms may be at play.
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Zhang, S., & Yu, D. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in pharmacological sciences, 33(3), 122–128. [Link]
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Zhang, S., & Yu, D. (2011). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PubMed, 33(3), 122-8. [Link]
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Wilson, C., Nicholes, K., Bustos, D., Lin, E., Song, Q., Stephan, J. P., Kirkpatrick, D. S., & Settleman, J. (2014). Overcoming EMT-associated resistance to anti-cancer drugs via Src/FAK pathway inhibition. Oncotarget, 5(18), 7328–7341. [Link]
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Kesarwani, M., Huber, E., Kincaid, Z., & Azam, M. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of visualized experiments : JoVE, (94), e52271. [Link]
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Girotti, M. R., Pedersen, M., Sanchez-Laorden, B., Viros, A., Turajlic, S., Niculescu-Duvaz, D., Zambon, A., Sinclair, J., Hayes, A., Gore, M., Lorigan, P., Springer, C., Larkin, J., Jorgensen, C., & Marais, R. (2013). Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma. Cancer discovery, 3(2), 158–167. [Link]
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Girotti, M. R., Pedersen, M., Sanchez-Laorden, B., Viros, A., Turajlic, S., Niculescu-Duvaz, D., Zambon, A., Sinclair, J., Hayes, A., Gore, M., Lorigan, P., Springer, C., Larkin, J., Jorgensen, C., & Marais, R. (2013). Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma. PubMed, 3(2), 158-67. [Link]
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City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. [Link]
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Formisano, L., et al. (2015). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. Oncotarget, 6(29), 27645–27661. [Link]
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Lomovskaya, O., et al. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Bioorganic & medicinal chemistry letters, 25(2), 255-260. [Link]
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ResearchGate. (n.d.). SFK/hck inhibitors preferentially disrupt a drug-tolerant state. ResearchGate. [Link]
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Kopetz, S., et al. (2010). Current Status of Src Inhibitors in Solid Tumor Malignancies. Clinical cancer research : an official journal of the American Association for Cancer Research, 16(22), 5420–5426. [Link]
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Onco'Zine. (2010). Cancer Tutorial: Introduction to Drug Resistance. Onco'Zine. [Link]
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Al-Bayati, M. A., & Al-Aasam, R. H. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics (Basel, Switzerland), 10(11), 1361. [Link]
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Quintás-Cardama, A., & Cortes, J. (2009). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Cancer biology & therapy, 8(1), 6-12. [Link]
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Unbekandt, M., et al. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Cellular signalling, 84, 110023. [Link]
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Wang, X., et al. (2022). Understanding and targeting resistance mechanisms in cancer. Precision clinical medicine, 5(3), pbac016. [Link]
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Chen, K. B., et al. (2024). SRC kinase drives multidrug resistance induced by KRAS-G12C inhibition. Science advances, 10(24), eadn5560. [Link]
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Yamaguchi, A., et al. (2015). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in microbiology, 6, 103. [Link]
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Podolski-Renić, A., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. International journal of molecular sciences, 22(21), 11566. [Link]
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Gyenis, L., et al. (2022). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Frontiers in molecular biosciences, 9, 894396. [Link]
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Biotech Res Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. [Link]
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Liu, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International journal of molecular sciences, 24(1), 868. [Link]
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Gangjee, A., et al. (2010). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Journal of medicinal chemistry, 53(4), 1563–1575. [Link]
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Du, W., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & cellular proteomics : MCP, 13(8), 1965–1979. [Link]
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Eustace, B. K., et al. (2008). Inhibition of Src Family Kinases with Dasatinib Blocks Migration and Invasion of Human Melanoma Cells. Molecular cancer research : MCR, 6(11), 1766–1774. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(12), 1205–1224. [Link]
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Biotech Res Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. [Link]
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Singh, P., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European journal of medicinal chemistry, 258, 115598. [Link]
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Roskoski, R., Jr. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Pharmacological research, 140, 1-10. [Link]
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ResearchGate. (n.d.). The effect of inhibition of SRC kinases on key signaling factors. ResearchGate. [Link]
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Gangjee, A., et al. (2017). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of medicinal chemistry, 60(20), 8433–8450. [Link]
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PubChem. (n.d.). 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo-[2,3-d]pyrimidine. PubChem. [Link]
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Gangjee, A., et al. (2012). 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. Bioorganic & medicinal chemistry, 20(11), 3534–3543. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(13), 5183. [Link]
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Metwally, A. M., et al. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 29(28), 4819–4843. [Link]
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Gangjee, A., et al. (2008). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of medicinal chemistry, 51(16), 5031–5042. [Link]
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Cowen, L. E., et al. (2012). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor perspectives in medicine, 2(7), a010375. [Link]
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Technical Support Center: Navigating the Target Landscape of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, hereafter referred to as Cpd-X for brevity. This document provides a comprehensive framework for identifying the molecular targets of Cpd-X and troubleshooting potential off-target effects that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a critical concern for my research?
A1: Off-target effects occur when a small molecule, such as Cpd-X, binds to and alters the function of proteins other than its intended biological target.[5] For kinase inhibitors, this is a frequent challenge due to the conserved nature of the ATP-binding pocket across the ~500 members of the human kinome.[5] These unintended interactions are a major concern because they can lead to misinterpretation of experimental data, where an observed cellular phenotype may be incorrectly attributed to the inhibition of the primary target.[5] Furthermore, off-target effects can cause cellular toxicity and are a primary reason for the failure of drug candidates in clinical development.[6]
Q2: I'm observing a phenotype in my cell-based assay, but I'm not sure if it's a true "on-target" effect. How can I begin to confirm this?
A2: This is a fundamental question in pharmacology. The first step is to establish a clear link between target engagement and the cellular outcome. A multi-pronged approach is essential:
-
Confirm Target Engagement: Does Cpd-X physically interact with your hypothesized target in a cellular environment? Techniques like the Cellular Thermal Shift Assay (CETSA) are designed to answer this question directly.[7][8]
-
Use an Orthogonal Inhibitor: Can you replicate the phenotype using a structurally different inhibitor that is known to be potent and selective for the same target? If two distinct chemical scaffolds produce the same biological result, it strengthens the evidence for an on-target effect.[5]
-
Employ a Negative Control: The gold standard is to use a close chemical analog of Cpd-X that is structurally similar but inactive against the intended target. If this "inactive control" fails to produce the same phenotype, it provides strong evidence that the observed activity of Cpd-X is mediated through its intended target.
Q3: My compound is potent in a biochemical (cell-free) assay but shows much lower activity in my cell-based experiments. What could be the reason?
A3: This is a common discrepancy. Several factors can contribute to a drop in potency between biochemical and cellular assays:[9]
-
Cell Permeability: Cpd-X may have poor uptake into the cell, preventing it from reaching its intracellular target.
-
ATP Competition: Most biochemical kinase assays are run at ATP concentrations near the Michaelis constant (Km) of the enzyme. However, the intracellular concentration of ATP is much higher (in the millimolar range). As Cpd-X likely competes with ATP for binding, its apparent potency can be significantly lower in a cellular context.[10][11]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
Confirming target engagement directly within the cell using an assay like CETSA is a crucial step to deconvolute these possibilities.[12]
Troubleshooting Guide: From Ambiguity to Certainty
This section provides structured workflows to address common challenges encountered when working with a novel kinase inhibitor like Cpd-X.
Issue 1: The Primary Target and Kinome-Wide Selectivity of Cpd-X are Unknown.
When working with a novel compound, the first priority is to identify its primary biological target(s) and understand its selectivity profile across the entire kinome. A broad, unbiased screen is the most effective starting point.
Workflow for Target Identification and Selectivity Profiling:
Caption: Workflow for identifying and validating kinase targets.
Step-by-Step Protocol: Target Identification
-
Primary Screen (Biochemical):
-
Action: Submit Cpd-X for a broad kinase screen against a large panel of kinases (e.g., KINOMEscan®'s scanMAX panel of 468 kinases).[13][14] Use a single high concentration (e.g., 1 µM) to cast a wide net.
-
Rationale: This provides an unbiased overview of all potential high-affinity interactions across the kinome, revealing both the likely primary target(s) and potential off-targets from the outset.
-
-
Secondary Screen (Biochemical Potency):
-
Action: From the primary screen, select all kinases that showed significant inhibition (e.g., >90% at 1 µM). Perform 11-point dose-response curves for these hits to determine their dissociation constants (Kd) or IC50 values.[10][15]
-
Rationale: This step quantifies the potency of Cpd-X for each identified "hit." The kinase with the lowest Kd or IC50 value is the most likely primary target. This data is crucial for generating a selectivity profile.
-
-
Cellular Target Engagement Validation:
-
Action: For the top 1-3 most potent targets identified, perform a cellular target engagement assay like CETSA.[7][8] This will confirm that Cpd-X can enter the cell and bind to its intended target in a physiological context.
-
Rationale: A compound is only useful if it engages its target inside a living cell. This step validates the biochemical findings and bridges the gap to cellular function.[11]
-
Issue 2: An Observed Cellular Phenotype May Be Caused by an Off-Target Effect.
Workflow for Deconvoluting On- vs. Off-Target Effects:
Caption: Logic for using an inactive control compound.
Step-by-Step Protocol: Validating On-Target Effects
-
Design and Synthesize an Inactive Control Compound:
-
Action: In collaboration with a medicinal chemist, design an analog of Cpd-X that is predicted to be unable to bind the primary target. This often involves a small modification to a key binding moiety (e.g., a hydrogen bond donor/acceptor).
-
Rationale: An ideal negative control shares the same physical properties (solubility, lipophilicity) as the active compound but lacks specific on-target activity. This helps to rule out artifacts caused by non-specific compound properties.
-
-
Confirm Inactivity of the Control:
-
Action: Test the new analog in a biochemical assay against the primary target to confirm that it is significantly less potent (ideally >100-fold) than Cpd-X.
-
Rationale: This step validates that your control compound is truly "inactive" as intended.
-
-
Perform a Comparative Cellular Assay:
-
Action: Run your key cellular assay in parallel with Cpd-X, the inactive control, and a vehicle control (e.g., DMSO). Use each compound at the same concentration.
-
Rationale: If the phenotype is observed with Cpd-X but not with the inactive control or vehicle, it provides strong evidence that the effect is mediated by the intended primary target. If the inactive control also produces the phenotype, the effect is likely due to an off-target interaction or compound artifact.
-
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[12][16]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture your cells of interest and treat them with either Cpd-X (at a relevant concentration, e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes across a gradient (e.g., 40°C, 44°C, 48°C... up to 70°C).
-
Lysis and Separation: Immediately after heating, lyse the cells (e.g., by three rapid freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[12]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of your target protein in the supernatant using a quantitative method like Western Blotting or ELISA.
-
Analysis: For both vehicle and Cpd-X treated samples, plot the amount of soluble target protein remaining as a function of temperature. A stabilizing ligand like Cpd-X will shift the melting curve to the right, indicating a higher melting temperature (Tm). This shift (ΔTm) is direct evidence of target engagement in the cell.[17]
Data Interpretation: A Practical Example
After performing a kinome screen and potency determination, you will receive a dataset. The key is to analyze both the potency against the primary target and the broader selectivity.
Table 1: Sample Kinome Profiling Data for Cpd-X
| Kinase Target | % Inhibition @ 1 µM | Kd (nM) | Kinase Family | Notes |
| Aurora Kinase A | 99.8% | 15 | Ser/Thr Kinase | Most potent hit; likely primary target. |
| Aurora Kinase B | 98.5% | 45 | Ser/Thr Kinase | 3-fold less potent than Aurora A. |
| VEGFR2 (KDR) | 92.1% | 250 | Tyr Kinase | >15-fold less potent; potential off-target. |
| ABL1 | 85.0% | 800 | Tyr Kinase | >50-fold less potent; likely irrelevant at therapeutic doses. |
| SRC | 65.0% | >1000 | Tyr Kinase | Weak interaction. |
| ... (463 others) | <50% | >10,000 | Various | Not significant binders. |
Interpretation:
-
Primary Target: Aurora Kinase A is the most likely primary target due to its highest affinity (lowest Kd value).[18]
-
Selectivity: The compound shows high selectivity for Aurora kinases over other families.
-
Potential Off-Targets: VEGFR2 is a potential off-target. If your experimental system expresses high levels of VEGFR2, you may need to consider if its inhibition contributes to your observed phenotype, especially at higher concentrations of Cpd-X.
References
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]
-
PubMed Central. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Technology Networks. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]
-
bioRxiv. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
-
PubMed Central. Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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Creative Biolabs. Off-Target Profiling. [Link]
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Grokipedia. Cellular thermal shift assay. [Link]
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Creative Diagnostics. Off-Target Effects Analysis. [Link]
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PubMed Central. Kinome Profiling. [Link]
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MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Bionsight. Target Profiling Service. [Link]
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Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
bioRxiv. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
-
ResearchGate. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]
-
PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
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PubMed Central. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
ResearchGate. (PDF) Liu, Y. & Gray, N.S. Rational design of inhibitors that bind to inactive kinase conformations. Nat. Chem. Biol. 2, 358-364. [Link]
-
PubMed Central. Recent advances in methods to assess the activity of the kinome. [Link]
-
Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]
-
PeerJ. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]
-
BMC Systems Biology. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
ResearchGate. (PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. [Link]
-
National Institutes of Health. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. [Link]
-
R Discovery. Rational design of inhibitors that bind to inactive kinase conformations. [Link]
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PubMed Central. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
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ACS Publications. 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. [Link]
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ScienceDirect. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. [Link]
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PubMed Central. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
-
National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
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Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
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- 4. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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purification strategies for 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine and its intermediates
Introduction:
Welcome to the technical support center for the synthesis and purification of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this complex heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving high purity of the final compound and its precursors is paramount for accurate biological evaluation and downstream applications.
This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will address common challenges encountered during the purification of key intermediates and the final target molecule, focusing on the causality behind experimental choices to empower you to solve problems effectively in your own laboratory.
Synthetic and Purification Workflow Overview
The synthesis of this compound typically proceeds through a multi-step sequence. The purification strategy for each step must be tailored to the specific physicochemical properties of the intermediate and the likely impurities. Below is a generalized workflow that will form the structure of this guide.
Caption: General workflow for the synthesis and purification of the target molecule.
Part 1: Purification of Intermediate 1: 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
This intermediate, the pyrrolopyrimidinone core, is typically a high-melting, poorly soluble solid. Purification challenges often revolve around removing starting materials and colored byproducts from the cyclization reaction.
Q1: My crude 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is a dark, amorphous powder. How can I purify it?
Answer: This is a common issue arising from high-temperature condensation reactions which can generate polymeric or colored impurities. The high polarity and hydrogen-bonding capability of the lactam functionality often lead to poor solubility in common organic solvents, making chromatographic purification difficult.
Recommended Solution: Recrystallization or Trituration.
The key is to find a solvent that provides sufficient solubility at elevated temperatures but poor solubility at room temperature.
-
Expert Insight: The causality behind this choice is that the desired crystalline product has a highly ordered lattice structure. Impurities, being structurally different, will not fit well into this lattice and will remain in the mother liquor upon cooling.
-
Protocol 1: Recrystallization:
-
Place the crude solid in a flask with a stir bar.
-
Add a high-boiling point, polar, aprotic solvent such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) in a minimal amount.
-
Heat the suspension with stirring until the solid dissolves completely. You may need to add more solvent portion-wise.
-
Once dissolved, allow the solution to cool slowly to room temperature. If crystallization is slow, scratching the inside of the flask with a glass rod can initiate nucleation.
-
Allow the solution to stand, ideally overnight, to maximize crystal growth.
-
Collect the crystals by vacuum filtration, wash with a small amount of a less polar solvent (like ethyl acetate or isopropanol) to remove residual high-boiling solvent, and dry thoroughly under high vacuum.
-
-
Protocol 2: Trituration (if recrystallization fails):
-
Suspend the crude solid in a solvent where it is sparingly soluble at room temperature (e.g., hot ethanol, methanol, or acetonitrile).
-
Stir the suspension vigorously for several hours at room temperature or with gentle heating.
-
Filter the solid, wash with fresh solvent, and dry. This process washes away more soluble impurities.
-
Q2: After recrystallization, my yield is very low. What went wrong?
Answer: Low yield from recrystallization is typically due to one of two factors: using too much solvent or premature crystallization.
Troubleshooting Steps:
-
Excess Solvent: If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved.
-
Solution: Concentrate the mother liquor (the liquid you filtered the crystals from) under reduced pressure to remove some solvent and cool it again to recover a second crop of crystals. Note that the second crop may be less pure than the first.
-
-
Premature Crystallization: If the solution cools too rapidly, especially in the neck of the flask or in the filter funnel, product is lost.
-
Solution: Ensure your filtration setup (funnel, filter paper) is pre-heated when performing a hot filtration to remove insoluble impurities before cooling. Use an appropriate amount of solvent to ensure the product remains dissolved at high temperature.
-
Part 2: Purification of Intermediate 2: 4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
The chlorination step, often performed with phosphorus oxychloride (POCl₃), is critical and can introduce specific impurities. The 4-chloro product is significantly less polar than its precursor but can be sensitive to hydrolysis.
Q1: My TLC of the crude product after chlorination and workup shows a spot with the same Rf as the starting material (the pyrrolopyrimidinone). What is the cause?
Answer: This indicates either an incomplete reaction or, more commonly, hydrolysis of the 4-chloro product back to the starting material during the aqueous workup.[4] The C4 position of the pyrrolo[2,3-d]pyrimidine scaffold is electrophilic, and the chloro group is a good leaving group, making it susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.
Recommended Solutions:
-
Careful Workup: The quenching of excess POCl₃ is the most critical step.
-
Protocol: Cool the reaction mixture to 0°C. Pour it slowly and portion-wise onto a vigorously stirred slurry of crushed ice. The goal is to keep the temperature low to manage the exothermic reaction between POCl₃ and water.
-
pH Control: After quenching, the solution will be strongly acidic. Neutralize it carefully and promptly to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution, always keeping the temperature low. Do not let the mixture stand for long periods under acidic or strongly basic conditions.
-
-
Anhydrous Workup: If hydrolysis remains a problem, an anhydrous workup can be attempted.
-
Protocol: Remove excess POCl₃ under reduced pressure (use a trap!). Dissolve the residue in an inert solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash carefully with ice-cold saturated sodium bicarbonate solution, followed by brine. Dry the organic layer thoroughly with anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Q2: How should I purify the crude 4-chloro intermediate? It is an off-white solid.
Answer: Recrystallization is the preferred method for this intermediate.[4][5] Column chromatography is also an option but is often unnecessary if the workup is performed correctly.
| Purification Method | Recommended Solvents | Rationale & Key Considerations |
| Recrystallization | Toluene, Xylene, Ethanol/Water mixture | Toluene is often an excellent choice as it is non-protic and can effectively remove residual starting material and polar impurities.[5] An ethanol/water mixture can also be effective, but care must be taken to avoid prolonged heating which could cause hydrolysis. |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate gradient | Use if recrystallization fails to remove a close-running impurity. The compound is moderately polar. A typical starting gradient would be 10-20% EtOAc in Hexane. |
Part 3: Purification of Final Product: this compound
The N-benzylation reaction introduces the final substituent. The key purification challenge here is separating the desired product from the unreacted 4-chloro intermediate (starting material) and potentially over-alkylated or other side-products.
Q1: My reaction is complete by TLC, but the crude product is an oil/gum. How do I purify it?
Answer: This is very common for N-benzylated products.[6] The introduction of the flexible, lipophilic benzyl group often lowers the melting point and disrupts the crystal lattice, making crystallization difficult. Column chromatography is the standard and most effective method. [7][8]
Protocol: Silica Gel Column Chromatography
-
Determine the Solvent System with TLC:
-
Principle: The ideal eluent for column chromatography should provide good separation between your product and impurities and give your product an Rf value of approximately 0.2-0.4 on a TLC plate.[6]
-
Procedure: Dissolve a small amount of the crude material in DCM or EtOAc. Spot it on a silica TLC plate. Develop the plate in various mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
Typical System: For this product, a good starting point is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. The N-benzylated product will be less polar (higher Rf) than the N-H starting material.
-
-
Column Preparation and Loading:
-
Prepare a silica gel slurry in your chosen starting eluent (e.g., 95:5 Hexane:EtOAc).
-
Pack the column with the slurry.
-
Adsorb your crude oil onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until you have a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
Collect fractions and monitor them by TLC.
-
If needed, gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 10%, then 15%) to elute your product.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Q2: My product is streaking on the TLC plate, and the separation on the column is poor. What can I do?
Answer: Streaking often indicates that the compound is interacting too strongly with the silica gel, which can be due to basic nitrogen atoms in the pyrrolopyrimidine core.
Caption: Troubleshooting workflow for poor chromatographic separation.
Recommended Solution: Add a Modifier to the Eluent.
-
For Basic Compounds: Add a small amount (0.5-1%) of a volatile base, such as triethylamine (NEt₃), to your hexane/ethyl acetate eluent. The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic product and resulting in sharper bands and improved separation.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase chromatography for these purifications? A: Yes, reverse-phase (e.g., C18) chromatography can be an excellent alternative, especially if your compound is unstable on silica or if you have very non-polar impurities to remove. The mobile phase is typically a mixture of water and acetonitrile or methanol. The elution order is reversed: more polar compounds elute first.
Q: My final benzylated product is a clean oil by NMR, but it won't solidify. Is this a problem? A: Not necessarily. Many highly pure organic compounds exist as oils or amorphous solids at room temperature. If NMR and LC-MS data confirm high purity (>95%), it is suitable for most research applications. If a crystalline solid is required (e.g., for X-ray crystallography or certain formulation studies), you can attempt to induce crystallization by dissolving it in a minimal amount of a volatile solvent (like ether or DCM) and slowly adding a non-polar solvent (like heptane or pentane) until turbidity is observed, then allowing it to stand.
Q: What are the key safety precautions for the chlorination step? A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4] Always perform this reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate) is readily available in case of a spill.
References
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El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(40), 6883-5. [Link]
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El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. PubMed. [Link]
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El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Semantic Scholar. [Link]
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Akella, R., et al. (2012). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Geronikaki, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
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Ali, D., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
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Justia Patents. (n.d.). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. Retrieved from [Link]
- Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents.
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Li, Y., et al. (2013). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [Link]
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ResearchGate. (2022). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Retrieved from [Link]
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Autechem. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Autechem. Retrieved from [Link]
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ResearchGate. (2007). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Retrieved from [Link]
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MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
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PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]
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Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: Sunitinib vs. the 7-Benzyl-pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of targeted cancer therapy, the multi-targeted tyrosine kinase inhibitor (TKI) remains a cornerstone of precision oncology. Sunitinib (marketed as Sutent®) represents a first-generation success story in this class, with established efficacy in renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Concurrently, ongoing research continues to explore novel chemical scaffolds with the potential for improved potency, selectivity, and safety profiles. One such scaffold generating significant interest is the 7H-pyrrolo[2,3-d]pyrimidine core, a versatile platform for the development of potent kinase inhibitors.[1][2][3]
This guide provides a comparative overview of the established TKI, sunitinib, and the promising, yet less characterized compound, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine . As specific preclinical data for this exact molecule is limited in the public domain, we will leverage published data from structurally similar 7-benzyl-pyrrolo[2,3-d]pyrimidine derivatives to draw a comparative narrative. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the competitive landscape and future directions of kinase inhibitor design.
Sunitinib: The Established Multi-Kinase Inhibitor
Sunitinib malate is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[4][5] Its mechanism of action is primarily attributed to the inhibition of angiogenesis and direct antitumor effects through the blockade of key signaling pathways.
Mechanism of Action and Target Profile
Sunitinib's therapeutic effects are derived from its ability to simultaneously inhibit several RTKs implicated in both tumor growth and the formation of new blood vessels that supply tumors (angiogenesis).[6] The primary targets of sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFR signaling is crucial for blocking the process of angiogenesis, effectively starving tumors of necessary nutrients and oxygen.[4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFRs are involved in tumor cell proliferation, survival, and angiogenesis.
-
c-KIT (Stem Cell Factor Receptor): Dysregulation of c-KIT is a key driver in the majority of GISTs.[4]
-
Other Kinases: Sunitinib also shows activity against Fms-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[5]
This broad-spectrum inhibition disrupts multiple signaling cascades within cancer cells and the tumor microenvironment, leading to reduced tumor vascularization and the induction of cancer cell apoptosis.
The 7-Benzyl-pyrrolo[2,3-d]pyrimidine Scaffold: A Platform for Novel Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] Its structural versatility allows for modifications that can tune potency and selectivity against a wide array of kinase targets. The inclusion of a benzyl group at the 7-position has been a successful strategy in developing potent RTK inhibitors.[3][7]
Comparative Efficacy: An Analysis of Structural Analogs
While direct, head-to-head experimental data for This compound against sunitinib is not publicly available, we can infer its potential by examining published data on structurally related analogs from the same chemical class. Several studies have synthesized and evaluated series of N4-substituted-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as multi-targeted RTK inhibitors, with some demonstrating potent inhibition of VEGFR-2 and PDGFRβ, key targets of sunitinib.
For instance, a study on N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines identified compounds with potent dual inhibitory activity against PDGFRβ and VEGFR-2.[7] One of the lead compounds from this series demonstrated significant in vivo antitumor activity in a COLO-205 mouse xenograft model, showing inhibition of tumor growth, metastasis, and angiogenesis that was comparable or superior to a standard compound.[7] Another study on 6-(substituted benzyl) pyrrolo[2,3-d]pyrimidines also highlighted potent VEGFR-2 inhibitors within this class.[8]
These findings suggest that the 7-benzyl-pyrrolo[2,3-d]pyrimidine scaffold is a highly promising platform for the development of multi-targeted kinase inhibitors with a similar target profile to sunitinib. The specific substitutions at the 4, 5, and 6 positions of the pyrrolo[2,3-d]pyrimidine core, as seen in the compound of interest, would be critical in determining its precise potency and selectivity.
| Compound | Primary Targets | Reported IC50/Ki Values | Key Findings |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | VEGFR-2 (Ki = 9 nM), PDGFRβ (Ki = 8 nM), c-KIT (Ki = 4 nM) | Broad-spectrum kinase inhibitor with proven clinical efficacy in RCC and GIST. Induces antiangiogenic and apoptotic effects. |
| 7-Benzyl-pyrrolo[2,3-d]pyrimidine Analogs | VEGFR-2, PDGFRβ, EGFR | Varies by substitution; some analogs show potent, low nanomolar inhibition of VEGFR-2 and PDGFRβ.[3][7] | Scaffold demonstrates potent multi-kinase inhibition. Certain derivatives show significant in vivo antitumor and antiangiogenic activity.[7] |
Experimental Protocols for Efficacy Comparison
To conduct a rigorous, head-to-head comparison of a novel compound like this compound with a benchmark such as sunitinib, a series of standardized preclinical assays are essential. The following protocols outline the foundational experiments required to establish and compare their efficacy.
In Vitro Kinase Inhibition Assay
This assay is the first step to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against key kinases (e.g., VEGFR-2, PDGFRβ).
Protocol:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of each test compound (and sunitinib as a positive control) in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme and the serially diluted compounds. Include wells with DMSO only as a negative control (100% activity).
-
Pre-incubation: Allow the plate to incubate at room temperature for 10-20 minutes to permit the binding of the inhibitors to the kinases.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific kinase substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. This can be achieved using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: Measure the luminescent signal using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines that are dependent on the targeted kinase pathways.
Objective: To determine the concentration of the test compounds required to inhibit the growth of a cancer cell line by 50% (GI50).
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HUVEC for angiogenesis, HT-29 for colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4][9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and sunitinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 values.
In Vivo Tumor Xenograft Model
This is a critical preclinical step to evaluate the antitumor efficacy of a compound in a living organism.
Objective: To assess the ability of the test compounds to inhibit tumor growth in an animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Dosing: Administer the test compounds and sunitinib (e.g., orally via gavage) daily at predetermined doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week to assess efficacy and toxicity.[1]
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
Sunitinib has set a high bar as a multi-targeted TKI, demonstrating significant clinical benefit in select cancer types. However, the quest for agents with improved therapeutic windows continues. The 7-benzyl-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a fertile ground for the discovery of novel kinase inhibitors. Data from analogs of This compound suggest that this chemical class has the potential to rival the in vitro and in vivo antiangiogenic and antitumor activities of established drugs like sunitinib.
To definitively establish the efficacy of this compound, direct comparative studies following the rigorous experimental protocols outlined above are necessary. Such studies would elucidate its specific kinase inhibition profile, its potency in relevant cancer cell lines, and its overall antitumor activity in vivo. These data will be critical in determining if this compound, or an optimized analog, could represent a next-generation TKI with a superior efficacy and safety profile.
References
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Wikipedia. Sunitinib. [Link]
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745.
-
National Cancer Institute. Clinical Trials Using Sunitinib Malate. [Link]
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MassiveBio. Sunitinib Malate. [Link]
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ResearchGate. Sunitinib's mechanism of action. [Link]
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A Guide to Comparative Analysis of Novel VEGFR-2 Inhibitors: Evaluating 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine within the Kinase Inhibitor Landscape
In the intricate world of oncology drug development, the targeting of tumor angiogenesis remains a cornerstone of modern therapeutic strategies. Central to this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that serves as a primary mediator of endothelial cell proliferation, migration, and survival.[1][2][3] Its dysregulation is a hallmark of numerous cancers, making it a validated and compelling target for small-molecule inhibitors.[2][4]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate novel VEGFR-2 inhibitors. We will use the hypothetical compound 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine as a case study to illustrate the critical experimental path from initial biochemical characterization to cellular functional assays. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known to be a "privileged structure" in kinase inhibitor design, suggesting potential for potent and selective activity.
Our analysis will begin by contextualizing the VEGFR-2 signaling pathway and surveying the current landscape of FDA-approved inhibitors. We will then delve into the detailed, self-validating experimental protocols necessary to characterize a new chemical entity, providing both the "how" and the "why" behind each methodological choice.
The Central Role of VEGFR-2 in Angiogenesis
The binding of Vascular Endothelial Growth Factor (VEGF-A) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2] This phosphorylation event initiates a cascade of downstream signaling, activating pathways such as PLCγ-PKC-MAPK and PI3K-AKT, which are crucial for driving the angiogenic process.[2] Small-molecule inhibitors are typically designed to compete with ATP at its binding site within this kinase domain, thereby blocking the entire downstream signaling cascade and inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[2][5]
Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.
The Competitive Landscape: Approved VEGFR-2 Inhibitors
A robust comparative analysis requires a thorough understanding of the existing therapeutic agents. Numerous multi-targeted tyrosine kinase inhibitors that block VEGFR-2 have received FDA approval, each with a unique kinase inhibition profile and clinical application.[4][6][7] These compounds provide the benchmarks against which any novel inhibitor must be measured.
| Inhibitor | VEGFR-2 IC50 | Other Key Targets | Approved Indications (Selected) |
| Sorafenib | 90 nM[8] | PDGFR-β, RAF-1, B-Raf, c-Kit | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC)[9][10] |
| Sunitinib | 80 nM[11][12][13] | PDGFR-β, c-Kit, FLT3 | RCC, Gastrointestinal Stromal Tumor (GIST)[13] |
| Pazopanib | - (Potent Inhibitor) | VEGFR-1/3, PDGFR-α/β, c-Kit | RCC, Soft Tissue Sarcoma[14][15][16] |
| Cabozantinib | 0.035 nM[17][18][19] | MET, RET, AXL, FLT3, TIE2 | RCC, HCC, Medullary Thyroid Cancer[20][21] |
| Lenvatinib | Ki = 0.74 nM[22] | VEGFR-1/3, FGFR1-4, PDGFRα, RET, KIT | Differentiated Thyroid Cancer, RCC, HCC[23][24] |
| Regorafenib | - (Potent Inhibitor) | VEGFR-1/3, TIE2, PDGFR-β, FGFR, RET, KIT, BRAF | Colorectal Cancer, GIST, HCC[25][26][27] |
Note: IC50 values can vary between different assay conditions. The data presented is for comparative purposes.
This table highlights the multi-kinase nature of most approved inhibitors. While potent VEGFR-2 inhibition is a common thread, the broader activity profile often contributes to both efficacy and toxicity. A key goal in developing novel agents like this compound is often to achieve a more selective inhibition profile to improve the therapeutic window.
A Methodological Guide to Inhibitor Characterization
To understand where a novel compound fits within this landscape, a systematic and rigorous evaluation is essential. The following protocols represent a standard workflow for characterizing a potential VEGFR-2 inhibitor.
Biochemical Potency: The In Vitro Kinase Assay
The foundational experiment is the direct measurement of enzymatic inhibition. This biochemical assay quantifies the ability of the test compound to prevent the VEGFR-2 kinase from phosphorylating its substrate.
Principle of the Assay: A recombinant human VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation (or ATP consumption) across a range of inhibitor concentrations.[1] Luminescence-based assays, such as Kinase-Glo®, are commonly used, where the amount of ATP remaining after the reaction is converted into a light signal.[2][3] A lower luminescence signal indicates higher kinase activity and less inhibition.[2]
Caption: Workflow for a luminescence-based in vitro VEGFR-2 kinase assay.
Detailed Experimental Protocol: VEGFR-2 Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.[28]
-
Master Mix Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate like Poly(Glu,Tyr) 4:1.[1][3]
-
Plate Setup: Add the master mix to all wells of a white, 96-well microplate.[1]
-
Inhibitor Addition: Add the diluted test compound to the 'Test Wells'. For 'Positive Control' wells (100% activity), add kinase buffer with the same final DMSO concentration. For 'Blank' wells (no enzyme), add kinase buffer.[1]
-
Enzyme Addition: Thaw the recombinant human VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[3] Add the diluted enzyme to the 'Test Wells' and 'Positive Control' wells to initiate the reaction. Add an equal volume of 1x Kinase Buffer to the 'Blank' wells.[1]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[3]
-
Detection: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes to stabilize the signal.[3]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to the positive and blank controls. Plot the percent inhibition against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.
Cellular Function: The Endothelial Cell Tube Formation Assay
A potent biochemical inhibitor must also demonstrate activity in a cellular context. The tube formation assay is a cornerstone in vitro model of angiogenesis.[29][30]
Principle of the Assay: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane-like matrix (e.g., Matrigel), will differentiate and form three-dimensional, capillary-like structures.[29][31] Anti-angiogenic compounds will inhibit or disrupt the formation of these tubular networks.[32]
Detailed Experimental Protocol: HUVEC Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (BME) gel, such as Matrigel, on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with the BME and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin, neutralize, and resuspend them in a small volume of appropriate medium containing the desired concentrations of this compound or a vehicle control.[33]
-
Cell Seeding: Carefully seed the HUVEC suspension (e.g., 1.0-1.5 x 10⁴ cells per well) onto the surface of the polymerized BME gel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours. The optimal time should be determined empirically, as tube networks can begin to degrade after prolonged incubation.[34]
-
Visualization and Quantification: Observe the formation of tubular networks using an inverted light microscope. For quantification, cells can be stained with a fluorescent dye like Calcein AM.[33][35] Capture images and analyze them using imaging software to measure parameters such as total tube length, number of nodes, and number of branches.
-
Analysis: Compare the quantitative parameters from wells treated with the inhibitor to the vehicle control wells to determine the extent of anti-angiogenic activity.
In Vivo Efficacy: Tumor Xenograft Models
While beyond the scope of this guide's protocols, the ultimate preclinical validation requires demonstrating efficacy in a living system. In tumor xenograft models, human cancer cells are implanted into immunocompromised mice.[27] Once tumors are established, the mice are treated with the test compound. Key endpoints include the inhibition of tumor growth and, through immunohistochemistry of the excised tumors, a reduction in microvessel density (a direct measure of angiogenesis).[19][27] This step is critical for correlating in vitro potency with in vivo anti-tumor and anti-angiogenic effects.
Hypothetical Placement of this compound
Given its pyrrolo[2,3-d]pyrimidine core, a scaffold present in many successful kinase inhibitors, it is plausible that this compound could exhibit potent VEGFR-2 inhibitory activity.
A Proposed Experimental Plan:
-
Initial Biochemical Screen: Perform the in vitro kinase assay to determine its IC50 against VEGFR-2. A value in the low nanomolar range would be highly promising, placing it on par with potent inhibitors like Cabozantinib.
-
Selectivity Profiling: Screen the compound against a panel of other kinases (e.g., PDGFR, FGFR, c-Kit, MET) to understand its selectivity profile. This is crucial for predicting both its spectrum of efficacy and potential off-target toxicities.
-
Cellular Validation: If biochemically potent, proceed to the HUVEC tube formation assay. A significant reduction in tube length and complexity would confirm its anti-angiogenic effect at the cellular level. This should be complemented with a HUVEC proliferation assay to see if the compound is cytotoxic or cytostatic to endothelial cells.
-
In Vivo Proof-of-Concept: Should the compound prove potent and selective in vitro, the next step would be to evaluate its efficacy in a relevant tumor xenograft model, monitoring both tumor growth and microvessel density.
Conclusion
The evaluation of a novel VEGFR-2 inhibitor is a multi-step process that requires a rigorous, comparative approach. By benchmarking a new chemical entity, such as this compound, against the established landscape of approved drugs, researchers can ascertain its true potential. The journey from a promising chemical scaffold to a validated drug candidate is paved with meticulous experimentation. The biochemical and cellular assays detailed in this guide represent the critical, self-validating systems that form the foundation of this process, enabling scientists to identify the most promising candidates for advancement into preclinical and clinical development.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from seminal studies to explain the causal relationships between structural modifications and biological activity, primarily in the context of kinase inhibition. We will dissect the scaffold position by position to build a rational framework for designing next-generation therapeutics.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine also known as 7-deazapurine, is a cornerstone in modern medicinal chemistry.[1] Its inherent ability to form critical hydrogen bonds with the hinge region of protein kinase ATP-binding sites has cemented its status as a "privileged scaffold." This core is featured in several FDA-approved kinase inhibitors, including Tofacitinib (JAK inhibitor) and Ruxolitinib (JAK inhibitor), validating its clinical and therapeutic relevance.[2] The strategic absence of nitrogen at the 7-position allows for the introduction of diverse substituents that can probe deeper into the binding pocket or enhance physicochemical properties without disrupting the essential hinge-binding interactions.
Deconstructing the Scaffold: A Positional SAR Analysis
Our reference scaffold, this compound, presents four key regions for modification: the C4-chloro group, the C5- and C6-phenyl groups, and the N7-benzyl group. Understanding the functional role of each position is critical for rational drug design.
Position 4 (C4): The Gateway to Hinge Binding and Diversity
The 4-chloro substituent is not typically an active pharmacophore itself but rather a versatile synthetic handle. Its true value lies in its ability to be displaced via nucleophilic aromatic substitution, most commonly with primary or secondary amines. This reaction is the principal method for installing the crucial amine linker that forms one or two hydrogen bonds with the kinase hinge region—a hallmark interaction for many Type I and Type II kinase inhibitors.
The nature of the amine introduced at C4 dictates much of the compound's potency and selectivity profile. For example, in the development of EGFR inhibitors, various substituted anilines are installed at C4 to optimize interactions within the ATP pocket.[2][3] A recent study on multi-targeted kinase inhibitors demonstrated that coupling ethyl-4-aminobenzoate at the C4 position, followed by further elaboration, yielded potent compounds against EGFR, Her2, VEGFR2, and CDK2.[4]
Key Design Principles for C4:
-
Primary Function: Introduce a hydrogen-bond donor/acceptor group (typically an amine) for kinase hinge interaction.
-
Synthetic Utility: The chloro group provides a reliable reaction site for library synthesis.[4]
-
Selectivity Tuning: The choice of the amine substituent is a primary driver of selectivity among different kinase families.
Positions 5 & 6: Probing the Hydrophobic Specificity Pockets
The substitution pattern on the pyrrole ring, particularly at the C5 and C6 positions, is a critical determinant of selectivity and potency. These positions often orient substituents toward less-conserved regions of the ATP-binding site, including the hydrophobic back pocket. The bulky diphenyl substitution on our reference scaffold suggests an intent to occupy a large, deep pocket.
Seminal work on 5,6-disubstituted pyrrolo[2,3-d]pyrimidines has shown that dual substitution with large, flexible groups is a highly effective strategy for achieving broad-spectrum antiproliferative activity.[5] In one study, analogs bearing fluorobenzyl piperazine moieties at both C5 and C6 demonstrated single-digit micromolar GI₅₀ values across multiple cancer cell lines.[5] This strongly supports the hypothesis that large aromatic groups at these positions are beneficial.
Furthermore, studies on CSF1R inhibitors revealed a clear preference for arylation at the C6 position over the C5 position, with 5-arylated analogs showing significantly lower activity.[6] This indicates that the topology of the kinase back pocket is highly sensitive to the precise placement of these bulky groups.
Interestingly, the most active compound from the 5,6-disubstituted series, compound 6f , was profiled against a panel of 53 oncogenic kinases and found to be a highly selective inhibitor of FGFR4, Tie2, and TrkA.[5] Molecular docking suggested that it may act as a Type III allosteric inhibitor, binding outside the conventional hinge region.[5] This raises the intriguing possibility that dense substitution at C5 and C6 can fundamentally change the mechanism of action.
Key Design Principles for C5/C6:
-
Primary Function: Interact with non-conserved hydrophobic regions to achieve kinase selectivity.
-
Disubstitution Advantage: Simultaneous substitution at both C5 and C6 with bulky aromatic groups is a validated strategy for high potency.[5]
-
Positional Preference: The C6 position appears to be more critical for productive interactions than the C5 position for certain kinase families.[6]
-
Potential for Allostery: Heavy substitution may induce a shift from ATP-competitive to allosteric inhibition.[5]
Position 7 (N7): The Solvent-Front Vector
The N7 position provides a vector pointing towards the solvent-exposed region of the ATP binding site. Substitution here can improve aqueous solubility, modulate pharmacokinetic properties, and provide additional points of interaction. The benzyl group on our reference scaffold is a common choice for adding a moderately sized, lipophilic group that can form productive van der Waals or π-stacking interactions.
While SAR data for the N7-benzyl group on this specific scaffold is limited, analogous studies on 7-benzyl triazolopyridines demonstrated that this moiety can significantly improve potency and metabolic stability.[7] In a synthetic context, protecting the N7 nitrogen (e.g., with a POM group) is often a critical first step to direct subsequent reactions, such as substitutions at the C4 position, with high regioselectivity.[2]
Key Design Principles for N7:
-
Primary Function: Enhance physicochemical properties and engage with the solvent-front region of the kinase.
-
Synthetic Control: N7-alkylation or acylation is a key step for controlling regioselectivity during synthesis.
-
Pharmacokinetic Tuning: The N7 substituent can be modified to improve metabolic stability and oral bioavailability.
Comparative Data Summary
The following table summarizes the impact of substitutions at different positions, based on data from analogous series in the literature.
| Position | Substituent Type | General Effect on Activity | Rationale / Key Finding | Reference |
| C4 | Small Amines, Anilines | Critical for Potency | Forms essential H-bonds with the kinase hinge region. | [2][4] |
| C5 | Alkyl Groups | Moderate Increase in Potency | Provides hydrophobic interaction with residues like Val115 in DHFR. | [8] |
| C5 | Aryl Groups | Lower Activity vs. C6-Aryl | Suboptimal geometry for interaction with the back pocket in CSF1R. | [6] |
| C6 | Aryl Groups | Significant Increase in Potency | Effectively occupies the hydrophobic back pocket, driving selectivity. | [6] |
| C5/C6 | Bulky Di-Substituents | Potent, Broad-Spectrum Activity | Maximizes hydrophobic interactions; may induce allosteric binding. | [5] |
| N7 | Benzyl Group | Increased Potency & Stability | Provides additional hydrophobic interactions and can improve PK properties. | [7] |
Experimental Protocols for Analog Development
To ensure scientific integrity and reproducibility, the following validated protocols are provided for the synthesis and evaluation of novel analogs.
Protocol 1: Synthesis of 5,6-Disubstituted Pyrrolo[2,3-d]pyrimidine Analogs
This protocol is adapted from a validated Mannich reaction approach used to synthesize C5/C6-disubstituted analogs and represents a robust method for exploring this chemical space.[5]
Rationale: This multi-step synthesis builds the core scaffold and then uses a one-pot Mannich reaction to install diverse functionalities at C5 and C6, making it suitable for library generation.
Step-by-Step Methodology:
-
Synthesis of Core: Begin with a commercially available or synthesized 2-amino-7H-pyrrolo[2,3-d]pyrimidine. Protect the C2-amino group with an octanoyl chloride to yield the amide intermediate.
-
Mannich Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve the C2-protected pyrrolopyrimidine (1.0 eq) in a mixture of dioxane and water (4:1).
-
Reagent Addition: To the solution, add formaldehyde (37% in H₂O, 2.5 eq) and the desired secondary amine (e.g., 4-(4-fluorobenzyl)piperazine, 2.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS. The rationale for this one-pot reaction is the in-situ formation of an Eschenmoser's salt-like intermediate that electrophilically attacks both the C5 and C6 positions.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired 5,6-disubstituted product.
-
Deprotection (Optional): If the free C2-amine is desired, the octanoyl group can be removed by hydrolysis with a strong base (e.g., NaOH in methanol/water) or acid.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the IC₅₀ value of a test compound.
Rationale: The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The luminescent signal is directly proportional to kinase activity, making it a reliable system for inhibitor profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the target kinase enzyme in kinase reaction buffer. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using "no inhibitor" (DMSO, 0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualized SAR and Workflow
SAR Summary Diagram
Caption: Key SAR points for the pyrrolo[2,3-d]pyrimidine scaffold.
Experimental Workflow Diagram
Caption: Workflow from synthesis to biological activity assessment.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The analysis of related compounds provides a clear, rational path for optimization:
-
C4 Position: The 4-chloro group should be replaced with a library of small, functionalized amines and anilines to optimize hinge-binding interactions and explore the selectivity profile.
-
C5/C6 Positions: The diphenyl substitution is a rational choice for targeting deep, hydrophobic pockets. Future work should explore variations in these aryl rings (e.g., introducing polar groups, changing ring systems) to fine-tune selectivity and potentially enhance interactions with allosteric sites.
-
N7 Position: The benzyl group can be replaced with other alkyl or aryl-alkyl groups, particularly those containing polar functional groups, to improve solubility and other ADME properties.
By systematically applying these principles, researchers can leverage the rich chemical space around the 7H-pyrrolo[2,3-d]pyrimidine core to develop potent and selective therapeutics for a range of human diseases.
References
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Gangjee, A., et al. (2010). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Bekhit, A. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
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Abdel-Aziem, A., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Norman, M. H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Hovde, S., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
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Norman, M. H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]
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Ruggeri, R. B., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Vasanthan, J., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available at: [Link]
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Vasanthan, J., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
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Validating the Kinase Inhibitory Profile of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide
For researchers in oncology and drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore known to produce potent kinase inhibitors.[1][2][3][4][5] This guide provides a comprehensive framework for validating the kinase inhibitory profile of a specific derivative, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. We will explore the experimental methodologies required to elucidate its potency, selectivity, and mechanism of action, while comparing its potential profile to established inhibitors of key oncogenic kinase families.
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a key structural motif in a variety of clinically relevant kinase inhibitors. Its versatility allows for substitutions that can be tailored to target specific kinases involved in cancer progression, such as those in the Src, Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) families.[6][7][8][9] The subject of this guide, this compound, possesses structural features suggesting potential interactions with the ATP-binding pocket of various kinases. The benzyl group at the 7-position and the diphenyl substitution at the 5- and 6-positions can influence selectivity and potency, while the chloro group at the 4-position offers a site for further chemical modification.[10]
This guide will outline a systematic approach to:
-
Determine the primary kinase targets of this compound.
-
Quantify its inhibitory potency against identified targets.
-
Assess its selectivity across the human kinome.
-
Validate its mechanism of action in cellular contexts.
-
Compare its hypothetical profile with that of known inhibitors for relevant kinase families.
Phase 1: Initial Kinase Profiling and Target Identification
The first step in characterizing a novel kinase inhibitor is to perform a broad screen to identify its potential targets. This provides an unbiased overview of its activity across the human kinome.
Experimental Protocol: Broad Kinase Panel Screen
A commercially available kinase panel screen (e.g., from Eurofins, Reaction Biology Corp., or Promega) is the preferred method for initial profiling. These services typically offer assays for hundreds of kinases.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: A standard initial screening concentration is 1 µM. This concentration is high enough to detect moderate-affinity interactions.
-
Assay Format: The most common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay that measures ATP consumption or product formation.
-
Data Analysis: Results are typically expressed as a percentage of inhibition relative to a control (DMSO vehicle). A significant inhibition, often defined as >50% or >75%, flags a potential target.
Interpreting the Results and Selecting Primary Targets
The output of the kinase panel screen will be a list of kinases that are significantly inhibited by the compound. Based on the known activities of other pyrrolo[2,3-d]pyrimidine derivatives, it is plausible that this compound will show activity against members of the Src, VEGFR, and/or FGFR families.
Hypothetical Screening Results:
For the purpose of this guide, let us assume the initial screen at 1 µM reveals significant inhibition (>80%) of the following kinases:
-
Src Family: Src, Lyn, Fyn
-
VEGFR Family: VEGFR2 (KDR)
-
FGFR Family: FGFR1, FGFR2
Phase 2: Quantitative Analysis of Potency and Selectivity
Once primary targets are identified, the next step is to quantify the compound's potency through dose-response studies and to further refine its selectivity profile.
Experimental Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. It is determined by assaying the compound's inhibitory activity across a range of concentrations.
Step-by-Step Methodology:
-
Compound Dilution Series: Prepare a serial dilution of this compound, typically in half-log steps, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM).
-
Kinase Assays: Perform in vitro kinase assays for each of the primary targets identified in Phase 1 (Src, Lyn, Fyn, VEGFR2, FGFR1, FGFR2) with the dilution series of the compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The following table presents a hypothetical comparison of the IC50 values for our compound against established inhibitors of the respective kinase families.
| Kinase Target | This compound (Hypothetical IC50, nM) | Comparative Inhibitor | Comparative Inhibitor (IC50, nM) |
| Src | 15 | Dasatinib | 0.5 - 1.2 |
| Lyn | 25 | Bosutinib | 1.2 |
| Fyn | 30 | Saracatinib | 2.7 - 11 |
| VEGFR2 | 50 | Sunitinib | 9 |
| FGFR1 | 75 | Pemigatinib | < 10 |
| FGFR2 | 60 | Erdafitinib | 1.2 |
Note: IC50 values for comparative inhibitors are approximate and can vary based on assay conditions.
This comparative data would suggest that while this compound is a potent inhibitor of these kinases, its potency may be less than some of the highly optimized, clinically approved drugs.
Phase 3: Cellular Validation of Kinase Inhibition
In vitro biochemical assays are essential, but it is crucial to validate that the compound can inhibit its target kinases within a cellular context.
Experimental Workflow: Cellular Target Engagement and Pathway Modulation
This workflow aims to confirm that the compound enters the cell, binds to its target, and inhibits downstream signaling.
Caption: Cellular Target Validation Workflow
Step-by-Step Methodology for Western Blot Analysis:
-
Cell Culture: Culture appropriate cell lines that express the target kinases (e.g., HUVEC for VEGFR2, cancer cell lines with known Src activation).
-
Compound Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Ligand Stimulation: For receptor tyrosine kinases like VEGFR and FGFR, stimulate the cells with their respective ligands (VEGF or FGF) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated forms of the target kinases and their downstream signaling proteins (e.g., p-ERK, p-AKT).
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors would confirm cellular activity.
Mechanistic Insights: Signaling Pathways and Inhibition
Understanding the signaling pathways modulated by the target kinases is essential for interpreting the biological effects of the inhibitor.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[8][11]
Caption: Src Signaling Pathway Inhibition
VEGFR and FGFR Signaling Pathways
VEGFR and FGFR are receptor tyrosine kinases that are key drivers of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[7][12][13][14]
Caption: VEGFR/FGFR Signaling Inhibition
By inhibiting these kinases, this compound would be expected to block these critical downstream pathways, leading to anti-proliferative and anti-angiogenic effects.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for the validation of the kinase inhibitory profile of this compound. Through a combination of broad kinome screening, quantitative IC50 determination, and cellular validation, a clear picture of the compound's potency, selectivity, and mechanism of action can be established.
Based on the known properties of the pyrrolo[2,3-d]pyrimidine scaffold, it is plausible that this compound will exhibit multi-kinase inhibitory activity, particularly against members of the Src, VEGFR, and FGFR families. While its hypothetical potency may not surpass that of some clinically approved drugs, a unique selectivity profile or favorable pharmacokinetic properties could still render it a valuable research tool or a lead compound for further optimization.
Future studies should focus on in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic analyses, and structural biology studies to elucidate the precise binding mode of the compound to its target kinases.
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- 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors.
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- Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. (2022). PubMed.
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021).
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021).
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- Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. (2023).
- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (2019). PubMed.
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- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022).
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- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.
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A Researcher's Guide to Profiling Kinase Inhibitor Selectivity: A Case Study of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors, using the pyrrolo[2,3-d]pyrimidine derivative, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, as a focal point. For drug development professionals, understanding a compound's kinase selectivity is a critical step in assessing its therapeutic potential and predicting off-target effects. This document offers an in-depth look at the methodologies, data interpretation, and comparative analysis essential for this evaluation.
The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] Its structure is a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP), the natural substrate for all kinases.[1][2] This inherent structural mimicry provides a strong foundation for designing potent, ATP-competitive inhibitors that can target the highly conserved ATP-binding pocket of kinases.[1][4]
Numerous clinically successful kinase inhibitors are based on this scaffold, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][5] Strategic modifications to the core structure, such as the addition of benzyl, phenyl, and chloro groups seen in our subject compound, are employed to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[1][6][7] Therefore, a thorough investigation into the selectivity profile of a novel derivative like this compound is a scientifically imperative step in its development.
Experimental Workflow for Kinase Selectivity Profiling
To ascertain the selectivity of a novel inhibitor, it must be screened against a large and diverse panel of kinases, ideally representing the entire human kinome.[8][9] This process, known as kinome screening, is crucial for identifying both intended targets and unintended off-target interactions that could lead to adverse effects.[9]
The following diagram and protocol outline a robust, industry-standard workflow for determining a kinase inhibitor's selectivity profile.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
This protocol describes a common method for measuring kinase activity and inhibition. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Materials:
-
Test Compound: this compound
-
Kinase Panel: Commercially available panel (e.g., from Reaction Biology, Promega, Pharmaron).[8][10]
-
Substrates: Specific peptide substrates for each kinase.
-
ATP: Adenosine triphosphate.
-
Assay Reagents: ADP-Glo™ Kinase Assay kit (Promega).
-
Assay Plates: 384-well, white, low-volume plates.
-
Control Inhibitor: A known broad-spectrum inhibitor like Staurosporine.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series from this stock.
-
Rationale: A serial dilution allows for the generation of a dose-response curve, which is essential for accurate IC50 determination.[9]
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase/substrate mix to each well of the 384-well plate.
-
Add 25 nL of the serially diluted compound or control to the appropriate wells.
-
Rationale: This step initiates the enzymatic reaction in the presence of the potential inhibitor.
-
-
Initiation and Incubation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure the measured IC50 approximates the inhibitor's intrinsic affinity (Ki).[4][11] Incubate the plate at room temperature for 60 minutes.
-
Rationale: Using ATP at its Km value provides a standardized condition for comparing inhibitor potency across different kinases, which have varying affinities for ATP.[11]
-
-
First Read (ADP Detection): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Read (Kinase Activity Detection): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Data Presentation and Interpretation
The primary output of a kinome screen is a vast dataset of inhibition values. This data is best summarized in a table and visualized using a kinome tree map for intuitive interpretation.
Hypothetical Selectivity Profile for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is designed to demonstrate how experimental results for this compound would be presented and analyzed.
| Kinase Target | Kinase Family | IC50 (nM) | % Inhibition @ 1µM |
| VEGFR2 (KDR) | Tyrosine Kinase | 15 | 98% |
| PDGFRβ | Tyrosine Kinase | 45 | 92% |
| c-Kit | Tyrosine Kinase | 80 | 85% |
| EGFR | Tyrosine Kinase | 250 | 65% |
| FGFR1 | Tyrosine Kinase | 780 | 40% |
| CDK2/cyclin A | CMGC | >10,000 | <10% |
| ROCK1 | AGC | >10,000 | <5% |
| p38α (MAPK14) | CMGC | >10,000 | <10% |
Interpretation of Hypothetical Data
Based on this illustrative data, this compound would be classified as a potent, multi-targeted inhibitor with primary activity against key pro-angiogenic receptor tyrosine kinases (RTKs) like VEGFR2, PDGFRβ, and c-Kit.[7][12] The sub-micromolar IC50 values against these targets suggest high potency.
The selectivity can be quantified using metrics like the Selectivity Score . A simple selectivity score, S(100 nM), can be calculated as the number of kinases inhibited with an IC50 < 100 nM divided by the total number of kinases tested.[13] In our small example, this would be 3/8, indicating a relatively selective compound. A lower score signifies higher selectivity. Another metric, the Gini score , can also be used to quantify the distribution of inhibitory activity, with a score closer to 1 indicating a highly selective, single-target inhibitor.[14]
The weaker inhibition of EGFR and FGFR1 suggests potential off-target activities that would need to be considered in further development. The lack of significant inhibition against kinases from other families (CMGC, AGC) indicates good selectivity against unrelated kinases.
Comparative Analysis with Alternative Pyrrolo[2,3-d]pyrimidine Inhibitors
To contextualize the performance of our lead compound, we compare its hypothetical profile to known inhibitors from the same structural class.
-
Comparison with N4-(3-bromophenyl) derivatives: Previous studies on N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have identified potent dual inhibitors of PDGFRβ and VEGFR-2.[15] Our hypothetical compound shows a similar profile, suggesting the N7-benzyl and N4-chloro substitutions may also effectively target these angiogenic kinases.
-
Comparison with EGFR-targeted derivatives: Other pyrrolo[2,3-d]pyrimidine derivatives have been specifically optimized for high potency and selectivity against EGFR, including mutant forms found in non-small cell lung cancer (NSCLC).[16] Our hypothetical compound's moderate EGFR activity (250 nM) suggests it is less specialized for this target compared to clinically developed EGFR inhibitors from the same class, but this cross-reactivity could be beneficial or detrimental depending on the therapeutic goal.
This comparative analysis is vital for understanding the structure-activity relationship (SAR) and guiding the next steps in medicinal chemistry optimization.[1]
Conclusion
Profiling the kinase selectivity of a novel compound like this compound is a multi-faceted process grounded in rigorous experimental methodology and careful data analysis. By leveraging established high-throughput screening protocols and quantitative interpretation methods, researchers can build a comprehensive understanding of a compound's biological activity. This guide provides a robust framework for such an evaluation, demonstrating how to move from compound synthesis to a clear, actionable selectivity profile that can inform the trajectory of a drug discovery program.
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Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Bentham Science URL: [Link]
-
Title: Kinase Panel Screening for Drug Discovery Source: ICE Bioscience URL: [Link]
-
Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors Source: Ingenta Connect URL: [Link]
-
Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: Ingenta Connect URL: [Link]
-
Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: ResearchGate URL: [Link]
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Title: Kinase Panel Profiling | Pharmaron CRO Services Source: Pharmaron URL: [Link]
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Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]
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Title: Target Landscape of Clinical Kinase Inhibitors Source: EMBL-EBI URL: [Link]
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Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: PMC - PubMed Central URL: [Link]
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Title: Optimized chemical proteomics assay for kinase inhibitor profiling. Source: Semantic Scholar URL: [Link]
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Title: Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents Source: PMC - NIH URL: [Link]
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Title: A quantitative analysis of kinase inhibitor selectivity Source: ResearchGate URL: [Link]
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Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu Source: Sci-Hub URL: [Link]
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Title: 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors Source: ACS Publications URL: [Link]
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Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL: [Link]
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Title: Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues Source: ResearchGate URL: [Link]
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Title: Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors Source: NIH URL: [Link]
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Title: Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents Source: PMC - NIH URL: [Link]
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Title: N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors Source: NIH URL: [Link]
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A Senior Scientist's Guide to Assessing the Specificity of Novel PDGFRβ Inhibitors: A Case Study with a 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Introduction
The Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase, is a critical mediator of cellular processes including proliferation, migration, and survival.[1][2] Its signaling pathways are essential for normal physiological functions like wound healing and tissue development. However, dysregulation of the PDGF/PDGFRβ signaling axis is a key driver in various pathologies, including fibrosis, atherosclerosis, and numerous cancers.[2][3] This makes PDGFRβ a compelling therapeutic target.
The development of small molecule kinase inhibitors has revolutionized treatment in these areas. However, a significant challenge remains: achieving inhibitor specificity. Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects and potential toxicities.[4] Therefore, the goal is to develop inhibitors that are not only potent but also highly selective for PDGFRβ.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in many clinically successful kinase inhibitors.[5][6] Its structure provides a robust framework for developing potent inhibitors. In this guide, we will use a hypothetical compound, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (hereafter referred to as "Compound X"), as a case study to outline a rigorous, multi-phase workflow for assessing its specificity as a PDGFRβ inhibitor. This systematic approach is essential for validating any new chemical entity and determining its therapeutic potential.
The Comparator Landscape: Setting the Benchmark
To properly evaluate Compound X, its performance must be benchmarked against established kinase inhibitors known to target PDGFRβ. We will use the following as comparators:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known to potently inhibit PDGFRβ, VEGFRs, and c-Kit.[7][8][9] Its broad-spectrum activity provides a benchmark for a less specific inhibitor.
-
Imatinib: Another multi-kinase inhibitor with potent activity against PDGFRβ, c-Kit, and Bcr-Abl.[10][11][12]
-
Crenolanib: A potent and selective inhibitor of PDGFRα/β and FLT3.[13][14][15][16][17] It serves as a benchmark for a more specific inhibitor profile.
Phase 1: In Vitro Kinase Specificity Profiling
Rationale: The crucial first step is to understand the compound's selectivity across the human kinome. A broad kinase screen provides a global view of on-target potency and potential off-target liabilities.[18][19] Services like Eurofins' KINOMEscan™ or Reaction Biology's kinase screening platforms offer comprehensive panels to assess these interactions.[20][21]
Experimental Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)
-
Immobilization: An active site-directed ligand is immobilized on a solid support. Each well of a multi-well plate is prepared with a specific kinase from a large panel (e.g., >400 kinases).
-
Competition: The test compound (Compound X) is added to the wells at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is measured. A low signal indicates that the test compound has successfully outcompeted the immobilized ligand, signifying a strong interaction. Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.
-
Follow-up Kd Determination: For significant "hits" (e.g., %Ctrl < 10), a dose-response experiment is performed to determine the dissociation constant (Kd), a direct measure of binding affinity.
Data Presentation & Interpretation
The data should be compiled into a table comparing the binding affinities (Kd) of Compound X and the comparators against a panel of key kinases, especially those closely related to PDGFRβ.
Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | Compound X (Kd, nM) | Sunitinib (Kd, nM) | Crenolanib (Kd, nM) |
| PDGFRβ | 5.2 | 8 [8] | 3.2 [14] |
| PDGFRα | 25.6 | 28 | 2.1[14] |
| VEGFR2 (KDR) | 89.1 | 9[8] | >1000 |
| c-Kit | 150.3 | 12 | 78[14] |
| FLT3 | 450.7 | 50[8] | 0.74[14] |
| SRC | >1000 | >100 | >1000 |
| EGFR | >1000 | >100 | >1000 |
Interpretation: In this hypothetical scenario, Compound X shows high affinity for PDGFRβ. It displays moderate selectivity against the closely related PDGFRα but is significantly more selective than Sunitinib against VEGFR2 and c-Kit. Crenolanib remains the most selective for the PDGFR family and FLT3. This initial screen suggests Compound X is a promising and relatively selective PDGFRβ inhibitor.
Phase 2: Cellular Target Engagement and Pathway Modulation
Rationale: After confirming in vitro binding, it's essential to verify that the compound can enter a cell, engage its target, and inhibit its function in a biological context.[22] We assess this by measuring the phosphorylation of PDGFRβ and its key downstream signaling proteins.[23][24] Upon ligand (PDGF-BB) binding, PDGFRβ dimerizes and autophosphorylates, creating docking sites for SH2 domain-containing proteins that activate pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation and migration.[1][25]
Experimental Protocol: Western Blotting for PDGFRβ Pathway Inhibition
-
Cell Culture & Starvation: Culture a cell line with endogenous PDGFRβ expression (e.g., NIH-3T3 murine fibroblasts).[26] Serum-starve the cells for 18-24 hours to reduce basal receptor activity.
-
Inhibitor Pre-incubation: Treat the starved cells with a dose range of Compound X (and comparators) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB ligand (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce robust PDGFRβ phosphorylation.
-
Cell Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-PDGFRβ (Tyr751), total PDGFRβ, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry & IC50 Calculation: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data against the inhibitor concentration to calculate the IC50 value (the concentration at which 50% of the phosphorylation is inhibited).
Data Presentation & Interpretation
Table 2: Cellular IC50 Values for Pathway Inhibition (Hypothetical Data)
| Compound | p-PDGFRβ IC50 (nM) | p-AKT IC50 (nM) | p-ERK1/2 IC50 (nM) |
| Compound X | 25 | 35 | 40 |
| Sunitinib | 10[8] | 15 | 20 |
| Crenolanib | 20 | 28 | 32 |
Interpretation: The data show that Compound X effectively inhibits PDGFRβ autophosphorylation in a cellular environment, with downstream inhibition of AKT and ERK phosphorylation at similar concentrations. This confirms on-target activity and pathway modulation. The cellular IC50 values are higher than the in vitro Kd values, which is expected due to factors like cell membrane permeability and intracellular ATP competition.
Phase 3: Phenotypic and Off-Target Assessment
Rationale: The final step is to confirm that target engagement translates into a desired biological outcome (a phenotypic effect) and to rule out general cytotoxicity.[27] For PDGFRβ, a key function is driving cell migration.[24][28] A cell migration assay can serve as a functional readout of inhibitor activity.
Experimental Protocol: Transwell (Boyden Chamber) Cell Migration Assay
-
Setup: Use a 24-well plate with Transwell inserts (e.g., 8-µm pore size).
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or PDGF-BB) to the lower chamber. Add serum-free media to the upper chamber (insert).
-
Cell Seeding: Seed serum-starved cells (e.g., NIH-3T3) into the upper chamber in the presence of varying concentrations of Compound X or comparators.
-
Incubation: Incubate for 12-24 hours, allowing cells to migrate through the porous membrane towards the chemoattractant.
-
Fix & Stain: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the underside of the membrane with paraformaldehyde and stain with crystal violet or DAPI.
-
Quantification: Image the stained cells under a microscope and count the number of migrated cells per field of view. Calculate the EC50 for inhibition of migration.
Protocol: Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed a cell line that does not depend on PDGFRβ signaling for survival into a 96-well plate.
-
Treatment: Treat cells with the same dose range of inhibitors used in the migration assay.
-
Incubation: Incubate for 48-72 hours.
-
Lysis & Signal Readout: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).
Data Presentation & Interpretation
Table 3: Cellular Phenotypic and Cytotoxicity Data (Hypothetical Data)
| Compound | Migration EC50 (nM) | Cytotoxicity CC50 (nM) | Selectivity Index (CC50/EC50) |
| Compound X | 55 | >10,000 | >181 |
| Sunitinib | 39[8] | ~5,000 | ~128 |
| Crenolanib | 45 | >10,000 | >222 |
Interpretation: Compound X inhibits cell migration at a potency consistent with its cellular target inhibition data. Crucially, it shows no significant cytotoxicity at concentrations up to 10,000 nM, resulting in a high selectivity index. This indicates that the observed anti-migratory effect is due to specific inhibition of the PDGFRβ pathway, not general toxicity.
Synthesis and Final Assessment
The multi-phase assessment provides a comprehensive profile of our hypothetical compound, this compound (Compound X).
-
Phase 1 established that Compound X is a potent binder to PDGFRβ with good selectivity against other kinases compared to a broad inhibitor like Sunitinib.
-
Phase 2 confirmed this activity translates to a cellular context, where it effectively blocks PDGFRβ autophosphorylation and downstream signaling.
-
Phase 3 demonstrated that this on-target cellular activity leads to a desired phenotypic outcome—inhibition of cell migration—at concentrations that are non-toxic to cells.
References
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Baxter, J. G., et al. (2021). Phase I study using crenolanib to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG. Neuro-Oncology Advances, 3(1), vdab154. Available from: [Link]
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Shintani, Y., et al. (2014). Imatinib mesylate inhibits cell growth of malignant peripheral nerve sheath tumors in vitro and in vivo through suppression of PDGFR-β. International Journal of Cancer, 134(3), 734-744. Available from: [Link]
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Galanis, E., et al. (2012). Abstract 3683: Crenolanib, a novel Type I, mutant-specific inhibitor of Class III receptor tyrosine kinases, preferentially binds to phosphorylated kinases. Cancer Research, 72(8_Supplement), 3683. Available from: [Link]
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Kadivar, M., et al. (2017). The relative gene expression pattern profiling of the PDGFR-β, c-Kit, PDGF-BB and SCF genes in imatinib mesylate-treated cell lines compared to untreated controls and normalized with HK genes. ResearchGate. Available from: [Link]
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Eurofins Discovery. (n.d.). PDGFRbeta (PDGFRB) Human RTK Kinase Cell Based Antagonist Functional LeadHunter Assay. Available from: [Link]
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Lu, D., et al. (2010). Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody. Clinical Cancer Research, 16(11), 3029-3041. Available from: [Link]
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Zloh, M., & Kirton, S. B. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 72. Available from: [Link]
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MacDonald, T. J., et al. (2009). Imatinib blocks migration and invasion of medulloblastoma cells by concurrently inhibiting activation of platelet-derived growth factor receptor and transactivation of epidermal growth factor receptor. Molecular Cancer Therapeutics, 8(5), 1137-1147. Available from: [Link]
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Li, J., et al. (2021). PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214. Experimental and Therapeutic Medicine, 22(5), 1-8. Available from: [Link]
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Singh, S., et al. (2018). PDGFR inhibition reduces the invasion of C6 glioma cells. ResearchGate. Available from: [Link]
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Wodicka, L. M., et al. (2010). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 53(15), 5580–5591. Available from: [Link]
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Barlaam, B., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(1), 224-239. Available from: [Link]
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A Head-to-Head Comparison: The Investigational Kinase Inhibitor 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine versus the FDA-Approved Drug Axitinib
A Special Report for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a detailed head-to-head comparison of a novel investigational compound, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, with the established FDA-approved drug, axitinib. While extensive clinical data for axitinib in the treatment of advanced renal cell carcinoma (RCC) is available, no published preclinical or clinical data for this compound has been identified at the time of this report.
Therefore, this guide will first establish the well-documented profile of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). Subsequently, based on a comprehensive analysis of the structure-activity relationships (SAR) of closely related pyrrolo[2,3-d]pyrimidine derivatives, we will project a hypothetical target profile and potential efficacy for this compound. This comparative analysis aims to provide a valuable framework for researchers interested in the potential of this novel compound and to outline the necessary experimental work to validate its profile.
Introduction to the Contenders
Axitinib: A Clinically Validated VEGFR Inhibitor
Axitinib (Inlyta®) is a small molecule tyrosine kinase inhibitor that has been a significant addition to the oncologist's armamentarium. It is a potent and selective inhibitor of VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2][3] Axitinib's mechanism of action involves binding to the ATP-binding site of these receptors, thereby blocking their phosphorylation and downstream signaling.[2] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy and in combination with other agents for the first-line treatment of advanced RCC.[4][5][6]
This compound: An Investigational Compound with a Promising Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a versatile scaffold found in a multitude of kinase inhibitors targeting a range of kinases including, but not limited to, Focal Adhesion Kinase (FAK), Discoidin Domain Receptor 2 (DDR2), and various Receptor Tyrosine Kinases (RTKs) such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8][9] The specific substitutions on this core—a benzyl group at the 7-position, a chloro group at the 4-position, and diphenyl groups at the 5 and 6 positions—suggest a potential for multi-targeted kinase inhibition. The 4-chloro substituent is a common feature in this class of compounds, often serving as a reactive handle for the introduction of various amine-containing side chains to modulate potency and selectivity.[10][11][12][13]
Comparative Analysis: Target Profile and Potency
Axitinib: A Profile of High Potency and Selectivity
Axitinib is characterized by its potent inhibition of VEGFRs at sub-nanomolar concentrations. This high affinity and selectivity are central to its clinical efficacy in hypervascular tumors like RCC.
| Target | IC50 (nM) | Reference |
| VEGFR-1 | 1.2 | [14] |
| VEGFR-2 | 0.2 | [14] |
| VEGFR-3 | 0.1-0.3 | [14] |
| PDGFRβ | 1.6 | [15] |
| c-KIT | Minor Activity | [1] |
Table 1: In vitro inhibitory potency of axitinib against key tyrosine kinases.
This compound: A Hypothetical Profile Based on SAR
Based on the existing literature for related pyrrolo[2,3-d]pyrimidine derivatives, we can project a potential target profile for this novel compound. The bulky diphenyl groups at the 5 and 6 positions may confer a unique selectivity profile, while the 7-benzyl group is known to influence the interaction with the ATP binding pocket of various kinases. It is plausible that this compound could exhibit inhibitory activity against a spectrum of kinases, potentially including VEGFR, PDGFR, and other RTKs. A key research objective would be to determine its specific kinase inhibition profile and compare its potency to that of axitinib.
Signaling Pathways and Experimental Workflows
VEGFR Signaling Pathway Targeted by Axitinib
Axitinib exerts its anti-angiogenic effects by inhibiting the VEGFR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for axitinib.
Caption: VEGFR signaling pathway and the inhibitory action of axitinib.
Proposed Experimental Workflow for Comparative Evaluation
To empirically compare this compound with axitinib, a systematic experimental approach is required. The following workflow outlines the key assays.
Caption: Proposed experimental workflow for head-to-head comparison.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key in vitro assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 values of the test compounds against a panel of purified kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.[4][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (this compound and axitinib) in 100% DMSO.
-
Prepare a serial dilution of the compounds in assay buffer.
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
-
Assay Procedure:
-
Add the serially diluted compounds to a 96-well or 384-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of the test compounds on relevant cell lines (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) for anti-angiogenic effects, and various cancer cell lines).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[6][17][18][19]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Western Blot Analysis for Kinase Inhibition
Objective: To confirm the inhibition of the target kinase signaling pathway in a cellular context by examining the phosphorylation status of the kinase and its downstream substrates.[5][20][21][22]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies that specifically recognize the phosphorylated form of a protein, one can assess the effect of an inhibitor on its activity.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the test compounds at various concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total form of the kinase or a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.
-
Conclusion and Future Directions
Axitinib is a well-established and highly effective VEGFR inhibitor with a clear mechanism of action and proven clinical benefit. The investigational compound, this compound, belongs to a chemical class with a rich history in kinase inhibitor discovery. While its specific biological profile remains to be elucidated, the structural features suggest the potential for a unique and possibly multi-targeted kinase inhibition profile.
The experimental protocols outlined in this guide provide a clear and robust framework for the direct, head-to-head comparison of these two molecules. Such studies are essential to determine if this compound offers a novel mechanism of action, a different selectivity profile, or improved efficacy that could warrant its further development as a therapeutic agent. The scientific community eagerly awaits the data that will illuminate the potential of this and other novel pyrrolo[2,3-d]pyrimidine derivatives.
References
- Axitinib - Grokipedia. (URL not available)
- What is the mechanism of Axitinib?
- Axitinib - Wikipedia. (URL not available)
- Antitumor Activity of Axitinib in Lung Carcinoids: A Preclinical Study - AIR Unimi. (URL not available)
-
Axitinib - NCI - National Cancer Institute. [Link]
- (PDF) Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl)
-
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed. [Link]
-
Kinase assays | BMG LABTECH. [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC - NIH. [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
- Assessments of therapeutic effects according to timings for combined therapy with axitinib and immune check point inhibitor in a. (URL not available)
-
FDA approves pembrolizumab plus axitinib for advanced renal cell carcinoma. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. [Link]
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. (URL not available)
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (URL not available)
-
FDA Grants Approval to Axitinib for the Treatment of Advanced Renal Cell Carcinoma. [Link]
-
In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC - PubMed Central. [Link]
-
202324Orig1s000 - accessdata.fda.gov. [Link]
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl)
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]
-
Axitinib: Newly Approved for Renal Cell Carcinoma - PMC - NIH. [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]
- Inhibitory curves and IC50 values for the reference compound axitinib...
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- 1. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
evaluating the synergistic effects of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine with chemotherapy agents
An In-Depth Guide to Evaluating the Synergistic Effects of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine with Conventional Chemotherapy Agents
Authored by: A Senior Application Scientist
In the landscape of modern oncology, the pursuit of therapeutic synergy—where the combination of two or more drugs yields a greater effect than the sum of their individual actions—represents a cornerstone of advanced cancer treatment strategies. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the synergistic potential of a novel pyrrolo[2,3-d]pyrimidine derivative, this compound, when combined with established chemotherapy agents.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs, most notably as inhibitors of protein kinases. These compounds often function as ATP-competitive inhibitors, targeting the catalytic activity of kinases that are crucial for cancer cell proliferation, survival, and metastasis. While the precise molecular target of this compound remains to be elucidated, its structural similarity to known kinase inhibitors suggests a high probability of activity within this class. This guide will therefore proceed under the working hypothesis that this compound exerts its anticancer effects through the inhibition of a key signaling pathway, which can be synergistically enhanced by co-administration with traditional cytotoxic agents.
This guide will detail the requisite experimental workflows, from initial in vitro screening to in vivo validation, to rigorously assess and quantify the synergistic interactions between our lead compound and a panel of mechanistically diverse chemotherapy drugs.
Conceptual Framework: The Rationale for Synergy
Synergy between a targeted agent like a kinase inhibitor and a conventional chemotherapy drug often arises from complementary mechanisms of action that attack the cancer cell's vulnerabilities on multiple fronts. For instance, a kinase inhibitor might arrest the cell cycle at a specific phase, thereby sensitizing the cancer cells to a chemotherapy agent that is most effective during that same phase. Alternatively, the inhibitor could block survival signals that are activated in response to the DNA damage induced by chemotherapy, thus preventing the cancer cell from repairing the damage and leading to apoptosis.
Here, we propose a hypothetical model for the synergistic interaction of this compound with a DNA-damaging agent like Cisplatin.
Figure 1: Hypothetical mechanism of synergy.
Experimental Workflow for Synergy Evaluation
A systematic approach is crucial to definitively establish and quantify synergistic interactions. The following workflow outlines the key experimental stages.
Figure 2: High-level experimental workflow.
Detailed Experimental Protocols
In Vitro Synergy Screening: The Chou-Talalay Method
The Chou-Talalay method is the gold standard for quantifying drug interactions, providing a Combination Index (CI) value that defines the nature of the interaction.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol:
-
Cell Culture: Culture the selected cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions until they reach logarithmic growth phase.
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound and the selected chemotherapy agent (e.g., Cisplatin) in separate wells.
-
Incubate for 72 hours.
-
Assess cell viability using the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
-
Combination Treatment:
-
Design a dose-matrix of the two drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., 4:1, 1:1, 1:4 ratios of their IC50s).
-
Treat the cells with these drug combinations for 72 hours.
-
Measure cell viability as before.
-
-
Data Analysis:
-
Use software like CompuSyn or CalcuSyn to input the dose-response data for the single agents and the combinations.
-
The software will generate CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% cell kill).
-
A CI value consistently below 1 across multiple effect levels strongly indicates synergy.
-
Data Presentation:
| Drug Combination | Cell Line | IC50 Drug A (µM) | IC50 Drug B (µM) | Combination Index (CI) at Fa=0.5 | Interaction |
| This compound + Cisplatin | A549 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Synergistic/Additive/Antagonistic] |
| This compound + Paclitaxel | MCF-7 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Synergistic/Additive/Antagonistic] |
| This compound + 5-Fluorouracil | HT-29 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Synergistic/Additive/Antagonistic] |
Mechanistic Validation: Apoptosis and Cell Cycle Analysis
Once synergy is established, the next step is to understand the underlying mechanism.
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the IC50 concentration of each drug alone and in combination for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. An increase in the Annexin V positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis/necrosis) in the combination treatment compared to single agents indicates enhanced apoptosis.
Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze by flow cytometry. Look for changes in the distribution of cells in different phases of the cell cycle (G1, S, G2/M). For example, the combination might lead to a significant arrest in the G2/M phase, which could be indicative of enhanced mitotic catastrophe.
In Vivo Validation: Xenograft Models
In vitro findings must be validated in a living organism. The mouse xenograft model is a standard preclinical model for this purpose.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million A549 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
Combination of both agents
-
-
Treatment: Administer the drugs according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or it can be continued to assess survival.
-
Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. A significantly greater TGI in the combination group compared to the single-agent groups indicates in vivo synergy.
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Drug A | p-value vs. Drug B |
| Vehicle Control | [Experimental Data] | N/A | N/A | N/A | N/A |
| This compound | [Experimental Data] | [Experimental Data] | [Statistical Value] | N/A | N/A |
| Chemotherapy Agent | [Experimental Data] | [Experimental Data] | [Statistical Value] | N/A | N/A |
| Combination | [Experimental Data] | [Experimental Data] | [Statistical Value] | [Statistical Value] | [Statistical Value] |
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for evaluating the synergistic potential of this compound with conventional chemotherapy agents. By following these detailed protocols, researchers can generate the high-quality data necessary to establish proof-of-concept for a novel combination therapy. Positive findings from these studies would warrant further investigation into the precise molecular mechanisms through techniques like RNA sequencing and proteomics, and ultimately pave the way for potential clinical development. The systematic approach outlined here ensures that the evaluation is comprehensive, reproducible, and provides a solid foundation for advancing promising new cancer therapies.
References
-
Title: Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors Source: Molecules URL: [Link]
-
Title: The expanding role of pyrrolo[2,3-d]pyrimidines in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: The median-effect principle and the combination index for quantitation of synergism and antagonism Source: Advances in Enzyme Regulation URL: [Link]
Safety Operating Guide
Proper Disposal Procedures for 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: An In-Depth Technical Guide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. As a chlorinated, nitrogen-containing heterocyclic compound, likely possessing significant biological activity, it necessitates meticulous management to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Compound Identification and Hazard Assessment
Before any handling or disposal operations, it is crucial to understand the inherent risks associated with this compound.
Chemical Identity:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 173458-82-7 | [1] |
| Molecular Formula | C₂₅H₁₈ClN₃ | [2] |
| Molecular Weight | 395.9 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 190-192 °C | [1] |
Hazard Classification:
An SDS for the related compound, 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine, indicates that it may cause respiratory irritation.[7] Due to the structural similarities, it is prudent to assume that this compound may also be an irritant.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound in any form (solid, in solution, or as waste).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Butyl rubber or Viton™ over nitrile gloves). | The outer glove provides primary resistance to the chlorinated aromatic structure, while the inner nitrile glove offers secondary protection and dexterity. Butyl rubber is recommended for its resistance to a wide range of chemicals, though it may not perform as well with some halogenated solvents.[8] Always inspect gloves for integrity before use.[7] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A disposable, solid-front, back-closing gown. | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood or biological safety cabinet. | To prevent inhalation of airborne particles. |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.
Waste Streams:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or broken glassware contaminated with the compound.
-
Collection Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms.
-
Containers:
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
Spill Management and Decontamination
Accidental spills must be managed immediately and effectively to minimize exposure and environmental contamination.[10]
Spill Kit: A dedicated spill kit should be readily available in all areas where the compound is handled. The kit should contain:
-
Appropriate PPE (as listed in Section 2).
-
Absorbent pads or materials.
-
Scoop and scraper for solid spills.
-
Two sets of cytotoxic waste disposal bags.[11]
-
Decontamination solutions.
Decontamination Workflow Diagram:
Caption: Workflow for spill management and decontamination.
Step-by-Step Spill Cleanup Procedure:
-
Assess and Secure: Evacuate non-essential personnel and secure the area. Post warning signs.
-
Don PPE: Put on all required personal protective equipment.
-
Containment:
-
Collection: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using a scoop and scraper. Place all materials into a clearly labeled cytotoxic waste bag.
-
Decontamination:
-
Dispose of Waste: Place all used cleaning materials and contaminated PPE into the cytotoxic waste bag. Seal the bag and place it in the designated halogenated organic waste container.
-
Personal Decontamination: If personal clothing is contaminated, remove it immediately and wash the affected skin with soap and water.[10]
Disposal Pathway
The final disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.
Primary Disposal Method: Incineration
As a halogenated organic compound, the recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[3][12] This process is necessary to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts.
Thermal Decomposition Considerations:
The thermal decomposition of nitrogen-containing heterocyclic compounds can be complex.[13][14][15][16][17] In the case of this compound, incineration is expected to produce:
-
Oxides of carbon (CO, CO₂)
-
Oxides of nitrogen (NOx)
-
Hydrogen chloride (HCl)[7]
Incomplete combustion could potentially lead to the formation of other hazardous compounds. Therefore, it is imperative that disposal is handled by a facility capable of managing chlorinated organic waste streams.
Disposal Workflow Diagram:
Caption: End-to-end disposal workflow for all waste streams.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.[18]
In Case of Eye Contact:
-
Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.[18]
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[7]
In Case of Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[7]
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its chemical properties and potential hazards. By implementing the procedures outlined in this guide—from stringent use of PPE and meticulous waste segregation to robust spill management and compliant final disposal—researchers and laboratory personnel can effectively mitigate risks to themselves and the environment.
References
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DVM360. (2008, March 7). Handling accidental spills of cytotoxic drugs. [Link]
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Braslavsky, S., & Heicklen, J. (n.d.). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Chemical Reviews. [Link]
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Safety & Risk Services. (2017, December 8). Cytotoxic Spill Cleanup Procedure. [Link]
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Occupational Safety and Health Administration. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
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MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
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Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
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Pharma Choice. (2022, May 19). How to safely clean up a chemotherapy or hazardous drug spill. [Link]
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NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. [Link]
-
eviQ. (n.d.). 919-Hazardous drug spill management. [Link]
-
PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
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Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
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Scribd. (n.d.). Safe Handling Cytotoxic. [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. [Link]
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ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
- Unknown Source. (n.d.).
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PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. [Link]
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Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. [Link]
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University of Colorado Colorado Springs. (n.d.). Glove Selection Page 1 of 20. [Link]
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University of Delaware. (n.d.). OSHA Glove Selection Chart. [Link]
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BIONET. (n.d.). 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo-[2,3-d]pyrimidine. [Link]
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Capot Chemical. (2026, January 2). MSDS of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine. [Link]
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Mykin Inc. (n.d.). Rubber Chemical Resistance Chart, Rubber Compatibility Chart. [Link]
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CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. [Link]
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Minor Rubber. (n.d.). Rubber Chemical Compatibility Chart & Resistance Guide. [Link]
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Navigating the Safe Handling of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are paramount. Among these, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine represents a compound of significant interest. Its structural complexity, however, necessitates a robust and well-defined safety protocol to mitigate potential risks to laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
The pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, and while specific toxicological data for this particular derivative is not extensively documented, the presence of a chlorinated heterocyclic ring and aromatic substituents warrants a cautious approach. The safety data for the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, indicates potential for toxicity if swallowed, skin and eye irritation, and respiratory irritation[1][2]. Therefore, the following procedures are grounded in a comprehensive risk assessment, treating the compound with the appropriate level of caution.
I. Foundational Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is the first line of defense and should be strictly adhered to at all times when handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-fitting chemical splash goggles are mandatory to protect against accidental splashes. A full-face shield should be worn over the goggles, particularly when handling larger quantities or during procedures with a higher risk of splashing[1][3]. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Use a pair of nitrile gloves as the primary layer for dexterity, with a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer for enhanced protection against potential permeation. Always inspect gloves for tears or punctures before use and change them frequently[1][4]. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For procedures involving significant quantities or the potential for splashing, a chemical-resistant apron worn over the lab coat is essential to provide an additional barrier[3]. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required[5][6]. |
II. Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the research.
A. Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above. A visual workflow for donning and doffing PPE is provided below.
-
Weighing: When weighing the solid compound, use a balance with a draft shield inside the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. Ensure the solvent is compatible and will not lead to a hazardous reaction.
B. Experimental Work
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately to prevent uncontrolled boiling and release of the compound.
-
Transfers: Use appropriate tools such as spatulas and powder funnels for transferring solids to minimize dust generation. For liquid transfers, use syringes or cannulas.
C. Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. Use a suitable solvent (e.g., acetone or ethanol) followed by a soap and water wash.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. A visual guide is provided below.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound, even if gloves were worn.
III. Visualization of PPE Workflow
To ensure clarity and procedural accuracy, the following diagrams illustrate the correct sequence for donning and doffing personal protective equipment.
Caption: Sequential workflow for donning PPE.
Caption: Sequential workflow for doffing PPE.
IV. Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a chlorinated organic compound, it must be treated as hazardous waste.
A. Waste Segregation
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, clearly labeled, and sealed hazardous waste container for halogenated organic waste.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
B. Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Incineration: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility[7]. Do not dispose of this compound down the drain or in regular trash.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to arrange for the pickup and disposal of hazardous waste.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a safe and productive research environment.
V. References
-
Capot Chemical. (2026, January 2). MSDS of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
Aaron Chemicals. (2024, November 1). Safety Data Sheet: 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Carl ROTH. (2012, April 11). Safety data sheet. Retrieved from [Link]
-
Fisher Scientific. (2024, February 7). Safety Data Sheet: 6-Chloro-7-deazapurine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. capotchem.com [capotchem.com]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
